Product packaging for Dioctyl Adipate(Cat. No.:CAS No. 123-79-5)

Dioctyl Adipate

Cat. No.: B1670693
CAS No.: 123-79-5
M. Wt: 370.6 g/mol
InChI Key: NEHDRDVHPTWWFG-UHFFFAOYSA-N
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Description

Dioctyl Adipate (DOA), chemically known as bis(2-ethylhexyl) hexanedioate, is a non-phthalate ester plasticizer renowned for its exceptional performance in polymer science and material engineering . This compound is a colorless, oily liquid characterized by its high efficiency in imparting flexibility, outstanding low-temperature resistance, and excellent compatibility with a wide range of polymers, especially Polyvinyl Chloride (PVC) . In research and development, DOA is critical for formulating flexible PVC with enhanced properties. Its primary mechanism of action involves intercalating between polymer chains, effectively reducing secondary forces and lowering the glass transition temperature (Tg) . This action results in materials that remain pliable and durable even under extreme cold conditions, making it a subject of interest for applications such as automotive interiors, wire and cable insulation, and synthetic leathers . Furthermore, its use extends to improving the processability of plastisols, offering low initial viscosity and excellent viscosity stability . Beyond its primary role in plastics, DOA serves as a valuable emollient in cosmetic formulations and a functional fluid in specialty coatings and adhesives . As a non-phthalate alternative, it aligns with the global trend towards safer and more sustainable material solutions, finding increased application in food-contact materials and medical devices . Its low volatility and minimal migration characteristics ensure long-term stability in finished products . This product is provided For Research Use Only (RUO). It is strictly intended for use in laboratory research and industrial development and is not designated for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O4 B1670693 Dioctyl Adipate CAS No. 123-79-5

Properties

IUPAC Name

dioctyl hexanedioate
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InChI

InChI=1S/C22H42O4/c1-3-5-7-9-11-15-19-25-21(23)17-13-14-18-22(24)26-20-16-12-10-8-6-4-2/h3-20H2,1-2H3
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InChI Key

NEHDRDVHPTWWFG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC
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Molecular Formula

C22H42O4
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DSSTOX Substance ID

DTXSID2021606
Record name Dioctyl hexanedioate
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Molecular Weight

370.6 g/mol
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Physical Description

Liquid, Colorless or very pale amber liquid; [HSDB], Clear colourless liquid; Slight fatty aroma
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Boiling Point

Normal Boiling Point: 404.84 °C (687 K), 396.00 to 398.00 °C. @ 760.00 mm Hg
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Solubility

INSOL IN WATER @ 25 °C; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS; SOL IN MOST ORGANIC SOLVENTS, In water, 0.78 mg/l @ 22 °C, 0.78 mg/L @ 22 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol)
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Density

1.2145X10+8 kmol/cu m @ 7.49 °C (280.65 K), 0.924-0.930 (20°)
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Vapor Pressure

0.00000085 [mmHg], 8.50X10-7 mm Hg @ 20 °C
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Color/Form

COLORLESS OR VERY PALE AMBER LIQUID, Clear liquid

CAS No.

123-79-5
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Melting Point

7.49 °C (280.65 K), 9.5 - 9.8 °C
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Foundational & Exploratory

dioctyl adipate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, properties, synthesis, and toxicological data of dioctyl adipate (DOA). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound.

Chemical Structure and Identification

This compound, with the IUPAC name di(octyl) hexanedioate, is the diester of adipic acid and n-octanol.[1] Its chemical structure consists of a central six-carbon adipic acid backbone esterified with two octyl chains.

Chemical Formula: C₂₂H₄₂O₄[1]

CAS Number: 123-79-5[1]

Molecular Weight: 370.57 g/mol [1]

The linear formula for this compound is (CH₂CH₂CO₂C₈H₁₇)₂.[1]

Physicochemical Properties

This compound is a colorless to pale yellow, oily liquid with a slight, aromatic odor. It is characterized by its low volatility and good stability to heat. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
AppearanceColorless to pale yellow oily liquid
OdorSlight, aromatic
Density0.924 - 0.926 g/cm³ at 20 °C
Melting Point-67 °C
Boiling Point214 °C at 5 mmHg
Flash Point196 °C (385 °F)
Vapor Pressure2.5 x 10⁻⁵ mmHg at 25 °C
Viscosity13.7 mPa·s at 20 °C
Refractive Index1.446 - 1.448 at 25 °C
Table 2: Solubility of this compound
SolventSolubilityReference(s)
WaterInsoluble
EthanolSoluble
Diethyl EtherSoluble
AcetoneSoluble
Mineral OilSoluble

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of adipic acid with n-octanol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • Adipic acid

  • n-Octanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine adipic acid (1.0 mole), n-octanol (2.2 moles), p-toluenesulfonic acid (0.02 moles), and toluene (150 mL).

  • Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected (approximately 2.0 moles).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the toluene and excess n-octanol under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be further purified by vacuum distillation to yield a colorless, pure product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification AdipicAcid Adipic Acid Esterification Esterification (Reflux with Dean-Stark) AdipicAcid->Esterification Octanol n-Octanol Octanol->Esterification Catalyst p-Toluenesulfonic Acid Catalyst->Esterification Toluene Toluene Toluene->Esterification Washing Washing (NaHCO3, Brine) Esterification->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Toxicological Profile

This compound is generally considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.

Table 3: Acute Toxicity of this compound
Route of ExposureSpeciesLD50Reference(s)
OralRat>9,100 mg/kg
DermalRabbit8,410 mg/kg

Skin and Eye Irritation:

  • Skin: this compound is not classified as a skin irritant.

  • Eyes: It is not classified as an eye irritant.

Sensitization:

  • This compound is not considered to be a skin sensitizer.

Chronic Toxicity:

  • Some studies have suggested that prolonged or repeated exposure to high concentrations of this compound may have effects on the liver and reproductive system.

Applications

The primary application of this compound is as a plasticizer, particularly for polyvinyl chloride (PVC) and other polymers. Its addition imparts flexibility, especially at low temperatures, and improves the workability of the material. It is also used in synthetic rubbers, nitrocellulose, and ethyl cellulose.

Safety and Handling

Standard laboratory safety practices should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. In case of fire, use carbon dioxide, dry chemical powder, or foam for extinction.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Users should consult relevant safety data sheets (SDS) and other technical resources before handling or using this compound.

References

A Comprehensive Technical Guide to the Synthesis of Dioctyl Adipate from Adipic Acid and 2-Ethylhexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dioctyl adipate (DOA), a widely utilized plasticizer, through the direct esterification of adipic acid and 2-ethylhexanol. The document outlines the fundamental chemical principles, various catalytic systems, detailed experimental protocols, and quantitative data to support process optimization.

Introduction to this compound (DOA) Synthesis

This compound (DOA), also known as bis(2-ethylhexyl) adipate, is a significant organic ester primarily used as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2][3] Its desirable properties, such as excellent low-temperature resistance, good thermal stability, and low volatility, make it invaluable in numerous applications, including food packaging films, automotive components, wire insulation, and medical devices.[2][3]

The most common and industrially significant method for producing DOA is the direct esterification of adipic acid with 2-ethylhexanol. This reaction involves combining the dicarboxylic acid with the branched-chain alcohol in the presence of an acid catalyst to form the corresponding diester and water as a byproduct. The selection of the catalyst and optimization of reaction conditions are critical for achieving high conversion rates, minimizing side reactions, and ensuring a clean, efficient production process.

Reaction Pathway and Mechanism

The synthesis of this compound is a reversible esterification reaction. Adipic acid, a six-carbon dicarboxylic acid, reacts with two molecules of 2-ethylhexanol to yield one molecule of this compound and two molecules of water.

Overall Reaction: HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 CH₃(CH₂)₃CH(C₂H₅)CH₂OH (2-Ethylhexanol) ⇌ C₈H₁₇OOC-(CH₂)₄-COOC₈H₁₇ (this compound) + 2 H₂O (Water)

The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 2-ethylhexanol. The subsequent elimination of water drives the reaction toward the formation of the ester.

reaction_pathway adipic_acid Adipic Acid HOOC-(CH₂)₄-COOH protonation Protonation of Carbonyl Oxygen adipic_acid->protonation + H⁺ (Catalyst) ethylhexanol 2-Ethylhexanol (2 molecules) reactants nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack + 2-Ethylhexanol tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate water_elimination Water Elimination & Deprotonation tetrahedral_intermediate->water_elimination doa This compound (DOA) water_elimination->doa - H₂O, - H⁺ water Water (2 molecules) products

Caption: Acid-catalyzed esterification pathway for DOA synthesis.

Catalytic Systems for DOA Synthesis

A variety of catalysts can be employed to accelerate the esterification reaction. The choice of catalyst impacts reaction rate, yield, and the complexity of post-reaction purification. Traditional methods often use strong mineral acids, but concerns over corrosion and waste have led to the development of alternative catalysts.

Catalyst TypeExamplesAdvantagesDisadvantagesReference
Inorganic Acids Concentrated Sulfuric AcidHigh catalytic activity, low cost.Equipment corrosion, side reactions, difficult to separate, significant waste generation.
Organic Acids p-Toluenesulfonic Acid (p-TSA)High efficiency, less corrosive than sulfuric acid.Can be difficult to remove completely from the product.
Titanate Esters Tetrabutyl Titanate, Tetraisobutyl TitanateHigh catalytic activity, good product color, low toxicity.Can be sensitive to water, may require specific reaction conditions.
Solid Superacids SO₄²⁻/ZrO₂-La₂O₃, SO₄²⁻/Fe₃O₄-ZrO₂High esterification rate, reusable, easy to separate from product, environmentally friendly.Can be more expensive, may require higher temperatures.
Heteropolyacids Phosphotungstic AcidEnvironmentally friendly, high efficiency.May require a water-carrying agent like toluene.
Other Heterogeneous SnO-loaded Activated Carbon FiberAllows for a cleaner production process without neutralization or washing.May have specific temperature and reactant ratio requirements.

Quantitative Data on Synthesis Conditions

The efficiency of DOA synthesis is highly dependent on the reaction parameters. The following tables summarize optimal conditions found in various studies for different catalytic systems.

Table 1: Reaction Conditions and Esterification Rates with Various Catalysts

CatalystMolar Ratio (Alcohol:Acid)Catalyst Dosage (% of Reactant Mass)Temperature (°C)Time (h)Esterification Rate / ConversionReference
Tetrabutyl Titanate & p-TSA (3:1)1:2.3 - 1:2.50.8% - 1.2%120 - 170~4.5>98% (acid value < 2 mg KOH/g)
Magnetic Solid Superacid (SO₄²⁻/Fe₃O₄-ZrO₂)3.2:11.5%155299.4%
Rare Earth Solid Superacid (SO₄²⁻/ZrO₂-La₂O₃)2.8:15%130 - 140397.6%
Phosphotungstic Heteropolyacid2.8:11.2% (of acid mass)Not specified399.23%
SnO-loaded Activated Carbon Fiber3.3:11.1%170 - 175298.2%

Detailed Experimental Protocols

This section provides a composite methodology for the synthesis of this compound based on established laboratory and industrial procedures.

5.1. Materials and Equipment

  • Reactants: Adipic Acid (high purity), 2-Ethylhexanol

  • Catalyst: e.g., Tetrabutyl titanate / p-Toluenesulfonic acid composite, or a solid superacid.

  • Neutralizing Agent: 5% Sodium Carbonate (Na₂CO₃) solution.

  • Water-Carrying Agent (optional): Toluene or similar.

  • Equipment:

    • Reaction vessel (e.g., four-neck flask) equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap or similar water separator with a reflux condenser.

    • Heating mantle or oil bath.

    • Vacuum distillation apparatus.

    • Separatory funnel.

5.2. Experimental Workflow

experimental_workflow start Start charge_reactants Charge Reactor: Adipic Acid & 2-Ethylhexanol (Molar Ratio 1:2.3-2.5) start->charge_reactants add_catalyst Add Catalyst (e.g., Titanate/p-TSA) charge_reactants->add_catalyst heat_stage1 Heat to 120-130°C (Initial Dehydration) add_catalyst->heat_stage1 heat_stage2 Increase Temp to 160-170°C (Esterification) heat_stage1->heat_stage2 ~85% water removed monitor_reaction Monitor Reaction (Measure Acid Value) heat_stage2->monitor_reaction reaction_complete Reaction Complete? (Acid Value < 2 mg KOH/g) monitor_reaction->reaction_complete reaction_complete->heat_stage2 No cool_down Cool Crude Product reaction_complete->cool_down Yes neutralization Neutralization: Wash with 5% Na₂CO₃ Solution cool_down->neutralization water_wash Wash with Water neutralization->water_wash separation Separate Aqueous Layer water_wash->separation purification Purification: Vacuum Distillation separation->purification collect_product Collect DOA Fraction (240–250 °C @ 0.095 MPa) purification->collect_product end End collect_product->end

Caption: General experimental workflow for DOA synthesis.

5.3. Step-by-Step Procedure

  • Charging the Reactor: Charge the reaction vessel with high-purity adipic acid and 2-ethylhexanol. A molar excess of the alcohol (e.g., a molar ratio of 1:2.3 to 1:2.5 of acid to alcohol) is typically used to drive the reaction equilibrium towards the product.

  • Catalyst Addition: Under continuous stirring and a nitrogen blanket to prevent oxidation, add the chosen catalyst. For a composite titanate/p-TSA system, a dosage of 0.8%–1.2% of the total reactant mass can be used.

  • Initial Esterification and Dehydration: Gradually heat the mixture to 120–130 °C. Maintain this temperature for approximately 1.5 hours. During this stage, the water generated by the reaction will be collected in the water separator. Around 85% of the theoretical water should be removed in this step.

  • High-Temperature Esterification: Increase the reaction temperature to 160–170 °C and continue the reaction for approximately 3 hours, ensuring continuous removal of water.

  • Monitoring Reaction Progress: Periodically take samples from the reaction mixture to measure the acid value (mg of KOH required to neutralize the acid in 1g of sample). The esterification is considered complete when the acid value drops below a target threshold, typically less than 2 mg KOH/g.

  • Post-Treatment and Purification:

    • Cooling: Once the reaction is complete, cool the crude ester product to room temperature.

    • Neutralization: Wash the crude ester twice with a 5% sodium carbonate solution to neutralize and remove any residual acidic catalyst. This is followed by washing with water until the mixture is neutral.

    • Dehydration and Alcohol Removal: The washed ester is then heated under reduced pressure to remove residual water and any excess 2-ethylhexanol.

    • Vacuum Distillation: For high-purity DOA, the final step is vacuum distillation. Collect the fraction that distills at 240–250 °C under a vacuum of 0.095 MPa.

Conclusion

The synthesis of this compound from adipic acid and 2-ethylhexanol via direct esterification is a robust and well-established process. The selection of an appropriate catalyst is paramount to achieving high yields and purity while minimizing environmental impact and operational costs. Modern heterogeneous catalysts, such as solid superacids, offer significant advantages over traditional liquid acids by simplifying product purification and allowing for catalyst recycling. By carefully controlling key parameters such as reactant molar ratio, temperature, and reaction time, a highly efficient and clean synthesis of DOA can be achieved to meet the demands of various industries.

References

physical and chemical properties of dioctyl adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of dioctyl adipate (DOA). The information is presented to support research, scientific, and drug development applications, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Physical Properties of this compound

This compound is a colorless to pale yellow, oily liquid with a faint, slightly greasy odor.[1] It is a widely used plasticizer, particularly for polyvinyl chloride (PVC), due to its ability to impart flexibility at low temperatures.[2][3]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsConditions
Molecular Formula C₂₂H₄₂O₄--
Molar Mass 370.57 g/mol -
Melting Point -67 to -70°C760 mm Hg
Boiling Point 396 to 417°C760 mm Hg
Density 0.924 - 0.930g/cm³@ 20°C
Viscosity (Dynamic) 13 - 15mPa·s@ 20°C
Viscosity (Kinematic) 14.8mm²/s@ 20°C
Refractive Index 1.443 - 1.452-@ 20°C
Flash Point 178 - 199°CClosed Cup
Autoignition Temp. 350 - 377°C-
Vapor Pressure 0.021mbar@ 100°C
Vapor Density 12.8-(Air = 1)
Water Solubility < 0.1 - 0.78mg/L@ 20-22°C
Solubility in Org. Solvents Soluble-Ethanol, Ether, Acetone
Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of this compound, based on internationally recognized standards.

1.2.1 Specific Gravity, Refractive Index, and Water Content

The determination of specific gravity, refractive index, and water content for liquid plasticizers like this compound can be performed according to the standard test methods outlined in ASTM D1045 .[1][4]

  • Specific Gravity: This can be determined using a hydrometer, pycnometer, or a digital density meter. For highly viscous samples, displacement methods may be employed. The temperature of the determination is crucial and should be recorded.

  • Refractive Index: An Abbe refractometer is typically used for this measurement. The instrument is calibrated using a standard of known refractive index. A few drops of the this compound sample are placed on the prism, and the refractive index is read from the scale. Temperature control is essential for accurate results.

  • Water Content: The water content is determined using the Karl Fischer titration method, as detailed in ASTM E203 . This method involves the reaction of water with an iodine-sulfur dioxide reagent. The endpoint of the titration can be determined potentiometrically or visually.

1.2.2 Viscosity

The rheological properties of this compound, a non-Newtonian fluid, can be determined using a rotational viscometer according to ASTM D2196 .

  • Apparatus: A rotational viscometer (e.g., Brookfield type) with appropriate spindles.

  • Procedure: A sample of this compound is placed in a container, and the selected spindle is immersed in the liquid. The viscometer is operated at various rotational speeds, and the torque required to rotate the spindle is measured. The apparent viscosity is then calculated from the torque, spindle geometry, and rotational speed.

1.2.3 Boiling Point

The boiling range of this compound can be determined using the distillation method described in ASTM D1078 .

  • Apparatus: A distillation flask, condenser, and a calibrated thermometer.

  • Procedure: A measured volume of the this compound sample is placed in the distillation flask with boiling chips. The sample is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is monitored throughout the distillation, and the range of temperatures over which the liquid distills is recorded.

1.2.4 Melting Point (Solidification Point)

The solidification point of this compound can be determined according to ASTM D1493 .

  • Apparatus: A test tube, a stirrer, and a calibrated thermometer or thermistor.

  • Procedure: The liquid sample is cooled while being stirred. The temperature is recorded at regular intervals. As the substance solidifies, the heat of fusion is released, causing the temperature to remain constant or rise slightly. The highest temperature reached during solidification is recorded as the solidification point.

Chemical Properties of this compound

This compound is a diester of adipic acid and n-octanol. Its chemical behavior is primarily governed by the ester functional groups.

Quantitative Chemical Data
PropertyValueUnits
Acid Number ≤ 0.1mg KOH/g
Ester Content ≥ 99.0% w/w
Experimental Protocols for Chemical Property Determination

2.2.1 Acid Number and Ester Content

The acid number and ester content of this compound are determined according to the procedures outlined in ASTM D1045 .

  • Acid Number: A known weight of the this compound sample is dissolved in a suitable solvent (e.g., a mixture of alcohol and acetone). The solution is then titrated with a standardized solution of potassium hydroxide (KOH) using a suitable indicator (e.g., bromothymol blue) to a defined endpoint. The acid number is calculated based on the amount of KOH consumed.

  • Ester Content: The ester content is typically determined by saponification. A weighed sample of this compound is refluxed with a known excess of alcoholic potassium hydroxide. The excess alkali is then back-titrated with a standard acid solution. The ester content is calculated from the amount of alkali consumed in the saponification reaction.

Chemical Reactivity

This compound undergoes typical ester reactions, including hydrolysis and saponification. It is stable under normal conditions but can react with strong oxidizing agents.

  • Hydrolysis: In the presence of an acid catalyst, this compound can be hydrolyzed back to adipic acid and octanol.

  • Saponification: When heated with a strong base, such as sodium hydroxide, this compound undergoes saponification to yield sodium adipate and octanol.

Stability and Decomposition

This compound is thermally stable under normal processing temperatures. However, at elevated temperatures, it can decompose. Thermal decomposition and combustion can release carbon monoxide, carbon dioxide, and other harmful gases.

Synthesis

This compound is commercially produced by the direct esterification of adipic acid with n-octanol. The reaction is typically catalyzed by an acid, such as sulfuric acid or a solid acid catalyst, and water is removed to drive the reaction to completion.

Visualizations

The following diagrams illustrate the synthesis and key chemical reactions of this compound.

Synthesis_of_Dioctyl_Adipate cluster_reactants Reactants cluster_products Products adipic_acid Adipic Acid esterification Esterification adipic_acid->esterification octanol n-Octanol octanol->esterification reactants + doa This compound esterification->doa water Water esterification->water products +

Caption: Synthesis of this compound via Esterification.

Chemical_Reactions_of_DOA cluster_hydrolysis_products Hydrolysis Products cluster_saponification_products Saponification Products doa This compound hydrolysis Hydrolysis (Acid Catalyst, H₂O) doa->hydrolysis saponification Saponification (Base, Heat) doa->saponification adipic_acid Adipic Acid hydrolysis->adipic_acid octanol1 n-Octanol hydrolysis->octanol1 adipate_salt Adipate Salt saponification->adipate_salt octanol2 n-Octanol saponification->octanol2 h_plus + s_plus +

Caption: Key Chemical Reactions of this compound.

References

An In-depth Technical Guide to Dioctyl Adipate (CAS Number: 123-79-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dioctyl adipate (DOA), a widely used plasticizer. The information is compiled from various technical and safety data sheets, and scientific literature to support research, development, and safety assessments.

Chemical and Physical Properties

This compound is a colorless to pale yellow, oily liquid.[1] It is an organic compound, specifically a diester of adipic acid and n-octanol.[2] Its primary function is as a plasticizer, enhancing the flexibility and durability of polymers.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C22H42O4[4]
Molecular Weight 370.57 g/mol [4]
Appearance Colorless to pale yellow, oily liquid
Odor Slight, aromatic
Density 0.922 - 0.926 g/cm³ at 20 °C
Boiling Point 417 °C (783 °F)
Melting Point -67.8 °C
Flash Point 196 °C (385 °F)
Autoignition Temperature 377 °C (711 °F)
Vapor Pressure 0.00000085 mmHg
Viscosity (Kinematic) 14.8 mm²/s at 20 °C
Viscosity (Dynamic) 13.7 mPa.s at 20 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, and acetic acid
Partition Coefficient (log Pow) 8.94 at 25 °C

Synthesis of this compound

The primary industrial synthesis of this compound involves the direct esterification of adipic acid with octanol in the presence of a catalyst. The reaction is driven to completion by the removal of water, a byproduct.

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis method.

Materials:

  • Adipic acid

  • Octanol

  • Solid superacid resin catalyst

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap with a reflux condenser.

Procedure:

  • Reaction Setup: In a four-neck flask, combine adipic acid and an excess of octanol.

  • Catalyst Addition: Add the solid superacid resin catalyst to the mixture.

  • Esterification: Heat the mixture with stirring. The reaction temperature is typically maintained to allow for the azeotropic removal of water via the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected.

  • Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine to remove residual salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent. The excess octanol and any other volatile impurities are removed by vacuum distillation to yield the purified this compound.

Visualization of Synthesis Workflow

SynthesisWorkflow Reactants Adipic Acid + Octanol ReactionVessel Four-Neck Flask (with Stirrer, Thermometer, Dean-Stark Trap) Reactants->ReactionVessel Heating Heating and Stirring (Azeotropic Water Removal) ReactionVessel->Heating Catalyst Solid Superacid Resin Catalyst Catalyst->ReactionVessel Cooling Cooling Heating->Cooling Filtration1 Filtration (Catalyst Removal) Cooling->Filtration1 Workup Separatory Funnel Work-up (Wash with NaHCO3 & Brine) Filtration1->Workup Drying Drying with Anhydrous MgSO4 Workup->Drying Filtration2 Filtration (Drying Agent Removal) Drying->Filtration2 Distillation Vacuum Distillation (Purification) Filtration2->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Toxicological Data

This compound generally exhibits low acute toxicity. The following table summarizes key toxicological endpoints.

Table 2: Toxicological Data for this compound

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral>2000 mg/kg
Acute Dermal Toxicity (LD50) RabbitDermal20 ml/kg
Skin Irritation RabbitDermalMild to moderate irritant
Eye Irritation RabbitOcularMinimally irritating
Experimental Protocols for Toxicological Assessment

Detailed experimental protocols for toxicological assessments are outlined in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity: The assessment is typically conducted following the principles of OECD Test Guideline 423 (Acute Toxic Class Method) . This method involves a stepwise procedure with the use of a limited number of animals. A starting dose is administered to a group of fasted animals, and the outcome determines the subsequent dose for the next group. Observations include mortality, clinical signs of toxicity, and body weight changes over a 14-day period. A necropsy of all animals is performed at the end of the study.

  • Skin Irritation: The potential for skin irritation is evaluated based on methods described in OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) . The test substance is applied to the shaved skin of an animal (typically a rabbit) under a semi-occlusive patch for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Biological Effects and Potential Signaling Pathways

Studies have indicated that this compound can influence lipid metabolism. Research in rats has shown that dietary administration of DOA can inhibit hepatic cholesterolgenesis (the synthesis of cholesterol in the liver) and alter the pattern of phospholipid synthesis. While the precise molecular signaling pathways have not been fully elucidated for this compound, related non-phthalate plasticizers have been shown to interact with the peroxisome proliferator-activated receptor γ (PPARγ) signaling pathway, which is a key regulator of lipid metabolism. It is plausible that this compound may exert its effects through similar mechanisms.

Conceptual Diagram of Biological Effects on Lipid Metabolism

LipidMetabolism DOA This compound (DOA) Exposure Liver Liver Cells (Hepatocytes) DOA->Liver PPARg Potential Interaction with PPARγ Signaling Pathway Cholesterol Inhibition of Cholesterol Synthesis PPARg->Cholesterol Phospholipid Alteration of Phospholipid Synthesis PPARg->Phospholipid Liver->PPARg Possible Mechanism Liver->Cholesterol Observed Effect Liver->Phospholipid Observed Effect

Caption: Conceptual overview of DOA's effects on lipid metabolism.

References

solubility of dioctyl adipate in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Dioctyl Adipate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DOA), a diester of adipic acid and n-octanol, is a versatile and widely utilized compound, primarily known for its application as a plasticizer. Its principal role is to enhance the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). Beyond its use in plastics, DOA's properties make it a relevant compound in various industrial and research applications, including as a solvent and a component in lubricants.[1][2][3] For researchers, scientists, and professionals in drug development, a thorough understanding of DOA's solubility in different organic solvents is crucial for formulation development, purification processes, and toxicological studies.

This technical guide provides a comprehensive overview of the . It aims to be a core resource by presenting available qualitative solubility data, and in light of the limited publicly available quantitative data, this guide offers a detailed experimental protocol for determining the solubility of DOA in a laboratory setting.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

PropertyValueReference(s)
Chemical Name Dioctyl hexanedioate[4]
Synonyms DOA, Di-n-octyl adipate[5]
CAS Number 123-79-5
Molecular Formula C22H42O4
Molecular Weight 370.57 g/mol
Appearance Colorless oily liquid
Boiling Point 214 °C
Melting Point -55 °C
Flash Point 196 °C
Density 0.922 - 0.9861 g/cm³ at 20°C

Solubility Profile of this compound

The solubility of this compound is dictated by its chemical structure, which features a long, nonpolar hydrocarbon backbone and two polar ester groups. This dual nature governs its interaction with various solvents.

Qualitative Solubility Data
Solvent ClassSolventSolubilityReference(s)
Alcohols EthanolSoluble
MethanolSoluble
ButanolSoluble
Ketones AcetoneSoluble
Ethers Diethyl EtherSoluble
Esters Ethyl AcetateSoluble
Hydrocarbons BenzeneSoluble
TolueneSoluble
Mineral OilSoluble
Chlorinated Solvents ChloroformSoluble
TrichloromethaneSoluble
Acids Acetic AcidSoluble
Glycols Propylene GlycolInsoluble
GlycerinInsoluble / Very Slightly Soluble
Aqueous WaterInsoluble
Note on Quantitative Data

Extensive searches of scientific databases and chemical handbooks did not yield a comprehensive set of publicly available quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in the aforementioned organic solvents. This highlights a knowledge gap in the public domain. For applications requiring precise solubility values, experimental determination is necessary. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Determining the Solubility of this compound

The isothermal saturation method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature. This section provides a detailed protocol for determining the solubility of this compound in an organic solvent of interest.

Materials and Apparatus
  • This compound (DOA): High purity grade (>99%)

  • Solvent: Analytical or HPLC grade solvent of interest

  • Apparatus:

    • Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate

    • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)

    • Analytical balance (readable to at least 0.1 mg)

    • Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

    • Volumetric flasks and pipettes

    • Analytical instrument for concentration determination (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with UV or RI detector (HPLC-UV/RI), or a calibrated refractometer)

Experimental Workflow

experimental_workflow prep Preparation add_excess Add Excess DOA to Solvent prep->add_excess equilibration Equilibration agitation Agitate at Constant Temperature equilibration->agitation sampling Sampling settling Allow Undissolved DOA to Settle sampling->settling filtration Filter Aliquot of Supernatant settling->filtration analysis Analysis dilution Dilute Sample analysis->dilution quantification Quantify DOA Concentration dilution->quantification calculation Calculation solubility_calc Calculate Solubility calculation->solubility_calc

Experimental workflow for solubility determination.
Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Accurately weigh a known volume or mass of the chosen organic solvent into several glass vials.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved DOA remains. The presence of excess solid/liquid DOA is crucial for reaching equilibrium.

    • Securely seal the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath or on a temperature-controlled magnetic stirrer set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. This may take several hours to days, depending on the solvent and temperature. It is recommended to run preliminary experiments to determine the time required to reach a plateau in concentration. A minimum of 24-48 hours is a good starting point.

  • Sampling:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved DOA to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the aliquot into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of DOA until a constant weight is achieved.

    • Weigh the vial with the remaining DOA. The mass of the dissolved DOA can be calculated by the difference in weights. The mass of the solvent is the difference between the weight of the solution and the weight of the dissolved DOA.

    • Express the solubility as g of DOA per 100 g of solvent.

  • Instrumental Analysis (for volatile solvents):

    • Accurately weigh the collected filtered aliquot.

    • Dilute the aliquot with a known volume of the pure solvent in a volumetric flask to bring the concentration into the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC).

    • Determine the concentration of DOA in the diluted sample from the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor and the density of the solvent to express the solubility in desired units (e.g., g/100 mL or g/100 g).

Preparation of Calibration Standards for Instrumental Analysis
  • Prepare a series of standard solutions of DOA in the solvent of interest with accurately known concentrations.

  • The concentration range should bracket the expected concentration of the diluted saturated solution.

  • Analyze these standards using the chosen analytical method to generate a calibration curve (e.g., peak area versus concentration).

Conclusion

This compound exhibits broad solubility in a variety of common organic solvents, a characteristic that underpins its utility in numerous industrial and research settings. While qualitative solubility is well-documented, a notable scarcity of publicly available quantitative data exists. This technical guide consolidates the available qualitative information and provides a detailed, practical experimental protocol for the quantitative determination of DOA solubility via the isothermal saturation method. By following the outlined procedures, researchers, scientists, and drug development professionals can generate the precise solubility data required for their specific applications, thereby enabling more accurate formulation design, process optimization, and scientific investigation. The provided workflow and protocol serve as a valuable resource for bridging the current data gap in the scientific literature.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Dioctyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctyl adipate (DOA), a widely utilized plasticizer, is integral to the formulation of various polymeric materials, including those with applications in the pharmaceutical and medical device industries. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring product integrity, performance, and safety. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition under both oxidative and inert atmospheres. It includes quantitative data from thermogravimetric analysis (TGA), insights into degradation products and mechanisms, and detailed experimental protocols for the key analytical techniques employed in these assessments.

Introduction

This compound (DOA), with the chemical formula C₂₂H₄₂O₄, is a diester of adipic acid and n-octanol. It is a colorless, oily liquid known for imparting flexibility and softness to polymers, particularly polyvinyl chloride (PVC).[1] Its applications extend to food packaging, medical tubing, and various other consumer and industrial products. The thermal stability of DOA is a critical parameter, as its degradation can lead to a loss of desired material properties and the potential release of harmful byproducts. This guide will explore the thermal decomposition of DOA under different atmospheric conditions, providing essential data and methodologies for researchers and professionals in relevant fields.

Thermal Stability Assessment

The thermal stability of this compound is typically evaluated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Thermogravimetric Analysis (TGA) Data

While specific TGA data for pure this compound is not extensively published in readily available literature, a general thermal decomposition temperature of around 400°C has been reported.[2] The decomposition profile can be influenced by factors such as the heating rate and the surrounding atmosphere (inert or oxidative).

For comparative purposes, the thermal properties of other adipate plasticizers have been studied. For instance, TGA data for Decyl Butoxyethyl Adipate and Decyl Phenoxyethyl Adipate show onset of decomposition at 221°C and 215°C, respectively, in an inert atmosphere.[3]

Table 1: Summary of Thermal Decomposition Data for Adipate Plasticizers

ParameterThis compound (DOA)Decyl Butoxyethyl AdipateDecyl Phenoxyethyl Adipate
Onset of Decomposition (°C) ~400 (General Value)[2]221[3]215
Atmosphere Not SpecifiedInert (Nitrogen)Inert (Nitrogen)

Note: The data for DOA is a general literature value and may vary based on experimental conditions. The data for other adipates is provided for comparative context.

Degradation Mechanisms and Products

The degradation of this compound proceeds through different mechanisms depending on the presence or absence of oxygen.

Thermal-Oxidative Degradation

In the presence of oxygen, the degradation of DOA is an oxidative process. A study involving the oxidation of DOA at 200°C for 30 hours identified several degradation products through gas chromatography-mass spectrometry (GC-MS). The primary degradation products include:

  • Low molecular weight carboxylic acids

  • Monoesters

  • Diesters

The formation of these products leads to a significant increase in the total acid number (TAN) of the material. The proposed mechanism involves the formation of hydroperoxides, which then decompose to form a variety of smaller, oxygenated molecules.

Table 2: Major Products of Thermal-Oxidative Degradation of this compound at 200°C

Product ClassExamples
Carboxylic Acids Adipic acid, Octanoic acid, smaller chain acids
Monoesters Monooctyl adipate
Diesters Smaller chain diesters
Pyrolytic Degradation (Inert Atmosphere)

Under an inert atmosphere (pyrolysis), the degradation of aliphatic esters like this compound is believed to proceed primarily through a non-radical, intramolecular elimination reaction involving a six-membered cyclic transition state (β-elimination). This mechanism results in the formation of an alkene and a carboxylic acid.

While specific pyrolysis product data for pure DOA is limited in the available literature, the general mechanism for aliphatic esters suggests the following primary decomposition pathway:

  • This compound → 1-Octene + Monooctyl Adipate

  • Monooctyl Adipate → 1-Octene + Adipic Acid

Further decomposition of adipic acid can lead to the formation of cyclopentanone, carbon dioxide, and water at higher temperatures.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

The following protocol is a general guideline based on ASTM E1131 and ISO 11358 standards for conducting TGA on liquid samples like this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

  • Thermogravimetric analyzer with a high-precision balance.

  • Sample pans (e.g., platinum, aluminum, or ceramic).

  • Gas flow controllers for inert (e.g., nitrogen, argon) and reactive (e.g., air, oxygen) gases.

Procedure:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a tared sample pan.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for pyrolysis or air for oxidative degradation) at a controlled flow rate (e.g., 20-50 mL/min).

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600°C).

  • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This can be determined by the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Determine the temperature of maximum decomposition rate (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

    • Quantify the mass loss at different temperature intervals.

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate TGA Prepare Prepare Sample (5-10mg) Calibrate->Prepare Load Load Sample Prepare->Load Purge Purge with Gas (N2 or Air) Load->Purge Heat Heat at Constant Rate Purge->Heat Record Record Mass vs. Temp Heat->Record Plot Plot TGA/DTG Curves Record->Plot Determine Determine Tonset, Tmax, % Mass Loss Plot->Determine

Thermogravimetric Analysis (TGA) Experimental Workflow
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol outlines the general procedure for analyzing the degradation products of this compound under inert conditions.

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Apparatus:

  • Pyrolyzer unit capable of rapid and precise heating.

  • Gas chromatograph (GC) with a suitable capillary column (e.g., non-polar or medium-polarity).

  • Mass spectrometer (MS) detector.

  • Helium or other inert carrier gas.

Procedure:

  • Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample holder (e.g., a quartz tube or a metal ribbon).

  • Pyrolysis: The sample holder is rapidly heated in the pyrolyzer to a specific temperature (e.g., 400-600°C) in an inert atmosphere (helium). The volatile degradation products are swept into the GC injection port.

  • Gas Chromatography: The degradation products are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program for the GC oven might be:

    • Initial temperature: 40-50°C, hold for 2-5 minutes.

    • Ramp at 10-20°C/min to a final temperature of 280-300°C.

    • Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum for each component.

  • Data Analysis: The individual components are identified by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

Py_GC_MS_Workflow cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Sample Preparation Pyrolyze Rapid Heating in Inert Gas Sample->Pyrolyze Inject Injection of Pyrolysates Pyrolyze->Inject Separate Separation in GC Column Inject->Separate Detect Detection and Fragmentation Separate->Detect Analyze Mass Spectrum Analysis Detect->Analyze Identify Component Identification Analyze->Identify

Pyrolysis-GC-MS Experimental Workflow

Signaling Pathways and Logical Relationships

The degradation of this compound can be conceptualized as a series of interconnected pathways.

Degradation_Pathways cluster_oxidative Thermal-Oxidative Degradation cluster_pyrolytic Pyrolytic Degradation (Inert) DOA This compound Hydroperoxides Hydroperoxides DOA->Hydroperoxides + O2, Heat Beta_Elimination β-Elimination (Cyclic Transition State) DOA->Beta_Elimination Heat Oxidative_Products Low MW Carboxylic Acids, Monoesters, Diesters Hydroperoxides->Oxidative_Products Decomposition Pyrolytic_Products 1-Octene Monooctyl Adipate Beta_Elimination->Pyrolytic_Products Adipic_Acid Adipic Acid Pyrolytic_Products->Adipic_Acid Further Elimination Final_Products Cyclopentanone CO2 H2O Adipic_Acid->Final_Products High Temp

Degradation Pathways of this compound

Conclusion

The thermal stability and degradation of this compound are critical considerations for its application in various industries. Under oxidative conditions, DOA degrades at lower temperatures to form a mixture of smaller oxygenated compounds. In an inert atmosphere, it is more stable, with decomposition occurring at higher temperatures primarily through a β-elimination mechanism to yield alkenes and carboxylic acids. The use of standardized analytical techniques such as TGA and Py-GC-MS is essential for accurately characterizing the thermal behavior of DOA and ensuring the quality and safety of products in which it is used. This guide provides a foundational understanding and practical methodologies for researchers and professionals working with this important plasticizer.

References

dioctyl adipate mechanism of action as a plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Dioctyl Adipate as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DOA), a widely utilized plasticizer, plays a crucial role in enhancing the flexibility and processability of various polymers, most notably polyvinyl chloride (PVC). Its efficacy stems from its ability to intercalate between polymer chains, thereby disrupting intermolecular forces and increasing the free volume of the system. This guide delves into the fundamental mechanisms underpinning the action of DOA as a plasticizer, exploring the established theories of plasticization, the specific molecular interactions with polymer matrices, and the resultant changes in material properties. Quantitative data from key experimental evaluations are presented, alongside detailed protocols for these analyses. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to provide a comprehensive understanding for researchers, scientists, and professionals in drug development who utilize plasticized polymers in their applications.

Introduction to Plasticization

Plasticizers are additives that, when incorporated into a material, increase its plasticity or fluidity. The primary functions of a plasticizer include lowering the rigidity, increasing the elongation at break, and reducing the glass transition temperature (Tg) of the polymer. DOA is a common plasticizer valued for its excellent low-temperature performance and good heat stability.[1][2]

Core Theories of Plasticization

The mechanism of action of plasticizers like this compound can be explained by three primary theories: the Lubricity Theory, the Gel Theory, and the Free Volume Theory.

Lubricity Theory

The Lubricity Theory posits that the rigidity of a polymer arises from intermolecular friction between its chains.[3] When a plasticizer such as DOA is introduced, its molecules penetrate the polymer matrix and act as a lubricant, shielding the polymer chains from one another. This reduces the intermolecular forces, allowing the chains to slide past each other more easily, which results in increased flexibility.

Gel Theory

The Gel Theory extends the Lubricity Theory by proposing that plasticizers break the polymer-polymer attachments in a three-dimensional network. According to this theory, the plasticized polymer exists in an intermediate state between a solid and a liquid, held together by a weak 3D network of secondary bonding forces between the plasticizer and the polymer. These weak forces can be overcome by external stress, allowing for flexion and elongation.

Free Volume Theory

The Free Volume Theory is a more comprehensive model that incorporates aspects of both the Lubricity and Gel theories. It is based on the concept of "free volume," which is the space within a polymer that is not occupied by the polymer chains themselves. The movement and flexibility of polymer chains are dependent on this available free volume. Plasticizers like DOA, being smaller molecules, increase the free volume of the system. This additional space facilitates the movement of polymer chains, leading to a decrease in the glass transition temperature and an increase in flexibility.

Molecular Interaction of this compound with PVC

The effectiveness of DOA as a plasticizer for PVC is rooted in its molecular structure and its interaction with the PVC polymer chains. The compatibility between a plasticizer and a polymer can be predicted by their solubility parameters. The Hansen Solubility Parameters (HSP) for DOA are:

  • δD (Dispersion): 16.7 MPa¹/²

  • δP (Polar): 2.0 MPa¹/²

  • δH (Hydrogen Bonding): 5.1 MPa¹/²

The ester groups in the DOA molecule are polar and can form dipole-dipole interactions with the polar C-Cl bonds in the PVC chain. These interactions help to solvate the polymer chains, reducing the strong polymer-polymer interactions. Molecular dynamics simulations have been employed to study these interactions and predict the compatibility and plasticizing effect of various plasticizers with PVC.

Quantitative Analysis of DOA Plasticization Effects

The addition of DOA to a polymer matrix, such as PVC, leads to measurable changes in its mechanical and thermal properties.

Table 1: Effect of Plasticizer Concentration on the Mechanical Properties of PVC
Plasticizer Content (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
0>50<10>95
20~25~200~90
40~18~350~85
60~14~400~80

Note: The values presented are approximate and can vary based on the specific grade of PVC and other additives present in the formulation.

Table 2: Glass Transition Temperature (Tg) of PVC with Different Plasticizers
PlasticizerConcentration (phr)Tg (°C)
None0~85
DOA40~-15
DOP40~-10

Note: DOA is known for imparting excellent low-temperature flexibility, which is reflected in a lower Tg compared to some other general-purpose plasticizers like DOP.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer.

  • Sample Preparation: A small disk (5-10 mg) is cut from the plasticized PVC sheet.

  • Instrument: DSC instrument (e.g., DSC821e).

  • Pan: Aluminum standard 40 µl pan with a pierced lid.

  • Heating Rate: A heating rate of 10 K/min is commonly used.

  • Temperature Program: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above the expected Tg (e.g., 120 °C).

  • Atmosphere: The analysis is conducted under a nitrogen atmosphere with a flow rate of 50 cm³/min.

  • Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.

Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta, which can also be used to determine the Tg.

  • Sample Preparation: A rectangular sample of defined dimensions is cut from the plasticized PVC sheet.

  • Instrument: DMA instrument (e.g., TA Instruments DMA Q800).

  • Mode: Typically, a tensile or three-point bending mode is used.

  • Frequency: A frequency of 1 Hz is common for such analyses.

  • Temperature Program: The sample is heated through a temperature range that encompasses the glass transition (e.g., -50 °C to 100 °C) at a controlled rate, for instance, 3 °C/min.

  • Analysis: The Tg is often taken as the peak of the tan delta curve. The storage modulus provides insight into the stiffness of the material as a function of temperature.

Visualizations

Diagram 1: Theoretical Mechanisms of Plasticization

G cluster_lubricity Lubricity Theory cluster_gel Gel Theory cluster_free_volume Free Volume Theory PolymerChains_L Polymer Chains DOA_L DOA Molecules PolymerChains_L->DOA_L DOA intercalates ReducedFriction Reduced Intermolecular Friction DOA_L->ReducedFriction act as lubricant IncreasedFlexibility_L Increased Flexibility ReducedFriction->IncreasedFlexibility_L PolymerNetwork 3D Polymer Network DOA_G DOA Molecules PolymerNetwork->DOA_G DOA breaks attachments WeakenedNetwork Weakened Polymer-Plasticizer Network DOA_G->WeakenedNetwork forms weak bonds Flexion Flexion under Stress WeakenedNetwork->Flexion PolymerMatrix Polymer Matrix DOA_FV DOA Molecules PolymerMatrix->DOA_FV DOA occupies space IncreasedFreeVolume Increased Free Volume DOA_FV->IncreasedFreeVolume IncreasedMobility Increased Chain Mobility IncreasedFreeVolume->IncreasedMobility LowerTg Lower Tg IncreasedMobility->LowerTg

Caption: Core theories explaining the mechanism of plasticization.

Diagram 2: Experimental Workflow for Plasticizer Evaluation

G cluster_analysis Material Property Analysis cluster_results Data Interpretation Start Start: Select Polymer (e.g., PVC) and Plasticizer (DOA) Compounding Compounding (e.g., two-roll mill) Start->Compounding Sheet_Prep Sheet Preparation (e.g., compression molding) Compounding->Sheet_Prep Sample_Cutting Sample Cutting for Analysis Sheet_Prep->Sample_Cutting DSC DSC Analysis Sample_Cutting->DSC DMA DMA Analysis Sample_Cutting->DMA Tensile Tensile Testing Sample_Cutting->Tensile Hardness Hardness Testing Sample_Cutting->Hardness Tg_Data Glass Transition Temp. (Tg) DSC->Tg_Data Modulus_Data Storage/Loss Modulus DMA->Modulus_Data Stress_Strain_Data Tensile Strength & Elongation Tensile->Stress_Strain_Data Hardness_Data Shore Hardness Hardness->Hardness_Data End End: Characterized Plasticized Polymer Tg_Data->End Modulus_Data->End Stress_Strain_Data->End Hardness_Data->End

Caption: Workflow for evaluating the effects of a plasticizer.

Diagram 3: Molecular Interaction of DOA with PVC Chains

G cluster_interaction Interaction Zone pvc1 ---[CH2-CHCl]--- interaction Dipole-Dipole Interaction pvc1->interaction C-Cl dipole pvc2 ---[CH2-CHCl]--- pvc2->interaction C-Cl dipole doa C8H17-OOC-(CH2)4-COO-C8H17 doa->interaction Ester group dipole

Caption: DOA interaction with PVC chains.

Conclusion

This compound functions as an effective plasticizer primarily by increasing the free volume within the polymer matrix, a mechanism that is complemented by the principles of lubricity and gel formation. Its molecular structure allows for favorable interactions with polar polymers like PVC, leading to a significant reduction in the glass transition temperature and a marked improvement in flexibility, particularly at low temperatures. The quantitative effects of DOA on a polymer's properties can be reliably characterized using standard thermal and mechanical analysis techniques. A thorough understanding of these mechanisms and evaluation methods is essential for the rational design and application of plasticized polymeric materials in sensitive fields such as drug delivery and medical devices.

References

In-Depth Technical Guide to the Toxicological Profile of Dioctyl Adipate for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of dioctyl adipate (DOA), a common plasticizer, for use in a laboratory setting. The information is compiled from various safety data sheets, toxicological studies, and regulatory guidelines to ensure a thorough understanding of its potential hazards and handling requirements.

Chemical and Physical Properties

This compound (CAS No: 123-79-5), also known as bis(2-ethylhexyl) adipate (DEHA), is a colorless to pale yellow, oily liquid with a slight aromatic odor.[1][2] It is primarily used as a plasticizer to impart flexibility to vinyl plastics.[1] It is insoluble in water but soluble in most organic solvents.[2]

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data
TestSpeciesRouteValueReference
LD50RatOral9100 - 14800 mg/kg[3]
LD50MouseOral15000 mg/kg
LD50RabbitDermal>8660 mg/kg
LC50RatInhalation>5.7 mg/L (4h)
Table 2: Subchronic Oral Toxicity
Study TypeSpeciesDose Levels (mg/kg/day)NOAELKey FindingsReference
28-Day Repeated DoseSprague-Dawley Rat0, 40, 200, 100040 mg/kg/dayDisturbance of the estrous cycle and increased ovarian follicle atresia at 1000 mg/kg/day.
Table 3: Chronic Toxicity and Carcinogenicity
Study TypeSpeciesDose Levels (ppm in diet)FindingsReference
103-Week BioassayF344 Rat12,000, 25,000Not carcinogenic in male or female rats.
103-Week BioassayB6C3F1 Mice12,000, 25,000Increased incidence of hepatocellular carcinomas in female mice. Probable carcinogen in male mice, causing hepatocellular adenomas.
Table 4: Genotoxicity
Assay TypeSystemMetabolic ActivationResultReference
Ames TestS. typhimuriumWith and withoutNegative
Chromosomal AberrationMammalian CellsWith and withoutNegative
In vivo studiesMammalsN/ANot mutagenic

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of this compound is determined by administering the substance in graduated doses to groups of fasted experimental animals (typically rats).

  • Test Animals: Healthy young adult rats of a single sex (or both if specified).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22°C (± 3°), and relative humidity of 30-70%.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered orally in a single dose via gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • A necropsy is performed on all animals at the end of the observation period or at the time of death.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.

Subchronic Oral Toxicity (Based on OECD Guideline 407)

A 28-day repeated-dose oral toxicity study was conducted to evaluate the subacute effects of this compound.

  • Test Animals: Sprague-Dawley rats.

  • Administration: The test substance was administered daily by oral gavage for at least 28 days at doses of 0, 40, 200, and 1000 mg/kg/day.

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly measurement of body weight and food consumption.

    • Hematology and clinical biochemistry analyses at the end of the study.

    • Gross necropsy and histopathological examination of major organs.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no statistically or biologically significant adverse effects are observed.

Carcinogenicity Bioassay (Based on NTP Technical Report Series)

Long-term carcinogenicity bioassays were conducted by the National Toxicology Program (NTP).

  • Test Animals: Groups of 50 male and 50 female F344 rats and B6C3F1 mice.

  • Administration: this compound was administered in the diet at concentrations of 12,000 or 25,000 ppm for 103 weeks.

  • Observations:

    • Regular observation for clinical signs and palpable masses.

    • Monitoring of body weight throughout the study.

    • Complete histopathological examination of all animals at the end of the study (104-107 weeks).

  • Endpoint: The incidence of tumors in the dosed groups is compared to that in the control groups to determine the carcinogenic potential.

Genotoxicity Assays

A battery of tests is used to assess the potential of a substance to cause genetic damage.

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium that are auxotrophic for histidine to detect gene mutations. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix) and plated on a histidine-deficient medium. A positive result is indicated by a significant increase in the number of revertant colonies compared to the control.

  • In Vitro Micronucleus Assay: This assay detects chromosomal damage in cultured mammalian cells. Cells are treated with the test substance, and after an appropriate incubation period, they are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

  • In Vitro Mammalian Chromosomal Aberration Test: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells. Cells are exposed to the test substance, arrested in metaphase, and then examined microscopically for chromosomal abnormalities.

Mechanism of Action and Signaling Pathways

The hepatocarcinogenicity observed in mice is thought to be related to the activation of Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and cell proliferation.

Activation of PPARα by compounds like this compound can lead to:

  • Increased fatty acid oxidation.

  • Stimulation of cell proliferation.

  • Inhibition of apoptosis.

This sustained cellular proliferation can increase the risk of spontaneous mutations, leading to tumor formation in susceptible species like mice.

Reproductive and Developmental Toxicity

A 28-day subacute oral toxicity study in rats, based on the enhanced OECD Test Guideline 407, included endpoints relevant to reproductive toxicity. At the highest dose tested (1000 mg/kg/day), disturbances in the estrous cycle and an increase in ovarian follicle atresia were observed in females. The NOAEL for these effects was determined to be 40 mg/kg/day.

More extensive reproductive and developmental toxicity studies, such as the two-generation study (OECD 416) and the prenatal developmental toxicity study (OECD 414), are necessary for a complete characterization of these endpoints.

Visualizations

Experimental Workflow Diagrams

Acute_Oral_Toxicity_Workflow start Start: Fasted Animals dose Single Oral Gavage Dose start->dose Dosing observe 14-Day Observation (Mortality, Clinical Signs, Body Weight) dose->observe Post-dosing necropsy Necropsy observe->necropsy At death or end of study end Endpoint: Calculate LD50 necropsy->end Data Analysis

Acute Oral Toxicity (OECD 401) Workflow

Subchronic_Toxicity_Workflow start Start: Grouped Animals dose Daily Oral Gavage (28 Days) start->dose observe Daily/Weekly Observations (Clinical Signs, Body Weight, Food Consumption) dose->observe analysis Hematology & Clinical Biochemistry observe->analysis End of Study necropsy Gross Necropsy & Histopathology analysis->necropsy end Endpoint: Determine NOAEL necropsy->end

Subchronic Oral Toxicity (OECD 407) Workflow
Signaling Pathway Diagram

PPAR_Signaling_Pathway cluster_nucleus Nucleus DOA This compound (DOA) PPARa PPARα DOA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes LipidMetabolism Increased Lipid Metabolism TargetGenes->LipidMetabolism CellProliferation Increased Cell Proliferation TargetGenes->CellProliferation Apoptosis Decreased Apoptosis TargetGenes->Apoptosis Hepatocarcinogenesis Hepatocarcinogenesis (in mice) CellProliferation->Hepatocarcinogenesis Apoptosis->Hepatocarcinogenesis

Simplified PPARα Signaling Pathway for DOA-Induced Hepatocarcinogenesis

Conclusion and Laboratory Safety

This compound exhibits low acute toxicity. The primary toxicological concerns are related to its potential for liver effects, including carcinogenicity in mice, following chronic high-dose exposure, which is likely mediated through the activation of PPARα. It is not considered to be genotoxic. There is some evidence of reproductive effects at high doses in a subacute study.

For laboratory use, standard chemical safety precautions should be followed. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. Avoid direct contact with skin and eyes, and prevent inhalation of vapors. In case of a spill, absorb the material with an inert substance and dispose of it according to local regulations.

References

Dioctyl Adipate: A Technical Guide to its Environmental Fate and Biodegradability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl adipate (DOA), a common plasticizer, is utilized in a wide array of applications, from flexible PVC products to cosmetics and food packaging materials. Its widespread use necessitates a thorough understanding of its behavior and persistence in the environment. This technical guide provides an in-depth analysis of the environmental fate and biodegradability of this compound, consolidating available data on its degradation pathways, and outlining the experimental methodologies used for its assessment.

Physicochemical Properties and Environmental Distribution

This compound is a colorless, oily liquid with low water solubility and a tendency to partition to organic matter in soil and sediment. Its environmental distribution is governed by its physicochemical properties, which are summarized in the table below.

PropertyValueReference
Molecular FormulaC22H42O4
Molecular Weight370.57 g/mol
Water Solubility0.78 mg/L at 22 °C
Vapor Pressure8.5 x 10-7 mmHg at 20 °C
Log Kow (Octanol-Water Partition Coefficient)8.94
Bioconcentration Factor (BCF)27

The low bioconcentration factor suggests that this compound has a low potential for bioaccumulation in aquatic organisms.

Abiotic Degradation

This compound is subject to degradation in the environment through several abiotic processes, including hydrolysis, photolysis, and atmospheric oxidation.

Hydrolysis

DOA can undergo hydrolysis, breaking down into adipic acid and 1-octanol. The rate of this reaction is pH-dependent.

pHHalf-lifeReference
75 years (estimated)
8170 days (estimated)

A sterile aqueous solution of this compound, buffered at various pH values (typically 4, 7, and 9), is incubated in the dark at a constant temperature. Aliquots are periodically taken and analyzed for the concentration of this compound to determine the rate of hydrolysis.

Photolysis
Atmospheric Oxidation

In the atmosphere, this compound is expected to exist in both vapor and particulate phases. The vapor phase is susceptible to degradation by photochemically produced hydroxyl (OH) radicals.

ParameterValueReference
Half-life for reaction with OH radicals0.67 days (estimated)

The rate constant for the reaction of this compound with OH radicals can be determined in a smog chamber. The decay of this compound is monitored in the presence of a known concentration of OH radicals and a reference compound with a known reaction rate constant.

Biodegradation

Biodegradation is a major pathway for the removal of this compound from the environment. It is known to be biodegradable in aquatic and soil environments.

Aquatic Biodegradability

Studies have shown that this compound is readily biodegradable in aquatic environments, such as in river water and activated sludge. While specific percentage degradation values from standardized tests like OECD 301 are not consistently reported in the literature, the general consensus is that it undergoes rapid and extensive biodegradation.

The ready biodegradability of this compound can be assessed using several methods outlined in OECD Guideline 301, such as the CO2 Evolution Test (OECD 301B). In this test, a solution of this compound in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated for 28 days. The amount of CO2 produced is measured and expressed as a percentage of the theoretical maximum. A substance is considered readily biodegradable if it reaches a pass level of >60% ThCO2 within a 10-day window during the 28-day period.

cluster_0 OECD 301B: CO2 Evolution Test Test Substance (DOA) Test Substance (DOA) Incubation (28 days, dark) Incubation (28 days, dark) Test Substance (DOA)->Incubation (28 days, dark) Mineral Medium Mineral Medium Mineral Medium->Incubation (28 days, dark) Inoculum (Activated Sludge) Inoculum (Activated Sludge) Inoculum (Activated Sludge)->Incubation (28 days, dark) CO2 Measurement CO2 Measurement Incubation (28 days, dark)->CO2 Measurement CO2 evolved Biodegradation (%) Biodegradation (%) CO2 Measurement->Biodegradation (%) Calculate %ThCO2

OECD 301B Experimental Workflow
Soil Biodegradability

This compound is also known to biodegrade in soil environments. The rate of degradation can be influenced by factors such as soil type, temperature, and microbial population.

To determine the rate of biodegradation in soil, a sample of soil is treated with this compound and incubated under controlled aerobic conditions. At various time points, soil samples are extracted and analyzed for the concentration of the parent compound and its transformation products. This allows for the calculation of a degradation half-life (DT50).

cluster_1 OECD 307: Aerobic Transformation in Soil Soil Sample Soil Sample DOA Application DOA Application Soil Sample->DOA Application Incubation (Aerobic, Dark) Incubation (Aerobic, Dark) DOA Application->Incubation (Aerobic, Dark) Solvent Extraction Solvent Extraction Incubation (Aerobic, Dark)->Solvent Extraction Time points Chemical Analysis (e.g., GC-MS) Chemical Analysis (e.g., GC-MS) Solvent Extraction->Chemical Analysis (e.g., GC-MS) DT50 Calculation DT50 Calculation Chemical Analysis (e.g., GC-MS)->DT50 Calculation Concentration data

OECD 307 Experimental Workflow

Biodegradation Pathway

The biodegradation of this compound is initiated by the enzymatic hydrolysis of the ester bonds, leading to the formation of adipic acid and 1-octanol. These intermediate metabolites are then further degraded by microorganisms.

This compound This compound Adipic Acid Adipic Acid This compound->Adipic Acid Esterase 1-Octanol 1-Octanol This compound->1-Octanol Esterase Further Biodegradation Further Biodegradation Adipic Acid->Further Biodegradation 1-Octanol->Further Biodegradation CO2 + H2O + Biomass CO2 + H2O + Biomass Further Biodegradation->CO2 + H2O + Biomass

Proposed Biodegradation Pathway of this compound

Conclusion

The available evidence indicates that this compound is not expected to persist in the environment. Its low potential for bioaccumulation and susceptibility to both abiotic and biotic degradation processes suggest a limited environmental risk. Biodegradation, particularly in aquatic and soil systems, appears to be the primary mechanism for its removal from the environment. Further studies providing specific degradation rates under various environmental conditions following standardized protocols would be beneficial for refining environmental risk assessments.

Methodological & Application

Application Note: Determination of Dioctyl Adipate in Polymer Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dioctyl adipate (DOA), an organic compound with the formula (CH₂CH₂CO₂C₈H₁₇)₂, is a widely used plasticizer in various polymer matrices, particularly polyvinyl chloride (PVC), to enhance flexibility and durability.[1][2] Its applications range from food packaging films and medical devices to children's toys.[1] Due to the potential for DOA to migrate from the polymer into food, beverages, or directly into the human body, its detection and quantification are crucial for ensuring product safety and regulatory compliance.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted analytical technique for the sensitive and selective determination of DOA in complex matrices.[1] This application note provides a detailed protocol for the extraction and quantification of DOA in polymer samples using GC-MS.

Principle

This method involves the extraction of this compound from the polymer matrix using solvent extraction, followed by analysis using a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is introduced into the GC, where DOA is separated from other components based on its volatility and interaction with the stationary phase of the chromatographic column. The separated DOA then enters the Mass Spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, allowing for highly specific identification and accurate quantification.

Experimental Protocols

1. Sample Preparation: Solvent Extraction

This protocol is a generalized procedure and may require optimization based on the specific polymer matrix.

Materials and Reagents:

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator or rotary evaporator

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Sample Comminution: Cut the polymer sample into small pieces (approximately 2x2 mm) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.

    • Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Vortex the vial for 5 minutes to ensure thorough mixing.

    • Place the vial in an ultrasonic bath for 30 minutes to enhance the extraction efficiency.

  • Isolation:

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the polymer residue.

    • Carefully transfer the supernatant to a clean glass vial.

  • Concentration:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of n-hexane.

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial for analysis.

2. GC-MS Analysis

Instrumentation:

A Gas Chromatograph (GC) equipped with a Mass Selective Detector (MSD) is used for the analysis.

GC-MS Conditions:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.8 mL/min
Oven ProgramInitial temperature 40°C, hold for 1 min, ramp to 300°C at 25°C/min, hold for 1 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Range50-500 amu
Quantifier Ion (m/z)129
Qualifier Ions (m/z)70, 112

Data Presentation

Table 1: Method Validation Parameters for DOA Analysis

The following table summarizes typical method validation parameters for the quantification of this compound and other adipate plasticizers.

ParameterResult
Linearity
Calibration Range5 - 1000 ng/g
Correlation Coefficient (r²)> 0.998
Recovery
Intraday Recovery85.4% - 114.6%
Interday Recovery83.6% - 118.5%
Precision
Intraday %CV2.5 - 11.3
Interday %CV2.8 - 15.6
Limits of Quantification (LOQ) 54.1 to 76.3 ng/g (for similar plasticizers)

Visualizations

Diagram 1: Experimental Workflow for DOA Analysis

DOA_Analysis_Workflow Sample Polymer Sample Comminution Comminution (Cut into small pieces) Sample->Comminution Extraction Solvent Extraction (Dichloromethane/Methanol) Comminution->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Concentration (N2 Evaporation) Centrifugation->Concentration Supernatant Reconstitution Reconstitution (n-Hexane) Concentration->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration GCMS GC-MS Analysis Filtration->GCMS Data Data Analysis & Quantification GCMS->Data Report Report Data->Report

Caption: Workflow for the determination of DOA in polymer matrices.

Diagram 2: Logical Relationship of Analytical Steps

Logical_Relationship cluster_SamplePrep Sample Preparation Start Start SamplePrep Sample Preparation Start->SamplePrep InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis DataProcessing Data Processing InstrumentalAnalysis->DataProcessing End End DataProcessing->End Extraction Extraction Cleanup Clean-up/Concentration Extraction->Cleanup

Caption: Key stages in the analytical determination of DOA.

References

Application Notes and Protocols for the Quantification of Dioctyl Adipate (DOA) Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of dioctyl adipate (DOA) migration from polymeric materials into various matrices. The protocols described are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), to ensure accurate and reliable results.

Introduction to this compound (DOA) and Migration Concerns

This compound (DOA), a common plasticizer, is utilized to impart flexibility to polymers like polyvinyl chloride (PVC).[1] It finds extensive use in food packaging materials, medical devices, and other consumer products.[2][3] Although considered less toxic than some phthalate-based plasticizers, concerns exist regarding its potential to migrate from the polymer matrix into contacting substances, such as food, pharmaceuticals, and biological fluids.[4][5] Monitoring the levels of migrated DOA is crucial for assessing consumer exposure and ensuring product safety.

DOA is recognized by the U.S. Food and Drug Administration (FDA) as a food-contact substance under specific regulations. However, regulatory bodies often set specific migration limits for such additives. For instance, Brazilian law specifies a migration limit for bis(2-ethylhexyl) adipate (DEHA), a related compound, of 18 mg/kg in a food simulant.

Analytical Methodologies for DOA Quantification

The primary analytical technique for the quantification of DOA migration is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, allowing for the accurate identification and quantification of DOA in complex matrices. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for samples that are not readily volatilized.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and widely used technique for the determination of DOA. It involves the separation of volatile and semi-volatile compounds in a gas chromatograph followed by detection and identification using a mass spectrometer.

The overall workflow for quantifying DOA migration using GC-MS involves sample preparation, instrumental analysis, and data processing.

DOA_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Material Sample (e.g., PVC film) simulant Incubation with Food Simulant (e.g., isooctane, ethanol) start->simulant Migration Step extraction Extraction of DOA (LLE or SPE) simulant->extraction Transfer of Simulant concentration Solvent Evaporation & Reconstitution extraction->concentration final_sample Final Sample for Injection concentration->final_sample injection Sample Injection final_sample->injection gc Gas Chromatograph (Separation) injection->gc ms Mass Spectrometer (Detection & Identification) gc->ms quantification Quantification (Calibration Curve) ms->quantification result Migration Result (mg/kg or mg/dm²) quantification->result

Caption: Experimental workflow for DOA migration analysis using GC-MS.

This protocol is adapted from a validated method for determining the migration of adipates from food packaging.

1. Materials and Reagents:

  • PVC film sample

  • Food Simulant: 2,2,4-trimethylpentane (isooctane)

  • DOA analytical standard

  • Glass-stoppered Erlenmeyer flasks (250 mL)

  • Incubator or temperature-controlled chamber

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

2. Migration Test:

  • Cut a 1 dm² piece of the PVC film.

  • Place the film into a 250 mL Erlenmeyer flask.

  • Add 100 mL of isooctane to the flask.

  • Seal the flask and incubate at 20°C for 48 hours.

3. Sample Preparation:

  • After incubation, the isooctane solution containing the migrated DOA is ready for direct analysis or can be diluted if necessary.

4. GC-MS Instrumental Parameters:

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.9 mL/min

  • Column: A nonpolar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is commonly used.

  • Oven Temperature Program: Initial temperature of 150°C held for 5 minutes, then ramped to 300°C and held for 25 minutes.

  • Mass Spectrometer: Operated in selective ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The most abundant ion is typically used for quantification.

5. Calibration and Quantification:

  • Prepare a series of standard solutions of DOA in isooctane within a linear range (e.g., 5-25 mg/kg).

  • Inject the standards into the GC-MS to generate a calibration curve.

  • Inject the migration solution and determine the concentration of DOA based on the calibration curve.

This protocol involves a more complex sample preparation to extract DOA from a solid food matrix.

1. Materials and Reagents:

  • Ham sausage packaged in the material of interest

  • Solvents for extraction (e.g., acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

  • Evaporation system (e.g., rotary evaporator or nitrogen stream)

  • GC-MS system

2. Sample Preparation (Extraction and Cleanup):

  • Homogenize a known weight of the ham sausage sample.

  • Perform a liquid extraction of the homogenized sample with a suitable solvent like acetonitrile.

  • Evaporate the solvent to concentrate the extract.

  • Reconstitute the residue in an appropriate solvent.

  • Further clean up the sample using a Solid-Phase Extraction (SPE) cartridge to remove matrix interferences. The Oasis MAX cartridge has shown extraction efficiencies between 85.7% and 106% for adipate plasticizers.

  • Elute the DOA from the SPE cartridge and concentrate the eluate before GC-MS analysis.

3. GC-MS Analysis:

  • Follow the instrumental parameters outlined in Protocol 1, with potential modifications to the temperature program to optimize separation from the food matrix components. Calibration curves should be linear in the expected concentration range (e.g., 5 to 1000 ng/g).

Data Presentation: Quantitative DOA Migration

The following tables summarize quantitative data on DOA migration from various studies.

Table 1: DOA Migration from PVC Films into Food and Food Simulants

MaterialContact SubstanceConditionsMigration LevelCitation
Food-grade PVC filmChicken fleshRefrigerated storage for 240 hours0.9 - 8.9 mg/dm²
Food-grade PVC filmChicken flesh with skinRefrigerated storage for 240 hours3.2 - 22.3 mg/dm²
PVC filmGround meat (varying fat content)8 days at 4°C0.12 - 4.8 mg/dm²
PVC filmGround meat (varying fat content)2.5 months at -20°C0.13 - 4.0 mg/dm²
PVC filmIsooctane (fatty food simulant)48 hours at 20°CWithin 5-25 mg/kg working range
PVDC packaging filmHam sausage4 months~6.8% of dibutyl adipate (a related adipate) migrated
PVC filmGround meat (55% fat)4 minutes microwave heating172.39 mg/kg (14.62 mg/dm²)

Table 2: Factors Influencing Plasticizer Migration from PVC Medical Devices

PlasticizerSimulantFlow RateKey FindingCitation
Various (including non-adipates)Lipophilic drug simulantVariedFaster flow rates lead to higher total release of plasticizers.
DEHP vs. DEHT (non-adipate)Ethanol/water (50/50 v/v)Not specifiedDEHP migrates approximately three times more than DEHT.

Logical Relationships in DOA Migration and Analysis

The decision-making process for selecting an appropriate analytical protocol depends on the sample matrix and the regulatory context.

DOA_Analysis_Logic start Objective: Quantify DOA Migration matrix_type Identify Sample Matrix start->matrix_type liquid_matrix Liquid Matrix (Food Simulant, Pharmaceutical Solution) matrix_type->liquid_matrix Liquid solid_matrix Solid/Semi-Solid Matrix (Food, Biological Tissue) matrix_type->solid_matrix Solid direct_analysis Direct Injection or Dilution liquid_matrix->direct_analysis extraction_protocol Select Extraction Protocol (LLE, Soxhlet, SPE) solid_matrix->extraction_protocol gcms_analysis GC-MS Analysis direct_analysis->gcms_analysis extraction_protocol->gcms_analysis hplc_analysis HPLC Analysis (Alternative for non-volatile matrices) extraction_protocol->hplc_analysis quantification Quantification and Reporting gcms_analysis->quantification hplc_analysis->quantification

Caption: Decision logic for selecting a DOA quantification protocol.

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for the quantification of DOA migration. The choice of method, particularly the sample preparation technique, is critical and depends heavily on the matrix from which the DOA is being extracted. GC-MS remains the gold standard for this analysis due to its high sensitivity and specificity. Adherence to validated methods and proper quality control are essential for generating reliable data for safety assessments and regulatory compliance.

References

Application Notes and Protocols for Incorporating Dioctyl Adipate into PVC Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the incorporation of dioctyl adipate (DOA), a common plasticizer, into polyvinyl chloride (PVC) films. The protocols are intended for researchers and scientists in materials science and drug development. The application notes include methods for film preparation by solvent casting and thermal compounding, as well as standard procedures for characterizing the resulting films.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, its applications are limited. The addition of plasticizers, such as this compound (DOA), is crucial for imparting flexibility, durability, and processability to PVC, thereby expanding its utility in various fields, including medical devices, packaging, and coatings. DOA is an organic compound that, when added to PVC, reduces the intermolecular forces between the polymer chains, leading to a more flexible material. This document outlines two primary methods for incorporating DOA into PVC films: solvent casting and thermal compounding.

Experimental Protocols

Two common methods for preparing plasticized PVC films are detailed below. The selection of the method depends on the desired film thickness, uniformity, and the scale of production.

Method 1: Solvent Casting

The solvent casting technique is a laboratory-scale method ideal for producing thin, uniform films. The process involves dissolving the PVC and DOA in a suitable solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate.

Materials and Equipment:

  • PVC resin (e.g., K-value 65-70)

  • This compound (DOA)

  • Tetrahydrofuran (THF) or a similar volatile solvent

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bar

  • Desiccator or a vacuum oven

  • Fume hood

Protocol:

  • Preparation of the PVC-DOA Solution:

    • In a fume hood, weigh the desired amount of PVC resin and place it in a glass beaker.

    • Add the calculated amount of DOA to the beaker according to the desired PVC:DOA ratio (see Table 1 for examples).

    • Add a sufficient amount of THF to the beaker to dissolve both the PVC and DOA. A typical starting concentration is 5-10% (w/v) total solids.

    • Place a magnetic stir bar in the beaker and cover it to prevent rapid solvent evaporation.

    • Stir the mixture at room temperature until the PVC and DOA are completely dissolved, which may take several hours. The resulting solution should be clear and homogeneous.

  • Casting the Film:

    • Ensure the glass petri dish or plate is clean, dry, and level.

    • Carefully pour the PVC-DOA solution onto the glass surface, allowing it to spread evenly. The volume of the solution will determine the final thickness of the film.

    • Cover the casting surface with a loose-fitting lid to allow for slow and uniform solvent evaporation. This helps to prevent the formation of defects in the film.

  • Drying the Film:

    • Allow the solvent to evaporate in the fume hood at room temperature for 24-48 hours.

    • Once the film appears dry, carefully peel it from the glass substrate.

    • To remove any residual solvent, place the film in a desiccator or a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for at least 24 hours, or until a constant weight is achieved.

  • Storage:

    • Store the prepared films in a desiccator to protect them from moisture and contamination.

Method 2: Thermal Compounding and Compression Molding

This method is more representative of industrial processes and involves mixing the PVC and DOA at an elevated temperature, followed by shaping the molten blend into a film using a compression molder.

Materials and Equipment:

  • PVC resin

  • This compound (DOA)

  • Two-roll mill or an internal mixer

  • Compression molder with heated platens

  • Metal plates and shims (to control film thickness)

  • Release film (e.g., PTFE or Mylar)

Protocol:

  • Dry Blending:

    • In a container, thoroughly mix the PVC resin and the desired amount of DOA. This can be done using a high-speed mixer for better dispersion.

  • Melt Compounding:

    • Preheat the two-roll mill to a temperature between 150°C and 170°C. The exact temperature will depend on the grade of PVC and the concentration of DOA.

    • Gradually add the PVC/DOA dry blend to the nip of the rotating rolls.

    • Continuously fold and re-introduce the molten polymer into the nip to ensure a homogeneous mixture. This process, known as "mastication," should be continued for approximately 5-10 minutes.

  • Compression Molding:

    • Preheat the compression molder platens to a temperature between 160°C and 180°C.

    • Place a sheet of release film on the bottom platen, followed by the metal shims to define the film thickness.

    • Place the molten PVC compound from the two-roll mill onto the release film within the area defined by the shims.

    • Cover the compound with another sheet of release film and the top metal plate.

    • Place the assembly between the platens of the compression molder.

    • Apply a low pressure for a few minutes to allow the material to flow and fill the mold (pre-heating stage).

    • Increase the pressure to approximately 5-10 MPa and maintain it for 3-5 minutes to ensure complete fusion and consolidation of the film.

    • Turn off the heating and allow the platens to cool under pressure. This can be accelerated by using water cooling if the equipment allows.

    • Once the assembly has cooled to near room temperature, release the pressure and remove the molded film.

Data Presentation: Effect of DOA Concentration on PVC Film Properties

The concentration of DOA significantly influences the physical and mechanical properties of the resulting PVC films. The following tables summarize typical quantitative data.

Table 1: Formulations for PVC-DOA Films

Formulation IDPVC (phr)DOA (phr)
PVC-DOA-01000
PVC-DOA-1010010
PVC-DOA-2010020
PVC-DOA-3010030
PVC-DOA-4010040
PVC-DOA-5010050

phr: parts per hundred parts of resin

Table 2: Mechanical Properties of PVC Films with Varying DOA Concentrations

Formulation IDTensile Strength (MPa)Elongation at Break (%)
PVC-DOA-050 - 605 - 10
PVC-DOA-1035 - 4550 - 100
PVC-DOA-2025 - 35150 - 250
PVC-DOA-3020 - 30250 - 350
PVC-DOA-4015 - 25300 - 400
PVC-DOA-5010 - 20350 - 450

Note: These values are illustrative and can vary depending on the specific grade of PVC, processing conditions, and testing standards.

Table 3: Thermal Properties of PVC Films with Varying DOA Concentrations

Formulation IDGlass Transition Temperature (Tg) (°C)
PVC-DOA-080 - 85
PVC-DOA-1060 - 70
PVC-DOA-2040 - 50
PVC-DOA-3020 - 30
PVC-DOA-405 - 15
PVC-DOA-50-10 - 0

Note: The glass transition temperature is a key indicator of the plasticizing effect. A lower Tg indicates greater flexibility.

Characterization Protocols

Mechanical Testing

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

Protocol:

  • Cut the prepared PVC films into dumbbell-shaped specimens using a die cutter.

  • Measure the thickness of each specimen at several points in the gauge length and calculate the average cross-sectional area.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

  • Record the load and elongation data to determine the tensile strength and elongation at break.

Thermal Analysis (Glass Transition Temperature)

Method: Differential Scanning Calorimetry (DSC)

Protocol:

  • Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

Migration Testing

Protocol (Example for Food Simulant):

  • Cut a known surface area of the PVC film.

  • Immerse the film in a food simulant (e.g., ethanol for fatty foods, acetic acid for acidic foods) in a sealed container.

  • Store the container at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).

  • After the exposure period, remove the film and analyze the food simulant for the presence of migrated DOA using techniques such as gas chromatography-mass spectrometry (GC-MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Cut a small piece of the PVC film.

  • Place the film directly in the sample holder of an FTIR spectrometer.

  • Record the infrared spectrum in the range of 4000-400 cm⁻¹.

  • Analyze the spectra for changes in peak positions, particularly the carbonyl (C=O) stretching vibration of the DOA, which can indicate interactions with the PVC matrix.

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_sc Solvent Casting cluster_tc Thermal Compounding cluster_char Characterization start Start method_choice Choose Method start->method_choice solvent_casting Solvent Casting method_choice->solvent_casting Lab Scale thermal_compounding Thermal Compounding method_choice->thermal_compounding Industrial Mimic dissolve Dissolve PVC & DOA in Solvent solvent_casting->dissolve dry_blend Dry Blend PVC & DOA thermal_compounding->dry_blend cast Cast Solution on Glass Plate dissolve->cast dry Dry Film cast->dry film Plasticized PVC Film dry->film melt_mix Melt Mix (Two-Roll Mill) dry_blend->melt_mix compress Compression Mold melt_mix->compress compress->film mechanical Mechanical Testing (ASTM D882) film->mechanical thermal Thermal Analysis (DSC) film->thermal migration Migration Testing film->migration ftir FTIR Spectroscopy film->ftir Plasticization_Mechanism cluster_before Rigid PVC (Before Plasticization) cluster_after Flexible PVC (After Plasticization) pvc_chains_rigid Closely Packed PVC Chains (Strong Intermolecular Forces) doa This compound (DOA) (Plasticizer Molecule) pvc_chains_flexible Separated PVC Chains (Reduced Intermolecular Forces) doa->pvc_chains_flexible Incorporation increased_mobility Increased Chain Mobility pvc_chains_flexible->increased_mobility lower_tg Lower Glass Transition Temperature (Tg) increased_mobility->lower_tg flexibility Increased Flexibility lower_tg->flexibility

Application Notes and Protocols: Dioctyl Adipate (DOA) in Coatings and Adhesives Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl adipate (DOA), a diester of adipic acid and 2-ethylhexanol, is a versatile and widely utilized plasticizer in the formulation of coatings and adhesives.[1][2] Its primary function is to enhance the flexibility, durability, and overall performance of polymeric materials.[3][4] DOA is particularly valued for its excellent low-temperature flexibility, good compatibility with a range of polymers, and low toxicity profile, making it a suitable choice for a variety of applications, including food packaging adhesives and coatings for medical devices.[1]

These application notes provide detailed information on the use of this compound in coatings and adhesives, including its mechanism of action, effects on material properties, and protocols for experimental evaluation.

Mechanism of Action: Plasticization

The primary role of this compound as a plasticizer is to increase the free volume within a polymer matrix. DOA molecules, with their long, flexible aliphatic chains, interpose themselves between the rigid polymer chains. This reduces the intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the polymer chains together. The increased spacing and reduced intermolecular attraction allow for greater mobility of the polymer chains, resulting in a decrease in the glass transition temperature (Tg) and an increase in the flexibility and workability of the material.

Plasticization_Mechanism cluster_0 Rigid Polymer Matrix (Without DOA) cluster_1 Addition of this compound (DOA) cluster_2 Flexible Polymer Matrix (With DOA) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain d2 DOA p2->d2 DOA molecules intercalate between polymer chains d1 DOA fd1 DOA d2->fd1 Increased free volume and chain mobility d3 DOA fp1 Polymer Chain fp2 Polymer Chain fd2 DOA fp3 Polymer Chain

Caption: Mechanism of polymer plasticization by this compound.

Applications and Effects in Coatings

In coatings, this compound is utilized to improve film formation, flexibility, and durability. It is compatible with a variety of resin systems, including polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers.

Key Effects of DOA in Coatings:

  • Improved Flexibility and Crack Resistance: By lowering the glass transition temperature, DOA allows the coating to remain flexible, particularly at low temperatures, preventing cracking and peeling.

  • Enhanced Film Formation: DOA acts as a coalescing agent, aiding in the formation of a continuous and uniform film as the coating dries.

  • Increased Durability: The improved flexibility imparted by DOA enhances the coating's resistance to mechanical stress and weathering.

  • Modified Viscosity: The addition of DOA can reduce the viscosity of the coating formulation, which can improve its application properties, such as brushing and spraying.

Applications and Effects in Adhesives

In adhesive formulations, this compound is used to modify the rheological properties, enhance peel strength, and improve the overall performance of the adhesive bond. It is commonly found in pressure-sensitive adhesives, sealants, and PVC-based adhesives.

Key Effects of DOA in Adhesives:

  • Increased Flexibility and Peel Strength: DOA imparts flexibility to the adhesive film, which can lead to an increase in peel strength and toughness.

  • Reduced Glass Transition Temperature (Tg): A lower Tg ensures that the adhesive remains flexible and effective over a wider temperature range.

  • Controlled Viscosity: The addition of DOA can be used to adjust the viscosity of the adhesive, which is crucial for processing and application.

  • Improved Workability: In sealants and caulks, DOA improves the workability and tooling characteristics of the product.

Data Presentation

The following tables summarize the typical effects of this compound on the physical properties of coatings and adhesives. The data presented is representative and may vary depending on the specific polymer system and formulation.

Table 1: Effect of this compound on the Glass Transition Temperature (Tg) of a PVC Coating

DOA Concentration (phr*)Glass Transition Temperature (Tg) (°C)
085
1065
2048
3030
4015
500

*phr: parts per hundred parts of resin

(Representative data based on the observed trend for similar plasticizers in PVC)

Table 2: Influence of this compound on the Viscosity of a PVC Plastisol

DOA Concentration (phr)Viscosity (mPa·s) at 25°C
403500
502800
602200
701700
801300

(Representative data illustrating the general effect of plasticizers on plastisol viscosity)

Table 3: Effect of this compound on the Mechanical Properties of a Plasticized PVC Film

DOA Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)
3020250
4018300
5016350
6014400

(Representative data based on typical trends observed for plasticized PVC films)

Table 4: Influence of this compound on the Peel Adhesion of an Acrylic Pressure-Sensitive Adhesive

DOA Concentration (wt%)180° Peel Adhesion (N/25 mm)
012
515
1018
1516
2014

(Representative data illustrating the potential impact of plasticizers on peel adhesion)

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in coatings and adhesives.

Protocol 1: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the effect of DOA concentration on the glass transition temperature of a polymer film.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare polymer films with varying concentrations of DOA (e.g., 0, 10, 20, 30, 40, 50 phr).

  • Sample Encapsulation: Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Equilibrate the sample at a temperature below the expected Tg (e.g., -50°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the Tg (e.g., 150°C).

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan under the same conditions to ensure a consistent thermal history.

  • Data Analysis: Determine the Tg from the midpoint of the step transition in the heat flow curve of the second heating scan.

DSC_Workflow start Start prep Prepare Polymer Films with Varying DOA Concentrations start->prep weigh Weigh 5-10 mg of Film into Aluminum Pan prep->weigh seal Hermetically Seal Pan weigh->seal load Load Sample and Reference Pans into DSC seal->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at -50°C purge->equilibrate heat1 Heat to 150°C at 10°C/min (First Heating Scan) equilibrate->heat1 cool Cool to -50°C heat1->cool heat2 Heat to 150°C at 10°C/min (Second Heating Scan) cool->heat2 analyze Determine Tg from Second Heating Scan heat2->analyze end End analyze->end

Caption: Experimental workflow for DSC analysis.

Protocol 2: Measurement of Coating Viscosity using a Rotational Viscometer

Objective: To determine the effect of DOA concentration on the viscosity of a liquid coating formulation.

Apparatus:

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath

  • Beakers

Procedure:

  • Sample Preparation: Prepare coating formulations with varying concentrations of DOA.

  • Temperature Control: Place the coating sample in a beaker and allow it to equilibrate to a constant temperature (e.g., 25°C) using the water bath.

  • Viscometer Setup: Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

  • Measurement:

    • Immerse the spindle into the center of the coating sample to the specified depth.

    • Start the viscometer and allow the reading to stabilize.

    • Record the viscosity reading in mPa·s or cP.

  • Repeat: Repeat the measurement for each DOA concentration, ensuring the equipment is cleaned thoroughly between samples.

Protocol 3: Evaluation of Adhesive Peel Strength (180° Peel Adhesion Test)

Objective: To measure the effect of DOA on the peel adhesion of a pressure-sensitive adhesive.

Apparatus:

  • Tensile testing machine with a 180° peel test fixture

  • Standard test panels (e.g., stainless steel)

  • Roller for applying the adhesive tape

  • Cutter for preparing test strips

Procedure:

  • Sample Preparation: Prepare adhesive tapes with the desired formulations containing varying concentrations of DOA. Cut the tapes into uniform strips (e.g., 25 mm wide).

  • Test Panel Preparation: Clean the test panels with a specified solvent and allow them to dry completely.

  • Application of Adhesive: Apply the adhesive strip to the test panel using the roller to ensure a consistent and uniform bond.

  • Conditioning: Allow the bonded samples to dwell for a specified period (e.g., 24 hours) under controlled temperature and humidity conditions.

  • Peel Test:

    • Mount the test panel in the lower jaw of the tensile testing machine.

    • Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.

    • Set the machine to a constant rate of peel (e.g., 300 mm/min).

    • Start the test and record the force required to peel the tape from the panel.

  • Data Analysis: Calculate the average peel adhesion force over a specified length of the peel and express the result in Newtons per 25 mm (N/25 mm).

Peel_Test_Workflow start Start prep_tape Prepare Adhesive Tapes with Varying DOA start->prep_tape prep_panel Clean and Prepare Test Panels start->prep_panel apply Apply Tape to Panel with Roller prep_tape->apply prep_panel->apply condition Condition Samples (e.g., 24 hours) apply->condition mount Mount Panel and Tape in Tensile Tester condition->mount peel Peel Tape at 180° Angle and Constant Speed mount->peel record Record Peel Force peel->record analyze Calculate Average Peel Adhesion record->analyze end End analyze->end

Caption: Workflow for 180° peel adhesion testing.

Protocol 4: Tensile Testing of Plasticized Films

Objective: To evaluate the effect of DOA on the tensile strength and elongation of a polymer film.

Apparatus:

  • Universal testing machine with grips suitable for films

  • Die cutter for preparing dumbbell-shaped specimens

  • Thickness gauge

Procedure:

  • Sample Preparation: Prepare films with varying concentrations of DOA. Use a die cutter to prepare dumbbell-shaped test specimens from the films.

  • Measurement of Dimensions: Measure the thickness and width of the gauge section of each specimen.

  • Tensile Test:

    • Mount the specimen in the grips of the universal testing machine.

    • Set the crosshead speed to a constant rate (e.g., 50 mm/min).

    • Start the test and record the force and elongation until the specimen breaks.

  • Data Analysis:

    • Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: Calculate the percentage of elongation at break by dividing the extension at the point of rupture by the initial gauge length and multiplying by 100.

Conclusion

This compound is a highly effective and versatile plasticizer for tailoring the properties of coatings and adhesives. Its ability to enhance flexibility, improve low-temperature performance, and modify rheological characteristics makes it a valuable tool for formulators. By understanding its mechanism of action and employing standardized testing protocols, researchers and scientists can effectively optimize their formulations to meet specific performance requirements. The data and protocols presented in these application notes provide a solid foundation for the evaluation and implementation of this compound in a wide range of coating and adhesive systems.

References

Application of Dioctyl Adipate in Synthetic Leather Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl adipate (DOA), a diester of adipic acid and 2-ethylhexanol, is a versatile and widely utilized plasticizer in the manufacturing of synthetic leather, particularly those based on polyvinyl chloride (PVC). Its primary function is to impart flexibility, softness, and durability to the otherwise rigid polymer matrix, making it suitable for applications such as upholstery, apparel, and automotive interiors. As a non-phthalate plasticizer, DOA has garnered attention as a safer alternative to traditional phthalate-based plasticizers, which have faced scrutiny due to potential health concerns.[1] This document provides detailed application notes, experimental protocols for performance evaluation, and visual representations of key processes and mechanisms related to the use of DOA in synthetic leather production.

Application Notes

This compound is incorporated into the synthetic leather formulation, typically a PVC plastisol, to modify its physical and mechanical properties. The concentration of DOA is a critical parameter that dictates the final characteristics of the synthetic leather.

Key Performance Attributes:

  • Low-Temperature Flexibility: One of the most significant advantages of DOA is its ability to maintain the flexibility of synthetic leather even at low temperatures.[2] This property is crucial for applications where the material may be exposed to cold environments, preventing cracking and brittleness.

  • Enhanced Softness and Drape: DOA imparts a desirable soft feel, often referred to as "hand," and improves the drapeability of the synthetic leather without compromising its strength. This makes the material more comfortable and aesthetically pleasing for use in apparel and upholstery.

  • Good Heat and Light Stability: Synthetic leather plasticized with DOA exhibits good resistance to degradation from heat and UV light, which contributes to the longevity and appearance retention of the final product.[3]

  • Processability: In the manufacturing process, DOA reduces the viscosity of the PVC plastisol, which facilitates easier processing and application onto the substrate fabric.[4]

  • Compatibility: DOA shows excellent compatibility with PVC resins and can be used in conjunction with other primary plasticizers to achieve specific performance characteristics.[4]

Mechanism of Action:

DOA functions by embedding its molecules between the long polymer chains of PVC. The long, flexible aliphatic chains of DOA disrupt the strong intermolecular forces (dipole-dipole interactions) between the PVC chains. This spacing increases the free volume within the polymer matrix, allowing the polymer chains to slide past one another more easily, which manifests as increased flexibility and reduced hardness.

Data Presentation

The concentration of this compound significantly influences the mechanical properties of the resulting synthetic leather. Generally, as the concentration of DOA increases, the tensile strength and hardness decrease, while the elongation at break increases. The following tables summarize typical performance data for PVC films plasticized with DOA.

Table 1: Effect of this compound (DOA) Concentration on Mechanical Properties of PVC Synthetic Leather

Plasticizer Concentration (phr¹)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
0 (Unplasticized PVC)~52<10>95
4018 - 22250 - 30080 - 85
6014 - 18300 - 35075 - 80
8010 - 14350 - 40070 - 75

¹phr: parts per hundred parts of resin. Data compiled from trends reported in scientific literature. Actual values may vary depending on the specific PVC resin, stabilizers, fillers, and processing conditions.

Table 2: Comparative Migration Resistance of Plasticizers

PlasticizerMigration Rate
Dioctyl Phthalate (DOP)Moderate
This compound (DOA) Higher than DOP
Trioctyl Trimellitate (TOTM)Low
Dioctyl Terephthalate (DOTP)Low

Source: Based on findings from Akkus Altindag & Akdogan (2021), which indicate that the migration rate of DOA is higher than that of TOTM and DOTP. Another study suggests DOA's migration rate is approximately double that of DOP under certain conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in synthetic leather.

1. Protocol for Determination of Tensile Properties

This protocol is based on ASTM D882 and ISO 527-3 standards for testing the tensile properties of thin plastic sheeting.

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of synthetic leather samples.

  • Apparatus:

    • Universal Testing Machine (UTM) with a suitable load cell.

    • Grips for clamping the specimens.

    • Extensometer (optional, for precise strain measurement).

    • Micrometer for measuring specimen thickness.

    • Die cutter for preparing standardized specimens.

  • Procedure:

    • Specimen Preparation:

      • Cut rectangular or dumbbell-shaped specimens from the synthetic leather sheet using the die cutter. The dimensions should conform to the chosen standard (e.g., 25 mm width and a gauge length of 50 mm).

      • Ensure the edges of the specimens are smooth and free of nicks.

      • Measure the thickness of each specimen at several points within the gauge length and record the average.

    • Conditioning:

      • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours prior to testing.

    • Testing:

      • Set the crosshead speed of the UTM as specified in the standard (e.g., 500 mm/min).

      • Secure the specimen in the grips of the UTM, ensuring it is aligned vertically and not under any initial stress.

      • If using an extensometer, attach it to the specimen at the gauge marks.

      • Start the test and record the load and extension data until the specimen ruptures.

    • Calculations:

      • Tensile Strength (MPa): Maximum load divided by the original cross-sectional area of the specimen.

      • Elongation at Break (%): Increase in length at the point of rupture divided by the initial gauge length, multiplied by 100.

      • Modulus of Elasticity (MPa): The slope of the initial linear portion of the stress-strain curve.

2. Protocol for Determination of Hardness

This protocol is based on ASTM D2240 and ISO 7619-1 standards for measuring durometer hardness.

  • Objective: To measure the indentation hardness of the synthetic leather.

  • Apparatus:

    • Shore A Durometer.

    • A flat, hard surface to support the specimen.

  • Procedure:

    • Specimen Preparation:

      • Use a flat piece of synthetic leather with a minimum thickness of 6 mm. If the material is thinner, stack multiple layers to achieve the required thickness, ensuring no air is trapped between the layers.

    • Conditioning:

      • Condition the specimens under standard laboratory conditions as described in the tensile testing protocol.

    • Testing:

      • Place the specimen on the flat, hard surface.

      • Hold the durometer in a vertical position and press the indenter firmly onto the specimen, ensuring the presser foot is in full contact with the surface.

      • Read the hardness value on the durometer scale within 1 second of firm contact.

      • Take at least five readings at different locations on the specimen, at least 12 mm apart, and calculate the average.

3. Protocol for Determination of Plasticizer Migration (Volatile Loss)

This protocol is based on ASTM D1203 (Method A) for determining volatile loss from plastics using activated carbon.

  • Objective: To assess the tendency of DOA to migrate from the synthetic leather.

  • Apparatus:

    • Analytical balance (accurate to 0.1 mg).

    • Forced-air oven.

    • Containers with tight-fitting lids.

    • Activated carbon (6-14 mesh).

  • Procedure:

    • Specimen Preparation:

      • Cut circular specimens of a standard diameter (e.g., 50 mm) from the synthetic leather.

    • Conditioning:

      • Condition the specimens as previously described.

    • Initial Weighing:

      • Weigh each specimen accurately and record the initial weight (W₁).

    • Testing:

      • Fill the containers with a layer of activated carbon.

      • Place a specimen on the carbon and cover it completely with more activated carbon.

      • Seal the containers and place them in the oven at a specified temperature (e.g., 70 °C) for a set duration (e.g., 24 hours).

    • Final Weighing:

      • After the specified time, remove the containers from the oven and allow them to cool to room temperature.

      • Carefully remove the specimen from the activated carbon, brushing off any adhering particles.

      • Re-weigh the specimen and record the final weight (W₂).

    • Calculation:

      • Volatile Loss (%): [(W₁ - W₂) / W₁] x 100.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation & Preparation cluster_manufacturing Synthetic Leather Manufacturing cluster_testing Quality Control & Performance Evaluation pvc_resin PVC Resin mixing High-Speed Mixing pvc_resin->mixing doa This compound (DOA) doa->mixing additives Stabilizers, Fillers, etc. additives->mixing plastisol PVC Plastisol mixing->plastisol coating Coating on Fabric Substrate plastisol->coating gelling Gelling & Fusing (Oven) coating->gelling cooling Cooling & Embossing gelling->cooling final_product Synthetic Leather Roll cooling->final_product tensile Tensile Properties (ASTM D882) final_product->tensile hardness Hardness (ASTM D2240) final_product->hardness migration Plasticizer Migration (ASTM D1203) final_product->migration

Experimental workflow for synthetic leather manufacturing and testing.

signaling_pathway cluster_pvc PVC Matrix cluster_unplasticized Unplasticized PVC (Rigid) cluster_plasticized Plasticized PVC (Flexible) pvc1 PVC Chain pvc2 PVC Chain pvc3 PVC Chain attraction Strong Intermolecular Forces pvc4 PVC Chain doa1 DOA doa3 DOA pvc5 PVC Chain doa2 DOA pvc6 PVC Chain flexibility Increased Flexibility & Softness process Addition of DOA cluster_plasticized cluster_plasticized cluster_unplasticized cluster_unplasticized

Mechanism of DOA plasticization in PVC.

References

Application Notes and Protocols for Dioctyl Adipate (DOA) as a Non-Phthalate Plasticizer in Medical Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dioctyl adipate (DOA) as a non-phthalate plasticizer for polyvinyl chloride (PVC) in medical devices. This document includes comparative data on its performance against the traditional plasticizer DEHP, detailed experimental protocols for evaluation, and visual representations of key processes.

Introduction to this compound (DOA)

This compound (DOA) is an organic compound used as a plasticizer to impart flexibility to PVC.[1] As a non-phthalate plasticizer, DOA is a leading alternative to di(2-ethylhexyl) phthalate (DEHP), which has raised health concerns due to its potential as an endocrine disruptor.[2][3] DOA offers excellent low-temperature flexibility, good chemical resistance, and low volatility, making it a suitable candidate for various medical applications, including blood bags, infusion tubing, and catheters.[1][4] A significant consideration in the use of any plasticizer in medical devices is its potential to migrate from the polymer matrix into the fluid path or surrounding tissues.

Comparative Performance Data

The selection of a plasticizer for medical devices hinges on a balance of mechanical properties, biocompatibility, and low leachability. The following tables summarize the quantitative performance of DOA in comparison to DEHP and other plasticizers.

Table 1: Mechanical Properties of Plasticized PVC
PropertyPlasticizer SystemValueReference
Tensile Strength PVC/DOALower than PVC/DEHP
PVC/DEHPHigher than PVC/DOA
Elongation at Break PVC/DOA (≤50% plasticizer)Higher than other plasticizers
PVC/DEHPLower than PVC/DOA
Hardness (Shore A) PVC with increasing DOADecreases
Table 2: Migration/Leachability of Plasticizers from PVC Medical Devices
Simulant/FluidPlasticizerMigration LevelConditionReference
Blood DEHPHighIn-vitro heart-lung machine circuit
TOTM~350 times lower than DEHPIn-vitro heart-lung machine circuit
Ethanol/Water (50/50 v/v) DEHPHigh40°C
TOTM>20 times lower than DEHP40°C
Intravenous Solutions DEHPLeaching increases with lipophilicity of the solution24h of use
Priming Fluids (e.g., Sodium Chloride 0.9%) DOANo measurable migration over the first 4 hours28-day study
DEHPHigher migration than TOTM and DOA28-day study

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation of plasticizers in medical devices. The following sections provide step-by-step methodologies for key experiments.

Protocol for In Vitro Cytotoxicity Testing (Based on ISO 10993-5)

This protocol describes the elution method for assessing the cytotoxicity of DOA-plasticized PVC.

3.1.1. Materials

  • Test sample: DOA-plasticized PVC medical device (sterilized according to its intended use).

  • Control materials: High-density polyethylene (negative control), organotin-stabilized PVC (positive control).

  • Cell line: L929 mouse fibroblast cells (ATCC CCL-1).

  • Culture medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol or dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

3.1.2. Experimental Workflow

Cytotoxicity_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assay MTT Assay prep_sample Prepare device sections (e.g., 4g/20mL ratio) sterilize Sterilize if not pre-sterilized prep_sample->sterilize extract Incubate sample in culture medium (e.g., 37°C for 24-72h) sterilize->extract add_extract Replace medium with device extract (and controls) extract->add_extract seed_cells Seed L929 cells in 96-well plate (1.5 x 10^4 cells/cm²) incubate_cells Incubate for 24h to allow attachment seed_cells->incubate_cells incubate_cells->add_extract incubate_exposure Incubate for 24-48h add_extract->incubate_exposure add_mtt Add MTT solution and incubate (2-4h) incubate_exposure->add_mtt dissolve Dissolve formazan crystals add_mtt->dissolve read_absorbance Read absorbance (e.g., 570 nm) dissolve->read_absorbance

Caption: Workflow for In Vitro Cytotoxicity Testing (Elution Method).

3.1.3. Procedure

  • Sample Preparation: Prepare the DOA-plasticized PVC device by cutting it into appropriate sizes. The surface area to volume ratio for extraction is critical and should be justified (a common ratio is 4g of material to 20mL of medium). If the device is not supplied sterile, it should be sterilized using the same method as the final product.

  • Extraction: Place the prepared sample in a sterile, chemically inert container with culture medium. Incubate at 37°C for a defined period (e.g., 24 to 72 hours) with agitation. Prepare extracts of the negative and positive controls in the same manner.

  • Cell Culture: Culture L929 cells in flasks until they reach about 80% confluency. Harvest the cells and seed them into 96-well plates at a density of approximately 1.5 x 10^4 cells/cm². Incubate the plates for 24 hours to allow the cells to attach.

  • Exposure: After incubation, remove the culture medium from the wells and replace it with the prepared device extracts. Include wells with fresh culture medium (blank), negative control extract, and positive control extract. Incubate for 24 to 48 hours.

  • MTT Assay:

    • After the exposure period, add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solvent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.

    • Read the absorbance of each well using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for the test samples relative to the blank control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect. Statistical analysis, such as a one-way ANOVA, can be used to determine significant differences between the test sample and controls.

Protocol for Hemolysis Testing (Based on ISO 10993-4)

This protocol describes the direct contact and extract methods for evaluating the hemolytic potential of DOA-plasticized PVC.

3.2.1. Materials

  • Test sample: DOA-plasticized PVC medical device.

  • Control materials: Negative control (e.g., polyethylene) and positive control (e.g., water for injection).

  • Freshly collected human or rabbit blood with an anticoagulant (e.g., citrate).

  • Phosphate-buffered saline (PBS), calcium and magnesium-free.

3.2.2. Experimental Workflow

Hemolysis_Workflow cluster_prep Preparation cluster_direct Direct Contact cluster_extract_method Extract Method cluster_incubation Incubation & Centrifugation cluster_analysis Analysis prep_blood Prepare diluted blood suspension direct_contact Incubate sample directly with blood suspension prep_blood->direct_contact extract_contact Incubate extract with blood suspension prep_blood->extract_contact prep_sample Prepare device sample and controls prep_sample->direct_contact incubate Incubate all tubes at 37°C direct_contact->incubate extract Prepare PBS extract of the sample extract->extract_contact extract_contact->incubate centrifuge Centrifuge to pellet red blood cells incubate->centrifuge measure_hb Measure free hemoglobin in supernatant (spectrophotometry at 540 nm) centrifuge->measure_hb calculate_hemolysis Calculate % hemolysis measure_hb->calculate_hemolysis

Caption: Workflow for Hemolysis Testing (Direct Contact and Extract Methods).

3.2.3. Procedure

  • Blood Preparation: Obtain fresh anticoagulated blood and dilute it with PBS.

  • Direct Contact Method:

    • Place the test sample and control materials in separate tubes.

    • Add the diluted blood suspension to each tube.

    • Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Extract Method:

    • Prepare an extract of the test sample by incubating it in PBS at 37°C for 24 hours.

    • Add the extract to a tube containing the diluted blood suspension.

    • Prepare tubes with extracts from the control materials.

    • Incubate the tubes at 37°C for the same duration as the direct contact method.

  • Analysis:

    • After incubation, centrifuge all tubes to pellet the red blood cells.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of free hemoglobin.

  • Calculation: Calculate the percentage of hemolysis for the test sample relative to the positive control (representing 100% hemolysis) and negative control. A hemolysis rate of over 5% is generally considered a high risk.

Protocol for Quantification of DOA Migration by GC-MS

This protocol outlines a method for determining the amount of DOA that leaches from a PVC medical device into a simulant fluid.

3.3.1. Materials

  • DOA-plasticized PVC tubing.

  • Simulant fluid (e.g., ethanol/water mixture, saline).

  • Internal standard (e.g., a similar but distinct ester).

  • Extraction solvent (e.g., hexane, dichloromethane).

  • Gas chromatograph-mass spectrometer (GC-MS).

3.3.2. Experimental Workflow

GCMS_Workflow cluster_leaching Leaching Simulation cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis cluster_quantification Quantification incubate_tubing Incubate PVC tubing in simulant (e.g., 37°C, defined time) add_is Add internal standard to simulant incubate_tubing->add_is extract_solvent Perform liquid-liquid extraction with organic solvent add_is->extract_solvent concentrate Concentrate the organic phase extract_solvent->concentrate inject_sample Inject sample into GC-MS concentrate->inject_sample separate Separate compounds on GC column inject_sample->separate detect Detect and identify DOA and IS by MS separate->detect calculate_conc Calculate DOA concentration in sample detect->calculate_conc create_curve Generate calibration curve with standards create_curve->calculate_conc

Caption: Workflow for GC-MS Quantification of DOA Migration.

3.3.3. Procedure

  • Leaching: Incubate a known length and surface area of the DOA-plasticized PVC tubing in a specific volume of the simulant fluid under defined conditions (e.g., temperature, time, and agitation) that mimic clinical use.

  • Sample Preparation:

    • Take an aliquot of the simulant and add a known amount of an internal standard.

    • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., hexane).

    • Separate the organic layer and concentrate it to a smaller volume.

  • GC-MS Analysis:

    • Inject the concentrated extract into the GC-MS system.

    • The gas chromatograph will separate the components of the mixture based on their volatility and interaction with the column's stationary phase.

    • The mass spectrometer will detect and identify the eluting compounds based on their mass-to-charge ratio, confirming the presence of DOA and the internal standard.

  • Quantification:

    • Prepare a series of standard solutions containing known concentrations of DOA and the internal standard.

    • Analyze these standards using the same GC-MS method to generate a calibration curve.

    • Use the calibration curve to determine the concentration of DOA in the test sample based on the peak area ratio of DOA to the internal standard.

Conclusion

This compound presents a viable alternative to DEHP as a plasticizer in PVC medical devices, offering improved safety with respect to endocrine disruption. Its excellent low-temperature flexibility is a key advantage. However, careful consideration must be given to its migration potential, which is influenced by the contacting fluid and conditions of use. The provided protocols offer a framework for the systematic evaluation of DOA-plasticized medical devices to ensure they meet the stringent safety and performance requirements for clinical applications.

References

Application Notes and Protocols: Formulation of Dioctyl Adipate in Wire and Cable Insulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyvinyl chloride (PVC) is a widely utilized polymer for wire and cable insulation due to its excellent electrical insulating properties, durability, and cost-effectiveness.[1][2] However, in its pure form, PVC is rigid and brittle. To impart the necessary flexibility for wire and cable applications, plasticizers are incorporated into the PVC formulation.[1] Dioctyl adipate (DOA) is a commonly used plasticizer, particularly valued for its ability to confer excellent flexibility at low temperatures, good electrical properties, and favorable heat stability.[1][3]

These application notes provide a comprehensive overview of the formulation of this compound in PVC for wire and cable insulation. Detailed experimental protocols for the preparation and evaluation of these formulations are provided for researchers, scientists, and professionals in drug development who may be working with polymer-based delivery systems or medical device components.

Materials and a Typical Formulation

A basic formulation for PVC insulation for wire and cable generally consists of the following components, with concentrations expressed in parts per hundred of resin (phr):

ComponentFunctionTypical Concentration (phr)
PVC Resin (e.g., K-value 65-70)Base polymer100
This compound (DOA) Primary Plasticizer 30 - 60
Thermal Stabilizer (e.g., Ca/Zn or Ba/Zn based)Prevents thermal degradation during processing3 - 7
Filler (e.g., Calcium Carbonate)Reduces cost and can improve some properties10 - 50
Lubricant (e.g., Stearic Acid, PE Wax)Aids in processing and prevents sticking0.5 - 1.5
Co-stabilizer/Secondary Plasticizer (e.g., Epoxidized Soybean Oil)Improves thermal stability3 - 5
Pigment (e.g., Titanium Dioxide for white)Provides colorAs required
Additives (e.g., Flame Retardants, UV Absorbers)Imparts specific propertiesAs required

Influence of this compound on PVC Properties

The concentration of DOA in a PVC formulation significantly influences the mechanical, electrical, and thermal properties of the final insulation material.

Mechanical Properties

Increasing the concentration of DOA generally leads to a decrease in tensile strength and hardness, while significantly increasing the elongation at break, which is indicative of enhanced flexibility.

Table 1: Representative Mechanical Properties of PVC Formulations with Varying DOA Content

DOA Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
3022.525090
4019.032085
5016.538080
6014.045075

Note: The data in this table are illustrative and represent typical trends. Actual values will vary depending on the specific PVC resin, other additives, and processing conditions.

Electrical Properties

While plasticizers are essential for flexibility, they can influence the electrical insulating properties of PVC. An increase in plasticizer content can sometimes lead to a slight decrease in volume resistivity. However, DOA is known for imparting good electrical properties.

Table 2: Representative Electrical Properties of PVC Formulations with Varying DOA Content

DOA Concentration (phr)Volume Resistivity (Ω·cm) at 23°CDielectric Strength (kV/mm)
305 x 10¹³20
402 x 10¹³19
509 x 10¹²18
605 x 10¹²17

Note: The data in this table are illustrative and represent typical trends. Actual values will vary depending on the specific PVC resin, other additives, and processing conditions.

Thermal Properties

DOA contributes to the thermal stability of the PVC compound, which is crucial for the performance and lifespan of wire and cable insulation. Thermogravimetric analysis (TGA) can be used to evaluate the effect of DOA on the thermal degradation profile of the PVC compound.

Table 3: Representative Thermal Properties of PVC Formulations with Varying DOA Content

DOA Concentration (phr)Onset of Degradation (Tonset) (°C)Temperature at 5% Weight Loss (°C)
30245260
40240255
50235250
60230245

Note: The data in this table are illustrative and represent typical trends. Actual values will vary depending on the specific PVC resin, other additives, and processing conditions.

Experimental Protocols

The following protocols describe the preparation of DOA-plasticized PVC compounds and the subsequent testing of their key properties for wire and cable insulation applications.

Protocol for PVC Compounding

This protocol outlines the preparation of a PVC dry blend, which can then be extruded into test specimens.

Objective: To prepare a homogeneous dry blend of PVC, DOA, and other additives.

Equipment:

  • High-speed mixer with heating and cooling capabilities

  • Weighing balance

  • Spatulas and bowls

Procedure:

  • Accurately weigh all the formulation components (PVC resin, stabilizer, filler, lubricant, etc.), except for the liquid plasticizer (DOA).

  • Add the weighed dry components to the high-speed mixer.

  • Start the mixer at a low speed and gradually increase to a higher speed to ensure thorough mixing.

  • As the temperature of the blend increases due to frictional heat (typically to around 80-90°C), slowly add the pre-weighed DOA to the mixing vortex.

  • Continue mixing until the DOA is fully absorbed by the PVC resin, indicated by a free-flowing powder.

  • Discharge the hot dry blend into the cooling chamber of the mixer and cool to below 50°C to prevent agglomeration.

  • The resulting dry blend is ready for processing (e.g., extrusion or compression molding) into test specimens.

Protocol for Mechanical Testing

Objective: To determine the tensile strength, elongation at break, and Shore A hardness of the PVC compounds.

4.2.1 Tensile Properties (ASTM D638 / ASTM D882)

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the compounded PVC by compression molding or by cutting from an extruded sheet, following the dimensions specified in ASTM D638 for thicker samples or ASTM D882 for thin films.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and elongation throughout the test.

  • Calculation:

    • Tensile Strength (MPa): Maximum load divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%): Increase in length at the point of fracture divided by the original length, multiplied by 100.

4.2.2 Shore A Hardness (ASTM D2240)

  • Specimen Preparation: Use a flat, smooth section of the prepared PVC material with a minimum thickness of 6 mm (stacking of thinner sheets is permissible if good contact is ensured).

  • Conditioning: Condition the specimens as described in 4.2.1.

  • Testing:

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly and quickly onto the specimen.

    • Read the hardness value on the scale within 1 second of firm contact.

    • Take at least five readings at different locations on the specimen and calculate the average.

Protocol for Electrical Testing

Objective: To determine the volume resistivity and dielectric strength of the PVC compounds.

4.3.1 Volume Resistivity (ASTM D257)

  • Specimen Preparation: Prepare flat, circular, or rectangular specimens of the PVC compound.

  • Conditioning: Condition the specimens as described in 4.2.1.

  • Testing:

    • Place the specimen between two electrodes.

    • Apply a DC voltage for a specified time (e.g., 60 seconds) and measure the resistance.

    • The volume resistivity is calculated based on the measured resistance and the dimensions of the specimen and electrodes.

4.3.2 Dielectric Strength (ASTM D149)

  • Specimen Preparation: Prepare flat sheets of the PVC compound of a specified thickness.

  • Conditioning: Condition the specimens as described in 4.2.1.

  • Testing:

    • Place the specimen between two electrodes in an insulating medium (e.g., oil).

    • Apply a continuously increasing AC voltage at a specified rate until dielectric breakdown (failure) occurs.

    • Record the breakdown voltage.

  • Calculation:

    • Dielectric Strength (kV/mm): Breakdown voltage divided by the thickness of the specimen.

Protocol for Thermal Analysis (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the PVC compounds.

Procedure (based on ASTM E1131):

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the PVC compound into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Determine the onset of degradation temperature (Tonset) and the temperature at which a certain percentage of weight loss occurs (e.g., 5%).

Visualizations

Logical Relationship of DOA in PVC Formulation

DOA_in_PVC PVC_Resin PVC Resin Compounding Compounding (High-Speed Mixing) PVC_Resin->Compounding DOA This compound (DOA) DOA->Compounding Additives Other Additives (Stabilizers, Fillers, etc.) Additives->Compounding PVC_Compound Flexible PVC Compound Compounding->PVC_Compound Insulation Wire & Cable Insulation PVC_Compound->Insulation

Caption: Formulation of DOA-plasticized PVC for wire and cable insulation.

Experimental Workflow for Evaluation of DOA-Plasticized PVC

Experimental_Workflow cluster_testing Property Testing Start Start: Define Formulations (Varying DOA Content) Compounding PVC Compounding (Protocol 4.1) Start->Compounding Specimen_Prep Specimen Preparation (Molding/Extrusion) Compounding->Specimen_Prep Mechanical Mechanical Testing (Protocol 4.2) - Tensile (ASTM D638) - Hardness (ASTM D2240) Specimen_Prep->Mechanical Electrical Electrical Testing (Protocol 4.3) - Volume Resistivity (ASTM D257) - Dielectric Strength (ASTM D149) Specimen_Prep->Electrical Thermal Thermal Analysis (Protocol 4.4) - TGA (ASTM E1131) Specimen_Prep->Thermal Data_Analysis Data Analysis & Comparison Mechanical->Data_Analysis Electrical->Data_Analysis Thermal->Data_Analysis End End: Application Notes Data_Analysis->End

Caption: Workflow for evaluating DOA-plasticized PVC insulation properties.

References

Application Notes and Protocols: Dioctyl Adipate as a Coalescing Agent in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl Adipate (DOA), a versatile plasticizer, is increasingly recognized for its efficacy as a coalescing agent in a variety of adhesive formulations.[1][2] Its primary function in this role is to facilitate the formation of a continuous, uniform film from a polymer emulsion by temporarily lowering the minimum film formation temperature (MFFT).[3][4] As a non-volatile organic compound (VOC) with low toxicity, DOA presents an environmentally favorable alternative to traditional coalescing solvents.[2]

These application notes provide a comprehensive overview of the utility of this compound as a coalescing agent, complete with detailed experimental protocols for its incorporation and evaluation in a model water-based acrylic adhesive system. The subsequent sections will detail the physical and chemical properties of DOA, provide a step-by-step guide for adhesive formulation and testing, and present illustrative data on its performance.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in adhesive formulations.

PropertyValueReference
Chemical Name Bis(2-ethylhexyl) adipate
CAS Number 103-23-1
Molecular Formula C22H42O4
Molecular Weight 370.57 g/mol
Appearance Clear, colorless liquid
Odor Mild, characteristic
Boiling Point 214 °C @ 5 mmHg
Melting Point -67 °C
Flash Point 196 °C (385 °F)
Density 0.927 g/cm³ at 20 °C
Viscosity 13.7 mPa·s at 20 °C
Solubility in Water < 0.1%

Experimental Protocols

The following protocols provide a framework for the formulation of a water-based acrylic adhesive and the evaluation of this compound as a coalescing agent.

Materials and Equipment
  • Base Polymer: Acrylic emulsion (e.g., 50% solids content, Tg ~20°C)

  • Coalescing Agent: this compound (DOA)

  • Wetting Agent: (e.g., non-ionic surfactant)

  • Thickener: (e.g., cellulosic or associative thickener)

  • Defoamer: (e.g., mineral oil or silicone-based)

  • Neutralizing Agent: (e.g., ammonia or AMP-95)

  • Substrate for testing: Stainless steel panels, PET films

  • Equipment: Laboratory mixer, viscometer, MFFT bar, film applicator, tensile tester with peel and shear test fixtures, loop tack tester.

Adhesive Formulation Protocol

This protocol describes the preparation of a control adhesive formulation and formulations with varying concentrations of DOA.

  • To a stainless-steel beaker under gentle agitation, add the acrylic emulsion.

  • In a separate vessel, pre-mix the this compound (at 0%, 2%, 4%, and 6% by weight of total formulation), wetting agent, and defoamer.

  • Slowly add the pre-mixture to the acrylic emulsion with continuous stirring.

  • Adjust the pH of the emulsion to 8.0-8.5 using the neutralizing agent.

  • Gradually add the thickener to achieve the desired application viscosity.

  • Continue mixing for 30 minutes to ensure a homogenous formulation.

  • Allow the formulation to de-aerate for at least 24 hours before testing.

G cluster_formulation Adhesive Formulation Workflow A Start: Acrylic Emulsion C Combine Emulsion and Pre-mix A->C B Pre-mix DOA, Wetting Agent, Defoamer B->C D pH Adjustment C->D E Add Thickener D->E F Homogenize E->F G De-aerate F->G H End: Adhesive Formulation G->H G cluster_testing Adhesive Performance Testing Workflow A Adhesive Formulation B Viscosity Measurement A->B C MFFT Determination A->C D Sample Preparation (Film Casting & Curing) A->D E 180° Peel Adhesion Test D->E F Static Shear Strength Test D->F G Loop Tack Test D->G G cluster_relationship Logical Relationship of DOA's Function DOA This compound (DOA) MFFT Reduced MFFT DOA->MFFT Viscosity Lowered Viscosity DOA->Viscosity PeelTack Increased Peel & Tack DOA->PeelTack Shear Decreased Shear Strength DOA->Shear FilmFormation Improved Film Formation MFFT->FilmFormation FilmFormation->PeelTack

References

Application Notes and Protocols: Laboratory Synthesis and Purification of Dioctyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis and purification of dioctyl adipate (DOA). DOA is a widely used plasticizer, and its synthesis is a common example of Fischer esterification. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, materials science, and drug formulation.

Overview of this compound Synthesis

The synthesis of this compound is typically achieved through the direct esterification of adipic acid with n-octanol in the presence of an acid catalyst. The reaction is reversible and driven to completion by the removal of water, a byproduct of the reaction.[1][2] Various catalysts can be employed, each with its own advantages regarding reaction efficiency, environmental impact, and ease of separation.[3]

Reaction Scheme:

Following the esterification reaction, the crude product requires purification to remove unreacted starting materials, the catalyst, and any byproducts. Common purification steps include neutralization (deacidification), drying, and vacuum distillation.[]

Comparative Data of Synthesis Protocols

The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product. The following table summarizes quantitative data from various reported synthesis protocols for this compound.

Catalyst SystemMolar Ratio (Octanol:Adipic Acid)Catalyst DosageReaction Temperature (°C)Reaction Time (h)Yield/Conversion RateReference
p-Toluenesulfonic acid & Sulfuric acid2:11% of adipic acid mass1803Not specified[]
Magnetic Solid Superacid (SO₄²⁻/Fe₃O₄-ZrO₂)3.2:11.5% of total reactant mass155299.4% conversion
SnO on Activated Carbon Fiber3.3:11.1% of total reactant mass170-175298.2% esterification rate
Rare Earth Solid Superacid (SO₄²⁻/ZrO₂-La₂O₃)2.8:15% of total reactant mass130-140397.6% esterification rate
Phosphotungstic Heteropolyacid2.8:11.2% of adipic acid massNot specified399.23% esterification rate
Tetrabutyl titanateNot specifiedStepwise addition100-190Not specifiedNot specified
Solid Superacid ResinNot specifiedNot specifiedNot specified2.3High
Tetrabutyl titanate & p-Toluenesulfonic acid2.3-2.5:10.8-1.2% of total reactant mass120-1301.5Not specified

Experimental Protocols

The following sections provide detailed step-by-step protocols for the synthesis and purification of this compound.

Pre-treatment of Reactants

For optimal reaction outcomes, pre-treatment of the reactants is recommended to remove moisture.

Adipic Acid:

  • Heat the raw adipic acid to 80°C and maintain this temperature for 45 minutes.

  • Conduct vacuum dehydration at 95°C until the moisture content is below 0.3%.

n-Octanol:

  • Cool the raw n-octanol to -10°C for 50 minutes.

  • Filter the chilled octanol through a 100-mesh sieve twice.

  • Centrifuge the filtered liquid and collect the upper clear layer.

Synthesis of this compound (General Protocol)

This protocol is a generalized procedure based on common laboratory practices. Specific quantities and conditions should be adjusted based on the chosen catalyst system as detailed in the table above.

Materials:

  • Adipic Acid

  • n-Octanol

  • Acid Catalyst (e.g., p-toluenesulfonic acid)

  • Dehydrating agent/azeotropic solvent (e.g., toluene)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser.

Procedure:

  • Charge the reaction vessel with pre-treated n-octanol and adipic acid in the desired molar ratio (e.g., 2.2:1).

  • Add the dehydrating agent, such as toluene (e.g., 6% of the total mass of reactants).

  • Begin stirring the mixture.

  • Add the selected catalyst (e.g., p-toluenesulfonic acid, 0.5-1.0% of the total reactant mass).

  • Heat the reaction mixture to the target temperature (e.g., 140-180°C) and maintain it at reflux.

  • Continuously remove the water generated during the reaction using the Dean-Stark apparatus.

  • Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value is below a target threshold (e.g., < 0.5 mg KOH/g).

  • Once the reaction is complete, cool the mixture to room temperature.

Purification of Crude this compound

The crude product from the synthesis contains unreacted starting materials, the catalyst, and other impurities that must be removed.

Materials:

  • Crude this compound

  • Sodium carbonate (Na₂CO₃) solution (e.g., 5-10% w/v) or Sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Activated carbon (optional, for decolorization)

  • Vacuum distillation apparatus

Procedure:

  • Neutralization (Deacidification): Transfer the crude product to a separatory funnel. Wash the organic layer sequentially with the sodium carbonate or bicarbonate solution to neutralize the acidic catalyst and any unreacted adipic acid. Repeat the washing until the aqueous layer is no longer acidic.

  • Water Wash: Wash the organic layer with deionized water and then with brine to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Decolorization (Optional): If the product is colored, add a small amount of activated carbon and stir for a period before filtering.

  • Filtration: Filter the mixture to remove the drying agent and activated carbon.

  • Vacuum Distillation: Transfer the filtered product to a round-bottom flask and perform vacuum distillation to purify the this compound. Collect the fraction that distills at the appropriate boiling point under vacuum (e.g., 240–250 °C at 0.095 MPa).

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Esterification cluster_purification Purification Adipic_Acid Adipic Acid Reaction_Vessel Reaction Vessel (Heated & Stirred) Adipic_Acid->Reaction_Vessel n_Octanol n-Octanol n_Octanol->Reaction_Vessel Crude_Product Crude DOA Reaction_Vessel->Crude_Product Cooling Catalyst Catalyst Catalyst->Reaction_Vessel

Caption: Overall synthesis workflow for this compound.

PurificationWorkflow Crude_DOA Crude this compound Neutralization Neutralization (Wash with NaHCO₃/Na₂CO₃ soln.) Crude_DOA->Neutralization Water_Wash Water & Brine Wash Neutralization->Water_Wash Drying Drying (Anhydrous Na₂SO₄) Water_Wash->Drying Filtration Filtration Drying->Filtration Vacuum_Distillation Vacuum Distillation Filtration->Vacuum_Distillation Pure_DOA Pure this compound Vacuum_Distillation->Pure_DOA

Caption: Step-by-step purification workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Dioctyl Adipate (DOA) Migration from PVC Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on mitigating dioctyl adipate (DOA) migration from Polyvinyl Chloride (PVC) films. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at reducing DOA migration from PVC films.

ProblemPossible CausesTroubleshooting Steps
High DOA migration despite using a high molecular weight or polymeric plasticizer. 1. Inadequate compatibility between the plasticizer and the PVC resin. 2. Processing temperature is too high, causing plasticizer degradation. 3. Incorrect formulation ratios.1. Select a plasticizer with a chemical structure more compatible with PVC.[1] 2. Optimize processing temperatures to prevent degradation. 3. Ensure the correct ratio of plasticizer to PVC resin is used.[2]
Surface treatment (e.g., UV crosslinking, plasma) is ineffective. 1. Insufficient treatment time or intensity. 2. Surface contamination on the PVC film. 3. Incorrect parameters for the treatment process (e.g., wavelength for UV, gas composition for plasma).1. Increase the duration or intensity of the treatment. 2. Thoroughly clean the PVC surface with a suitable solvent (e.g., isopropanol) before treatment.[2] 3. Verify and adjust the experimental parameters based on literature recommendations for the specific PVC formulation.[2]
Formation of a sticky or oily surface on the PVC product. 1. Plasticizer exudation due to poor compatibility or supersaturation.[2] 2. Environmental factors such as high temperature or humidity accelerating migration.1. Re-evaluate the plasticizer's compatibility and concentration. Consider using a polymeric plasticizer. 2. Control the storage and testing environment to maintain moderate temperature and humidity.
Reduced flexibility or embrittlement of the PVC after treatment. 1. Excessive crosslinking of the PVC matrix. 2. Degradation of the PVC polymer chain during treatment. 3. Loss of plasticizer during the treatment process.1. Optimize treatment parameters (e.g., reduce UV exposure time or plasma power). 2. Analyze the polymer for signs of degradation using techniques like gel permeation chromatography (GPC). 3. Quantify the plasticizer content before and after treatment.

Frequently Asked Questions (FAQs)

1. What is this compound (DOA) and why is it used in PVC films?

This compound (DOA) is a common plasticizer added to PVC to increase its flexibility and durability. Plasticizers work by embedding themselves between the PVC polymer chains, which reduces the intermolecular forces and allows the chains to move more freely. DOA is particularly valued for its ability to impart good flexibility at low temperatures.

2. What causes DOA to migrate from PVC films?

DOA is not chemically bonded to the PVC polymer chains; it exists as a separate molecule within the polymer matrix. This allows it to move, or "migrate," out of the PVC over time. This process can be accelerated by several factors:

  • Temperature: Higher temperatures increase the mobility of DOA molecules, speeding up migration.

  • Contact with liquids and solids: Solvents, oils, and even other plastics can extract DOA from the PVC.

  • Humidity: Moisture can create pathways for the plasticizer to travel to the surface of the PVC.

  • Plasticizer Concentration: Higher concentrations of DOA can lead to increased migration.

3. What are the consequences of DOA migration?

The migration of DOA can lead to several undesirable effects:

  • Loss of Flexibility: As the plasticizer leaches out, the PVC film can become stiff and brittle, leading to cracking.

  • Surface Tackiness: The migrated DOA can form an oily or sticky layer on the surface of the PVC.

  • Contamination: The leached DOA can contaminate adjacent materials, which is a significant concern in applications like food packaging and medical devices.

4. How can I prevent or reduce DOA migration?

Several strategies can be employed to minimize DOA migration:

  • Use of Alternative Plasticizers:

    • High Molecular Weight Plasticizers: Larger molecules, such as polymeric plasticizers, have lower mobility within the PVC matrix and are therefore less prone to migration.

    • Reactive Plasticizers: These plasticizers are designed to form covalent bonds with the PVC polymer chains, effectively locking them in place.

  • Surface Modification:

    • Crosslinking: Techniques like UV irradiation or plasma treatment can create a cross-linked network on the PVC surface, forming a barrier that hinders plasticizer migration.

    • Coatings: Applying a barrier coating to the PVC surface can prevent the plasticizer from escaping.

  • Additives:

    • Nanoparticles: The incorporation of nanoparticles, such as nano-silica, can create a more tortuous path for the DOA molecules, slowing down their diffusion to the surface.

5. How is DOA migration measured?

A common and standardized method for measuring plasticizer migration is solvent extraction. This typically involves:

  • Immersing a PVC sample of known weight and surface area in a specific solvent (a food simulant like ethanol or a more aggressive solvent depending on the application).

  • The sample is kept in the solvent for a defined period at a controlled temperature.

  • The solvent is then analyzed, often using Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the migrated DOA.

Data Presentation: Comparison of Migration Prevention Methods

The following table summarizes the effectiveness of various methods for reducing plasticizer migration from PVC films.

MethodTypical Reduction in Migration (%)AdvantagesDisadvantagesKey Process Parameters
High Molecular Weight/Polymeric Plasticizers 50-80%- Cost-effective for many applications. - Can maintain good flexibility.- May have lower plasticizing efficiency. - Compatibility with PVC must be carefully evaluated.- Molecular weight and structure of the plasticizer. - Formulation ratio.
UV-Induced Surface Crosslinking 70-90%- Fast and efficient process. - Can be integrated into existing production lines.- May cause slight yellowing or embrittlement of the surface. - Requires a photoinitiator.- UV wavelength and intensity. - Photoinitiator type and concentration. - Irradiation time.
Plasma Treatment (e.g., DBD) 90-95%- Highly effective, solvent-free process.- Requires specialized equipment. - Can be more expensive.- Gas composition and flow rate. - Discharge power. - Treatment time.
Addition of Nanoparticles (e.g., Nano-SiO2) 40-70%- Can also improve mechanical properties.- Proper dispersion of nanoparticles is crucial. - May affect the transparency of the film.- Nanoparticle type, size, and concentration. - Compounding method.
Barrier Coatings (e.g., Polyurethane) >90%- Can provide excellent barrier properties.- May alter the surface properties of the film. - Adhesion of the coating to the PVC can be a challenge.- Coating material and thickness. - Application method.

Experimental Protocols

Protocol for Solvent Extraction and GC-MS Analysis of DOA Migration

Objective: To quantify the amount of DOA that migrates from a PVC film into a solvent over a specified time and temperature.

Materials and Equipment:

  • Plasticized PVC film samples of known dimensions.

  • Extraction solvent (e.g., ethanol, n-hexane, or a food simulant).

  • Glass extraction vessels with airtight seals.

  • Temperature-controlled incubator or water bath.

  • Analytical balance.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Standard solutions of DOA in the extraction solvent.

  • Volumetric flasks and pipettes.

Procedure:

  • Cut the PVC film into samples of a precise size (e.g., 5 cm x 5 cm).

  • Measure and record the weight and surface area of each sample.

  • Place each sample into a clean, dry glass extraction vessel.

  • Add a specified volume of the extraction solvent to each vessel, ensuring the sample is fully submerged.

  • Seal the vessels and place them in a temperature-controlled environment (e.g., 40°C) for a defined period (e.g., 24 hours).

  • After the incubation period, carefully remove the PVC sample from the solvent.

  • Allow the solvent to cool to room temperature.

  • Prepare a calibration curve using standard solutions of DOA in the same solvent.

  • Analyze the extraction solvent containing the migrated DOA using GC-MS.

  • Quantify the concentration of DOA in the solvent by comparing the peak area to the calibration curve.

  • Calculate the amount of migrated DOA per unit area or per unit weight of the PVC sample.

Protocol for UV-Induced Surface Crosslinking of PVC Films

Objective: To create a crosslinked surface layer on a PVC film to reduce DOA migration.

Materials:

  • Plasticized PVC films.

  • Photoinitiator (e.g., benzophenone).

  • Solvent for photoinitiator (e.g., acetone or dichloromethane).

  • UV lamp with a specific wavelength output (e.g., 254 nm or 365 nm).

  • Nitrogen-purged chamber (optional, to reduce oxygen inhibition).

Procedure:

  • Clean the PVC film samples to remove any surface contaminants.

  • Prepare a solution of the photoinitiator in the chosen solvent at a specific concentration (e.g., 1-5% w/v).

  • Apply a thin, uniform layer of the photoinitiator solution to the surface of the PVC films (e.g., by dip-coating or spin-coating).

  • Allow the solvent to evaporate completely, leaving a thin layer of the photoinitiator on the PVC surface.

  • Place the coated PVC films in the UV irradiation chamber.

  • If necessary, purge the chamber with nitrogen.

  • Expose the films to UV radiation at a specified intensity for a defined period (e.g., 5-30 minutes).

  • After irradiation, wash the films with the solvent to remove any unreacted photoinitiator.

  • Dry the films and proceed with migration testing to evaluate the effectiveness of the crosslinking.

Visualizations

DOA_Migration_Mechanism cluster_pvc PVC Film Bulk cluster_surface PVC Film Surface cluster_environment External Environment DOA_bulk DOA Molecules DOA_surface DOA at Surface DOA_bulk->DOA_surface Diffusion PVC_matrix PVC Polymer Chains Contact_Medium Contact Medium (e.g., Food, Liquid) DOA_surface->Contact_Medium Leaching/Extraction factors Accelerating Factors: - High Temperature - Humidity - Contacting Solvents factors->DOA_bulk factors->DOA_surface

Caption: Mechanism of this compound (DOA) migration from the bulk of a PVC film to the external environment.

Migration_Prevention_Workflow start Start: High DOA Migration Observed assess_req Assess Application Requirements (Flexibility, Cost, Biocompatibility) start->assess_req decision1 Modify Formulation? assess_req->decision1 decision2 Surface Treatment Feasible? decision1->decision2 No alt_plasticizer Select Alternative Plasticizer (e.g., Polymeric, Reactive) decision1->alt_plasticizer Yes surface_mod Apply Surface Modification (UV, Plasma, Coating) decision2->surface_mod Yes end_fail Re-evaluate and Optimize decision2->end_fail No additives Incorporate Additives (e.g., Nanoparticles) alt_plasticizer->additives Optional test_migration Perform Migration Testing (Solvent Extraction, GC-MS) alt_plasticizer->test_migration additives->test_migration surface_mod->test_migration check_spec Migration Below Specification? test_migration->check_spec end_success End: Migration Controlled check_spec->end_success Yes check_spec->end_fail No end_fail->assess_req

Caption: Decision workflow for selecting and implementing a strategy to prevent DOA migration from PVC films.

References

Optimizing Dioctyl Adipate Concentration for Enhanced Flexibility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dioctyl adipate (DOA) concentration to achieve desired material flexibility.

Quick Navigation

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Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound (DOA) as a plasticizer.

1. What is this compound (DOA) and how does it induce flexibility?

This compound (DOA) is a widely used plasticizer, particularly in polyvinyl chloride (PVC) formulations.[1][2] It is a clear, colorless liquid that enhances the flexibility, softness, and durability of polymers, especially at low temperatures.[3][4] DOA works by embedding itself between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg) of the material. This increased molecular mobility allows the polymer chains to slide past each other more easily, resulting in a more flexible and less brittle material.

2. What are the typical concentration ranges for DOA in PVC formulations?

The concentration of DOA can vary significantly depending on the desired level of flexibility and the specific application. Generally, as the concentration of DOA increases, the flexibility of the PVC product also increases. For many flexible PVC applications, DOA concentrations can range from 20 to 50 parts per hundred of resin (phr). However, the optimal concentration should be determined experimentally for each specific formulation and performance requirement.

3. Is DOA compatible with polymers other than PVC?

Yes, DOA exhibits good compatibility with a range of other polymers, including:

  • Nitrocellulose

  • Ethyl cellulose

  • Synthetic rubbers[5]

  • High-butyryl cellulose acetate butyrates

4. What are the key advantages of using DOA over other plasticizers?

DOA offers several advantages, including:

  • Excellent Low-Temperature Flexibility: It is particularly effective at maintaining flexibility in cold environments.

  • Good Heat Stability: DOA provides good thermal stability to the polymer formulation.

  • Weather Resistance: It offers good resistance to weathering.

  • Lower Toxicity Profile: Compared to some phthalate-based plasticizers, DOA is considered to have a lower toxicity profile, making it suitable for applications like food packaging films.

5. Can DOA be used in pharmaceutical applications?

DOA has been used in some pharmaceutical applications, such as in the coating of tablets to modify drug release and improve the flexibility of the coating. However, its use in any pharmaceutical product must adhere to strict regulatory standards and requires thorough evaluation to ensure safety and efficacy.

Troubleshooting Guide

A question-and-answer guide to address common issues encountered during experimentation with DOA.

Problem Possible Causes Troubleshooting Steps
Final material is too brittle or not flexible enough. 1. Insufficient DOA Concentration: The amount of DOA may be too low to achieve the desired level of plasticization. 2. Poor Dispersion: The DOA may not be uniformly mixed throughout the polymer matrix. 3. Incompatibility: While DOA is compatible with many polymers, there might be some degree of incompatibility with your specific grade or formulation.1. Increase DOA Concentration: Incrementally increase the concentration of DOA in your formulation. 2. Optimize Mixing: Ensure thorough and uniform mixing of DOA with the polymer resin during the compounding process. This can be achieved by adjusting mixing time, temperature, and shear rate. 3. Check for Signs of Incompatibility: Look for signs of incompatibility such as haziness, surface tackiness, or exudation (bleeding) of the plasticizer.
Final material is too soft or tacky. 1. Excessive DOA Concentration: The amount of DOA may be too high, leading to over-plasticization. 2. Plasticizer Migration: The DOA may be migrating to the surface of the material.1. Decrease DOA Concentration: Systematically reduce the concentration of DOA in your formulation. 2. Address Migration: See the troubleshooting section below on "Plasticizer Migration or Leaching."
Plasticizer Migration or Leaching. 1. High DOA Concentration: Higher concentrations can increase the likelihood of migration. 2. Environmental Factors: Exposure to heat, solvents, or oils can accelerate leaching. 3. Lack of Chemical Bonding: Plasticizers like DOA are not chemically bonded to the polymer, allowing them to migrate over time.1. Optimize Concentration: Use the lowest concentration of DOA that still provides the desired flexibility. 2. Consider Polymeric Plasticizers: For applications requiring high permanence, consider using higher molecular weight or polymeric plasticizers that are less prone to migration. 3. Surface Modification: In some cases, surface treatments or coatings can be applied to create a barrier and reduce plasticizer migration.
Cloudy or Hazy Appearance in a Transparent Formulation. 1. Incompatibility: The DOA may not be fully compatible with the polymer or other additives in the formulation. 2. Moisture Absorption: Moisture can sometimes cause cloudiness in plasticized PVC. 3. Improper Processing: Issues during processing, such as incorrect temperature, can lead to haziness.1. Verify Compatibility: Ensure all components in your formulation are compatible. 2. Control Moisture: Ensure all materials are dry before processing and control humidity during storage. 3. Optimize Processing Parameters: Adjust processing temperatures and cooling rates to see if clarity improves.
Poor Dispersion of DOA in the Polymer Matrix. 1. Inadequate Mixing: Insufficient mixing time or intensity. 2. Incorrect Processing Temperature: The temperature may be too low for the DOA to be effectively incorporated.1. Improve Mixing Protocol: Increase mixing time, use a higher shear mixer, or consider a two-step mixing process. 2. Adjust Temperature: Gradually increase the processing temperature to improve the solvation of the DOA in the polymer.

Quantitative Data Summary

The following table summarizes the expected trends in the mechanical properties of a polymer (such as PVC) as the concentration of this compound (DOA) is varied.

Disclaimer: The values presented below are illustrative and represent typical trends. Actual experimental results will vary depending on the specific polymer grade, other additives in the formulation, and processing conditions. It is crucial to perform your own experiments to determine the optimal DOA concentration for your specific application.

DOA Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) (°C)
0~50< 10~80
10~35~150~50
20~25~250~25
30~20~350~5
40~15~400< -10
50~12> 450< -20

As the concentration of DOA increases, the tensile strength generally decreases, while the elongation at break increases, indicating a more flexible and less rigid material.Concurrently, the glass transition temperature (Tg) is significantly lowered.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of DOA concentration.

Tensile Properties Testing (ASTM D638 / ASTM D882)

This protocol outlines the determination of tensile properties, such as tensile strength and elongation at break.

  • Standard: ASTM D638 for plastics in general and ASTM D882 for thin plastic sheeting (<1.0 mm).

  • Specimen Preparation:

    • Prepare polymer sheets with varying concentrations of DOA.

    • Cut specimens into a "dumbbell" or "dog-bone" shape according to the dimensions specified in the relevant ASTM standard.

  • Test Procedure:

    • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5 % relative humidity) for at least 40 hours prior to testing.

    • Measure the width and thickness of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine (UTM).

    • Attach an extensometer to the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed as specified in the standard until the specimen fractures.

    • Record the load and extension data throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Tensile Modulus: A measure of the material's stiffness.

Glass Transition Temperature (Tg) Determination by Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg of a material.

  • Principle: DMA measures the viscoelastic properties of a material as a function of temperature. The Tg is identified by a sharp drop in the storage modulus (E') and a peak in the loss modulus (E'') or tan delta.

  • Specimen Preparation:

    • Prepare small, rectangular specimens of the polymer with varying DOA concentrations.

  • Test Procedure:

    • Mount the specimen in the DMA instrument.

    • Apply a small, oscillating strain to the specimen at a set frequency.

    • Ramp the temperature at a controlled rate (e.g., 3-5 °C/min) over a range that includes the expected Tg.

    • The instrument records the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

  • Data Analysis:

    • The Tg can be reported as the onset of the drop in E', the peak of the E'' curve, or the peak of the tan delta curve. The tan delta peak is a commonly reported value.

Glass Transition Temperature (Tg) Determination by Differential Scanning Calorimetry (DSC)

DSC is another common method for determining the Tg.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the baseline of the DSC thermogram.

  • Specimen Preparation:

    • Weigh a small amount (typically 5-10 mg) of the polymer sample into a DSC pan.

  • Test Procedure:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected Tg to erase its thermal history.

    • Cool the sample at a controlled rate.

    • Heat the sample again at a controlled rate (e.g., 10-20 °C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The Tg is determined as the midpoint of the step transition in the heat flow curve during the second heating scan.

Plasticizer Migration/Leaching Test (ASTM D2199 - Modified)

This protocol provides a method to assess the tendency of DOA to migrate from a polymer.

  • Standard: Based on the principles of ASTM D2199, which is for migration to lacquers, but can be adapted for other media.

  • Procedure:

    • Prepare a sample of the plasticized polymer with a known surface area and weight.

    • Immerse the sample in a chosen extraction medium (e.g., hexane for oily food simulant, ethanol/water mixture for aqueous simulant) in a sealed container.

    • Incubate the container at a specified temperature for a set period (e.g., 24 hours at 40 °C).

    • After incubation, remove the polymer sample.

    • Analyze the extraction medium for the concentration of DOA using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Quantify the amount of DOA that has leached into the medium, typically expressed as mass of plasticizer per unit area of the polymer sample or as a percentage of the initial plasticizer content.

Diagrams and Workflows

Visual representations of key concepts and experimental processes.

DOA_Mechanism P1 Polymer Chain P2 Polymer Chain DOA DOA Molecules P3 Polymer Chain DOA->P3 Incorporation P4 Polymer Chain

Caption: Mechanism of DOA plasticization.

Experimental_Workflow cluster_formulation Formulation & Preparation cluster_testing Material Characterization cluster_analysis Data Analysis & Optimization Formulation Define DOA Concentrations Compounding Compound Polymer with DOA Formulation->Compounding Specimen_Prep Prepare Test Specimens Compounding->Specimen_Prep Tensile Tensile Testing (ASTM D638/D882) Specimen_Prep->Tensile DMA_DSC Thermal Analysis (DMA/DSC) Specimen_Prep->DMA_DSC Migration Migration Test (ASTM D2199) Specimen_Prep->Migration Data_Analysis Analyze Mechanical & Thermal Properties Tensile->Data_Analysis DMA_DSC->Data_Analysis Migration->Data_Analysis Optimization Optimize DOA Concentration Data_Analysis->Optimization

Caption: Experimental workflow for optimizing DOA concentration.

Caption: Troubleshooting logic for insufficient flexibility.

References

Technical Support Center: Enhancing Thermal Stability of Dioctyl Adipate (DOA) Plasticized Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and testing of dioctyl adipate (DOA) plasticized polymers.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Discoloration (Yellowing/Browning) During Melt Processing - Thermal Degradation of PVC: The polymer matrix, commonly PVC, degrades at high temperatures, releasing hydrochloric acid (HCl) which autocatalyzes further degradation.[1][2] - Inadequate Stabilization: The heat stabilizer package is insufficient to neutralize HCl or prevent the formation of conjugated double bonds that cause color. - Excessive Processing Temperature or Residence Time: The polymer is exposed to heat for too long or at a temperature that exceeds its stability limit.[3] - Reaction with Impurities: Residual metallic impurities can accelerate degradation.- Optimize Stabilizer Package: Incorporate or increase the concentration of heat stabilizers such as metallic stearates (e.g., Calcium/Zinc stearates) or epoxidized soybean oil (ESBO).[4][5] - Reduce Processing Temperature: Lower the barrel and die temperatures to the minimum required for a homogenous melt. - Minimize Residence Time: Increase the screw speed or reduce back pressure to decrease the time the polymer spends in the extruder. - Purge Equipment: Thoroughly purge processing equipment between different material runs, especially when switching from a more heat-sensitive polymer.
Plasticizer Migration (Oily or Tacky Surface) - Poor Plasticizer-Polymer Compatibility: Although generally compatible, high concentrations of DOA or interactions with other additives can lead to exudation. - Elevated Temperatures During Storage or Use: Heat increases the mobility of plasticizer molecules, causing them to migrate to the surface. - Exposure to Solvents or Humidity: Certain chemicals and moisture can extract the plasticizer from the polymer matrix. - Low Molecular Weight of Plasticizer: Smaller plasticizer molecules have a higher tendency to migrate.- Optimize DOA Concentration: Use the lowest concentration of DOA that achieves the desired flexibility. - Use a Higher Molecular Weight Plasticizer: Consider blending DOA with a polymeric plasticizer to reduce migration. - Incorporate a Barrier Coating: Applying a suitable coating can prevent the plasticizer from reaching the surface. - Control Environmental Conditions: Store and use the material in a controlled environment with stable temperature and humidity.
Inconsistent Melt Flow During Extrusion - Poor Fusion of PVC Particles: The PVC resin has not been sufficiently heated or sheared to form a uniform melt. - Inadequate Lubrication: An imbalance of internal and external lubricants can lead to high viscosity or sticking. - Non-uniform Mixing of Additives: Poor dispersion of plasticizers and stabilizers can result in localized variations in viscosity.- Adjust Temperature Profile: Increase the temperature in the early zones of the extruder to promote fusion. - Optimize Lubricant Package: Adjust the levels of internal and external lubricants to achieve a smooth melt flow. - Improve Mixing: Ensure homogenous blending of all components before introducing them into the extruder.
Brittle or Cracked Material After Heat Aging - Loss of Plasticizer: DOA has evaporated or migrated out of the polymer during aging, leading to embrittlement. - Oxidative Degradation: The polymer has undergone chain scission or cross-linking due to exposure to heat and oxygen. - Insufficient Thermal Stabilization: The stabilizer package was not effective enough to protect the polymer over the duration of the aging test.- Verify Plasticizer Permanence: Analyze the aged sample for plasticizer content to confirm loss. - Incorporate Antioxidants: Add antioxidants to the formulation to prevent oxidative degradation. - Select a More Robust Stabilizer System: Use a stabilizer package designed for long-term heat aging.
Bubbles or Voids in Extruded Profile - Moisture in Raw Materials: Water vaporizes at processing temperatures, creating bubbles in the melt. - Trapped Air: Air can be entrapped during the mixing or feeding process. - Decomposition of Additives: Some additives may decompose and release gases at processing temperatures.- Dry Raw Materials: Thoroughly dry the PVC resin and any hygroscopic additives before processing. - Optimize Screw Design and Venting: Use a screw design that effectively conveys and melts the material while allowing for the removal of volatiles through a vented barrel. - Check for Additive Stability: Ensure all components of the formulation are stable at the processing temperature.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound (DOA) in polymer formulations?

This compound (DOA) is primarily used as a plasticizer, particularly in PVC. Its main function is to increase the flexibility, reduce the brittleness, and lower the processing temperature of the polymer by embedding itself between the polymer chains, thus reducing intermolecular forces. It is especially known for imparting good low-temperature flexibility.

2. Why does my DOA-plasticized PVC turn yellow during processing?

Yellowing during the processing of PVC is a classic sign of thermal degradation. The heat causes the PVC chains to undergo dehydrochlorination, which is the loss of hydrogen chloride (HCl). This process creates conjugated double bonds along the polymer backbone. The accumulation of these conjugated systems is what leads to the absorption of light in the visible spectrum, resulting in a yellow, and eventually brown or black, appearance. The released HCl can also catalyze further degradation.

3. How can I improve the thermal stability of my DOA-plasticized polymer?

Improving thermal stability typically involves the addition of heat stabilizers. Common types of stabilizers for PVC include:

  • Mixed Metal Stabilizers (e.g., Ca/Zn Stearates): These are widely used due to their effectiveness and favorable regulatory profile. The zinc stearate provides early color stability, while the calcium stearate offers long-term stability by scavenging HCl.

  • Epoxidized Soybean Oil (ESBO): ESBO acts as both a co-stabilizer and a secondary plasticizer. Its epoxy groups can react with and neutralize the HCl released during PVC degradation, thereby preventing further decomposition.

  • Organotin Stabilizers: These are very effective but may have regulatory restrictions in certain applications.

4. What is plasticizer migration and how can I prevent it in my DOA-plasticized material?

Plasticizer migration is the process where the plasticizer moves from the bulk of the polymer to its surface, which can result in a tacky or oily feel and lead to a loss of flexibility over time. This can be caused by factors such as high temperatures, contact with liquids, and poor compatibility between the plasticizer and the polymer. To prevent migration, you can:

  • Use the minimum amount of DOA necessary.

  • Blend DOA with a higher molecular weight or polymeric plasticizer.

  • Apply a protective coating to the surface of the material.

5. What are the typical signs of thermal degradation in a TGA thermogram for plasticized PVC?

For plasticized PVC, a TGA thermogram typically shows a multi-step weight loss. The first major weight loss step, often occurring between 200°C and 350°C, is associated with the dehydrochlorination of the PVC. A second, higher-temperature weight loss step corresponds to the degradation of the resulting polyene backbone. The onset temperature of the first weight loss is a key indicator of thermal stability; a higher onset temperature signifies better stability. The addition of effective stabilizers will shift this onset to a higher temperature.

6. How does the concentration of DOA affect the thermal stability of PVC?

The addition of a plasticizer like DOA generally lowers the initial decomposition temperature of PVC. This is because the plasticizer can facilitate the degradation process. However, the overall effect can be complex and may depend on the specific formulation and the presence of stabilizers.

7. My material becomes brittle after oven aging. What could be the cause?

Brittleness after oven aging is often due to the physical loss of the plasticizer through evaporation or migration to the surface, which leaves the polymer matrix more rigid. It can also be a result of chemical changes in the polymer, such as oxidative cross-linking, which reduces chain mobility. A combination of these factors is also possible. Analyzing the weight loss of the sample and its mechanical properties before and after aging can help determine the primary cause.

Data Presentation

The following tables provide a summary of quantitative data from thermal analysis of plasticized PVC to illustrate the effects of different additives.

Table 1: TGA Decomposition Temperatures of Plasticized PVC with Different Stabilizers

FormulationOnset Decomposition T₅% (°C)Temperature at Max. Decomposition Rate (°C)Reference
PVC + DOP~250~280
PVC + DOA~245~275
PVC + DOA + Ca/Zn Stearate~260~290
PVC + ESBO~265~300
PVC + DOA + EHD (Epoxidized Hexanediol Oleate)284.1 (at 10% mass loss)-

Note: Values are approximate and can vary depending on the specific grade of PVC, plasticizer and stabilizer concentrations, and TGA experimental conditions.

Table 2: DSC Glass Transition Temperatures (Tg) of Plasticized PVC

FormulationGlass Transition Temperature (Tg) (°C)Reference
Unplasticized PVC~85
PVC + 10 wt% DOP~60
PVC + 20 wt% DOP~40
PVC + DOAVaries with concentration, generally lower than DOP
PVC + DOA + EHD15.89

Note: Tg is highly dependent on the concentration and type of plasticizer.

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the DOA-plasticized polymer.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • Sample Preparation: A small sample of the material (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

    • Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

    • Heating Program: The sample is heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min or 20°C/min).

    • Data Acquisition: The instrument records the sample's mass as a function of temperature.

    • Analysis: Determine the onset temperature of decomposition (often reported as T₅% or T₁₀%, the temperature at which 5% or 10% weight loss occurs) and the temperature of the maximum rate of decomposition (from the peak of the derivative TGA curve).

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the DOA-plasticized polymer.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • Sample Preparation: A small, disk-shaped sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

    • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

    • Heating and Cooling Program:

      • First Heat: Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 120°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg (e.g., -50°C).

      • Second Heat: Heat the sample again at a controlled rate (e.g., 10°C/min) through the glass transition region.

    • Data Acquisition: The instrument records the heat flow to the sample as a function of temperature.

    • Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

3. Oven Aging Test

  • Objective: To evaluate the long-term thermal stability of the DOA-plasticized polymer by measuring changes in its physical or mechanical properties after prolonged exposure to elevated temperatures.

  • Apparatus: A forced-air circulating oven.

  • Procedure:

    • Sample Preparation: Prepare multiple test specimens (e.g., tensile bars) of the material.

    • Initial Property Measurement: Test a subset of the un-aged specimens for the desired properties (e.g., tensile strength, elongation at break, hardness, color) to establish a baseline.

    • Aging: Place the remaining specimens in the oven at a specified temperature (e.g., 100°C). Ensure adequate air circulation around each specimen.

    • Time Intervals: Remove sets of specimens from the oven at predetermined time intervals (e.g., 24, 48, 100, 500 hours).

    • Post-Aging Property Measurement: After cooling the aged specimens to room temperature, re-measure the same properties that were tested on the un-aged samples.

    • Analysis: Compare the properties of the aged specimens to the baseline to determine the extent of degradation over time.

Mandatory Visualizations

thermal_degradation_pathway cluster_stabilization Stabilization Pathway PVC PVC Polymer Chain (-CH2-CHCl-)n Degraded_PVC Degraded PVC (Polyene Formation) - (CH=CH)n- PVC->Degraded_PVC Dehydrochlorination HCl HCl Gas PVC->HCl Releases Heat Heat (Processing/Aging) Heat->PVC Initiates Discoloration Discoloration & Loss of Properties Degraded_PVC->Discoloration HCl->PVC Autocatalyzes Degradation Stabilizer Heat Stabilizer (e.g., Ca/Zn Stearate, ESBO) HCl->Stabilizer Neutralized_HCl Neutralized Products (e.g., Metal Chlorides) HCl->Neutralized_HCl Forms Stabilizer->HCl Stabilizer->HCl

Caption: Thermal degradation and stabilization pathway of plasticized PVC.

experimental_workflow cluster_testing Thermal Stability & Property Analysis Start Start: Formulate Polymer (PVC + DOA + Stabilizer) Mixing Melt Mixing / Compounding Start->Mixing Sample_Prep Sample Preparation (e.g., Compression Molding) Mixing->Sample_Prep TGA TGA Analysis Sample_Prep->TGA Test Samples DSC DSC Analysis Sample_Prep->DSC Test Samples Oven_Aging Oven Aging Sample_Prep->Oven_Aging Test Samples Mech_Test Mechanical Testing (Tensile, Hardness) Sample_Prep->Mech_Test Unaged Samples Analysis Data Analysis & Comparison TGA->Analysis DSC->Analysis Oven_Aging->Mech_Test Aged Samples Mech_Test->Analysis End End: Optimized Formulation Analysis->End Evaluate & Iterate

Caption: Workflow for evaluating the thermal stability of plasticized polymers.

References

Technical Support Center: Synthesis of High-Purity Dioctyl Adipate (DOA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of high-purity dioctyl adipate (DOA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of DOA.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (DOA)?

A1: The most common method for synthesizing DOA is the direct esterification of adipic acid with 2-ethylhexanol or n-octanol.[1] This reaction is typically catalyzed by an acid catalyst.

Q2: What are the key reaction parameters to control during DOA synthesis?

A2: The key parameters to control are the molar ratio of alcohol to adipic acid, reaction temperature, catalyst type and concentration, and reaction time. Efficient removal of water formed during the reaction is also crucial to drive the equilibrium towards product formation.

Q3: What are the common impurities in crude DOA?

A3: Common impurities include unreacted adipic acid and 2-ethylhexanol/n-octanol, residual catalyst, water, and colored byproducts formed during the reaction.[2]

Q4: Why is it important to use high-purity DOA in our applications?

A4: High-purity DOA is essential for consistent product performance and to meet regulatory standards, especially in sensitive applications like food packaging and medical devices. Impurities can affect the plasticizing efficiency, color, and long-term stability of the final product.

Q5: What are the advantages of using newer catalysts like solid superacids over traditional catalysts like sulfuric acid?

A5: Newer catalysts like solid superacids offer several advantages, including higher catalytic activity and selectivity, resistance to high temperatures, easier separation from the product, and reduced environmental pollution and equipment corrosion compared to traditional catalysts like sulfuric acid.[3][4]

Troubleshooting Guides

Problem 1: Low Yield of this compound

A low yield of DOA can be attributed to several factors, from reaction conditions to reactant quality.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Increase reaction time. - Increase reaction temperature within the optimal range. - Increase catalyst concentration.Drive the reaction equilibrium towards the product side, increasing the yield.
Inefficient Water Removal - Ensure the water-carrying agent (e.g., toluene) is used in the correct proportion. - Check for leaks in the reaction setup that could prevent efficient removal of water.Efficient removal of water will shift the reaction towards the formation of DOA.
Suboptimal Molar Ratio - Adjust the molar ratio of alcohol to adipic acid. An excess of alcohol is typically used.An optimized molar ratio ensures the complete conversion of adipic acid.
Catalyst Deactivation - If using a reusable catalyst, check for deactivation and regenerate or replace if necessary. - For catalysts sensitive to water, ensure reactants are dry.An active catalyst is crucial for achieving a high reaction rate and yield.

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low DOA Yield check_reaction_completeness Check Reaction Completeness (e.g., via TLC or GC) start->check_reaction_completeness incomplete Incomplete Reaction check_reaction_completeness->incomplete No complete Reaction is Complete check_reaction_completeness->complete Yes increase_params Increase Reaction Time, Temperature, or Catalyst Conc. incomplete->increase_params end Yield Improved increase_params->end check_water_removal Evaluate Water Removal Efficiency complete->check_water_removal inefficient_water Inefficient Water Removal check_water_removal->inefficient_water No efficient_water Water Removal is Efficient check_water_removal->efficient_water Yes optimize_water_removal Optimize Water-Carrying Agent and Check for Leaks inefficient_water->optimize_water_removal optimize_water_removal->end check_ratio Verify Molar Ratio of Reactants efficient_water->check_ratio incorrect_ratio Incorrect Molar Ratio check_ratio->incorrect_ratio No correct_ratio Molar Ratio is Correct check_ratio->correct_ratio Yes adjust_ratio Adjust Molar Ratio (Excess Alcohol) incorrect_ratio->adjust_ratio adjust_ratio->end check_catalyst Assess Catalyst Activity correct_ratio->check_catalyst deactivated_catalyst Deactivated Catalyst check_catalyst->deactivated_catalyst No replace_catalyst Regenerate or Replace Catalyst deactivated_catalyst->replace_catalyst replace_catalyst->end

Caption: Troubleshooting workflow for low DOA yield.

Problem 2: High Acid Value in the Final Product

A high acid value indicates the presence of residual adipic acid or acidic byproducts.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Esterification - Refer to the troubleshooting guide for low yield to drive the reaction to completion.A more complete reaction will consume more of the starting adipic acid.
Ineffective Neutralization - Ensure the neutralizing agent (e.g., sodium carbonate solution) is of the correct concentration and is used in sufficient quantity. - Increase the washing steps after neutralization.Complete removal of acidic components from the crude product.
Hydrolysis During Workup - Avoid prolonged contact with water, especially at elevated temperatures. - Ensure the final product is thoroughly dried.Prevents the reverse reaction (hydrolysis) of the ester back to the acid and alcohol.

Logical Troubleshooting Workflow for High Acid Value

high_acid_value_troubleshooting start High Acid Value in DOA check_esterification Review Esterification Completeness start->check_esterification incomplete_esterification Incomplete Reaction check_esterification->incomplete_esterification No complete_esterification Reaction is Complete check_esterification->complete_esterification Yes troubleshoot_yield Follow 'Low Yield' Troubleshooting Guide incomplete_esterification->troubleshoot_yield end Acid Value Reduced troubleshoot_yield->end check_neutralization Examine Neutralization and Washing Steps complete_esterification->check_neutralization ineffective_neutralization Ineffective Neutralization check_neutralization->ineffective_neutralization No effective_neutralization Neutralization is Effective check_neutralization->effective_neutralization Yes optimize_neutralization Optimize Neutralizing Agent Concentration and Washing ineffective_neutralization->optimize_neutralization optimize_neutralization->end check_hydrolysis Investigate for Potential Hydrolysis effective_neutralization->check_hydrolysis hydrolysis_possible Hydrolysis Occurring check_hydrolysis->hydrolysis_possible Yes minimize_water_contact Minimize Water Contact and Ensure Thorough Drying hydrolysis_possible->minimize_water_contact minimize_water_contact->end synthesis_purification_workflow start Start reactant_prep Reactant Preparation (Drying Adipic Acid) start->reactant_prep reaction_setup Reaction Setup (Flask, Stirrer, Dean-Stark) reactant_prep->reaction_setup esterification Esterification Reaction (Heating with Catalyst) reaction_setup->esterification product_workup Product Workup esterification->product_workup catalyst_removal Catalyst Removal (Filtration) product_workup->catalyst_removal alcohol_removal Excess Alcohol Removal (Vacuum Distillation) catalyst_removal->alcohol_removal neutralization Neutralization (Washing with Na₂CO₃) alcohol_removal->neutralization drying Drying (Anhydrous Na₂SO₄) neutralization->drying final_purification Final Purification (Vacuum Distillation) drying->final_purification end High-Purity DOA final_purification->end

References

Technical Support Center: The Effect of Dioctyl Adipate on the Mechanical Properties of Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with dioctyl adipate (DOA) as a plasticizer for polymers.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (DOA) in polymer formulations?

A1: this compound (DOA) is a widely used plasticizer that enhances the flexibility, durability, and processability of polymers.[1] It works by embedding itself between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material.[2][3] This makes the polymer less brittle and more pliable, especially at low temperatures.[1]

Q2: Which polymers are most compatible with DOA?

A2: DOA exhibits excellent compatibility with a variety of polymers, most notably polyvinyl chloride (PVC).[1] It is also used with other polymers such as polylactic acid (PLA), although the interaction and effects can vary.

Q3: What are the typical effects of adding DOA on the mechanical properties of a polymer?

A3: Generally, the addition of DOA to a polymer matrix results in a decrease in tensile strength and hardness, while significantly increasing the elongation at break, which is a measure of the material's ductility.

Q4: My polymer formulation with DOA has become brittle and is cracking. What could be the cause?

A4: This is a classic sign of plasticizer loss, also known as migration. Over time or due to environmental factors like heat, the DOA can migrate out of the polymer matrix, leading to a return to the polymer's original brittle state. Another possibility is "antiplasticization," which can occur at very low plasticizer concentrations, leading to increased stiffness and reduced elongation.

Q5: The surface of my plasticized polymer feels oily or tacky. What is causing this?

A5: An oily or tacky surface is a strong indicator of plasticizer migration. When DOA is not fully compatible or is present in excess, it can exude to the surface of the polymer. This can be exacerbated by high temperatures and humidity.

Q6: How can I improve the dispersion of DOA in my polymer matrix?

A6: Proper mixing is crucial for achieving a homogenous dispersion of DOA. Melt mixing techniques, such as using a two-roll mill or a twin-screw extruder, are highly effective. Ensuring the processing temperature is appropriate for both the polymer and the plasticizer will facilitate better mixing and incorporation.

Troubleshooting Guides

Problem 1: Inconsistent Mechanical Properties Between Batches

  • Question: I am observing significant variations in tensile strength and elongation in different batches of my DOA-plasticized polymer. What could be the cause?

  • Answer: Inconsistent mechanical properties often stem from poor dispersion of the plasticizer. If DOA is not uniformly mixed, some parts of the polymer will have a higher concentration of plasticizer than others, leading to variable performance. It is also critical to ensure precise and consistent ratios of polymer to plasticizer in each batch. Inadequate control of processing parameters, such as temperature and mixing time, can also contribute to this issue.

Problem 2: Plasticizer Migration and "Bleeding"

  • Question: My DOA-plasticized polymer is showing signs of plasticizer "bleeding" to the surface, making it oily. How can I troubleshoot this?

  • Answer: Plasticizer migration, or "bleeding," is a common issue. This can be due to several factors:

    • Incompatibility: The solubility parameters of the polymer and DOA might not be well-matched, leading to phase separation.

    • Oversaturation: The concentration of DOA may exceed the absorption capacity of the polymer.

    • Environmental Conditions: High temperatures can accelerate the migration of the plasticizer to the surface.

    • Troubleshooting Steps:

      • Verify Compatibility: Review the solubility parameters of your polymer and DOA.

      • Optimize Concentration: Experiment with lower concentrations of DOA to find the optimal level that provides the desired flexibility without migration.

      • Control Environmental Exposure: Store and test your plasticized polymer in controlled temperature and humidity environments.

      • Consider a Higher Molecular Weight Plasticizer: For applications requiring high permanence, a polymeric plasticizer with a higher molecular weight may be a better alternative as they tend to migrate less.

Problem 3: Unexpected Embrittlement at Low DOA Concentrations

  • Question: I added a small amount of DOA to my polymer, expecting it to become more flexible, but it became more rigid and brittle. Why did this happen?

  • Answer: This phenomenon is known as antiplasticization. At very low concentrations, instead of increasing the free volume between polymer chains, the plasticizer molecules can fill the existing free volume and restrict the mobility of the polymer chains, leading to an increase in modulus and a decrease in elongation at break. To overcome this, you need to increase the concentration of DOA beyond the antiplasticization region to achieve the desired plasticizing effect.

Quantitative Data on Mechanical Properties

Table 1: Effect of this compound (DOA) on the Mechanical Properties of Polyvinyl Chloride (PVC)
DOA Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
055.0598
2025.328085
4018.535075
6014.242065

*phr: parts per hundred resin

Note: The data presented in this table is a representative compilation from various sources and may vary depending on the specific grade of PVC and processing conditions.

Table 2: Effect of this compound (DOA) on the Mechanical Properties of Polylactic Acid (PLA)
DOA Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
060.06.0
1045.015.0
2032.0250.0

Note: The data for PLA plasticized with DOA is less commonly reported than for PVC. The values presented are illustrative of the expected trend based on studies of PLA with similar plasticizers.

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Sheets using a Two-Roll Mill

Objective: To prepare homogenous sheets of PVC plasticized with varying concentrations of DOA for mechanical testing.

Materials and Equipment:

  • PVC resin powder

  • This compound (DOA)

  • Thermal stabilizer (e.g., a tin or mixed metal stabilizer)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molds for sheet preparation

  • Weighing balance

  • Spatula and other handling tools

Procedure:

  • Pre-mixing:

    • Accurately weigh the PVC resin, thermal stabilizer, and the desired amount of DOA according to the formulation (e.g., for 40 phr DOA, use 100g PVC, 40g DOA, and an appropriate amount of stabilizer as per manufacturer's recommendation).

    • Dry blend the PVC powder and stabilizer in a high-speed mixer or a container by tumbling for 5-10 minutes to ensure uniform distribution.

  • Melt Mixing on the Two-Roll Mill:

    • Preheat the rolls of the two-roll mill to the recommended processing temperature for your PVC grade (typically 150-170°C).

    • Set the nip gap between the rolls to a small opening.

    • Gradually add the dry blended PVC/stabilizer mixture to the mill. The PVC will start to fuse and form a band around one of the rolls.

    • Once a continuous sheet is formed, gradually add the pre-weighed DOA dropwise into the nip of the rolls.

    • Continuously cut and fold the polymer band on the mill to ensure thorough mixing of the DOA. This process, known as "milling," should continue for approximately 10-15 minutes or until the sheet appears homogenous.

  • Sheet Formation:

    • Once mixing is complete, remove the plasticized PVC sheet from the mill.

    • Cut the sheet into appropriate sizes for the compression molding mold.

  • Compression Molding:

    • Preheat the hydraulic press to the molding temperature (typically 160-180°C).

    • Place the cut pieces of the plasticized PVC into the mold.

    • Place the mold in the press and apply low pressure for a few minutes to allow the material to melt and flow.

    • Increase the pressure to the recommended molding pressure and hold for a specified time (e.g., 5-10 minutes) to ensure complete fusion.

    • Cool the mold under pressure using the press's cooling system until the sheet is rigid enough to be removed without deformation.

  • Conditioning:

    • After demolding, condition the PVC sheets at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before mechanical testing, as per ASTM standards.

Protocol 2: Mechanical Testing of Plasticized Polymer Sheets

Objective: To determine the tensile properties (tensile strength, elongation at break) and hardness of the prepared plasticized polymer sheets.

Standards:

  • Tensile Properties: ASTM D638 - Standard Test Method for Tensile Properties of Plastics

  • Hardness: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness

Procedure for Tensile Testing (ASTM D638):

  • Specimen Preparation:

    • Cut dumbbell-shaped specimens from the conditioned polymer sheets using a die cutter, as specified in ASTM D638.

  • Testing:

    • Use a universal testing machine (UTM) equipped with appropriate grips.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • The UTM software will record the load and extension data.

  • Data Analysis:

    • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture.

Procedure for Hardness Testing (ASTM D2240):

  • Specimen Preparation:

    • Use a flat section of the conditioned polymer sheet with a minimum thickness of 6 mm (stacking of thinner sheets is permissible if they do not slip).

  • Testing:

    • Use a Shore A durometer for flexible polymers.

    • Press the durometer foot firmly and flatly against the surface of the specimen.

    • Read the hardness value from the dial within 1 second of firm contact.

    • Take multiple readings at different locations on the specimen and calculate the average.

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_testing Characterization cluster_analysis Data Analysis A Weigh Polymer, DOA, & Additives B Dry Blending A->B C Melt Mixing (Two-Roll Mill) B->C D Compression Molding C->D E Specimen Conditioning D->E F Mechanical Testing (ASTM D638, D2240) E->F G Thermal Analysis (DSC, TGA) E->G H Evaluate Mechanical Properties F->H I Determine Thermal Transitions G->I

Caption: Experimental workflow for evaluating the effect of DOA on polymer properties.

Troubleshooting_Workflow Start Problem: Oily Surface on Plasticized Polymer Q1 Is the DOA concentration above the recommended level? Start->Q1 A1_Yes Reduce DOA Concentration Q1->A1_Yes Yes A1_No Check for Incompatibility Q1->A1_No No End Resolution A1_Yes->End Q2 Are the solubility parameters of the polymer and DOA mismatched? A1_No->Q2 A2_Yes Consider a more compatible plasticizer Q2->A2_Yes Yes A2_No Investigate Processing Conditions Q2->A2_No No A2_Yes->End Q3 Was the processing temperature too high? A2_No->Q3 A3_Yes Optimize Processing Temperature Q3->A3_Yes Yes A3_No Evaluate Environmental Factors Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for plasticizer migration issues.

References

Technical Support Center: The Impact of Dioctyl Adipate on Polymer Aging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the impact of dioctyl adipate (DOA) on the aging of polymer materials.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving the aging of polymers plasticized with this compound.

Issue Potential Causes Recommended Solutions
Premature Embrittlement of the Polymer - Excessive DOA Migration: At elevated temperatures during accelerated aging, DOA can migrate out of the polymer matrix, leading to a loss of flexibility.[1] - DOA Degradation: The ester linkages in DOA can undergo hydrolysis, especially in the presence of moisture and heat, reducing its plasticizing efficiency. - Polymer Chain Scission: The primary degradation of the polymer backbone itself (e.g., dehydrochlorination in PVC) can be the dominant factor, which is accelerated at higher temperatures.[2]- Optimize Aging Temperature: Lower the aging temperature to reduce the rate of DOA migration. Cross-reference with ASTM D3045 for appropriate temperature ranges for the specific polymer.[3] - Control Humidity: For polymers susceptible to hydrolysis, conduct aging tests in a controlled low-humidity environment. - Analyze Plasticizer Content: Use techniques like Soxhlet extraction or chromatography to quantify the DOA content before and after aging to confirm migration.
Unexpected Discoloration (e.g., Yellowing, Browning) - Thermal Degradation of PVC: The dehydrochlorination of PVC is a common cause of yellowing and is accelerated by heat.[2] - Oxidation of DOA or Polymer: The presence of oxygen can lead to oxidative degradation of both the plasticizer and the polymer, forming chromophoric groups. - Incompatibility with Other Additives: Certain stabilizers or fillers may react with DOA or its degradation products at elevated temperatures.- Use of Heat Stabilizers: Ensure an adequate and appropriate heat stabilizer system is used in PVC formulations.[4] - Inert Atmosphere: Conduct thermal aging experiments under an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Evaluate Additive Compatibility: Review the technical datasheets of all additives for known incompatibilities. Consider a simplified formulation to isolate the cause.
Inconsistent or Non-Reproducible Results - Inhomogeneous Plasticizer Distribution: Improper mixing of DOA into the polymer can lead to variations in local plasticizer concentration. - Fluctuations in Aging Conditions: Inconsistent temperature or UV radiation intensity within the aging chamber can cause different degradation rates. - Variability in Sample Preparation: Differences in sample thickness or processing conditions can affect aging behavior.- Standardize Compounding Procedures: Ensure a thorough and consistent mixing process to achieve a homogeneous blend of DOA and polymer. - Calibrate and Monitor Aging Equipment: Regularly calibrate and monitor the temperature and light intensity within the aging apparatus to ensure uniform conditions. - Control Sample Dimensions and Preparation: Follow standardized procedures for sample preparation to ensure consistency across all test specimens.
Surface Tackiness or "Spew" - Plasticizer Exudation: The compatibility of DOA with the polymer may decrease at higher temperatures, causing it to migrate to the surface. - Low Molecular Weight Degradation Products: The formation of low molecular weight degradation products from the polymer or DOA can result in a sticky surface.- Assess DOA Concentration: The concentration of DOA might be too high for the specific polymer. A lower concentration may be necessary. - Surface Analysis: Use techniques like ATR-FTIR to analyze the chemical composition of the surface residue to identify if it is DOA or other degradation byproducts.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound (DOA) in polymer materials?

This compound is a widely used plasticizer, particularly for polyvinyl chloride (PVC). Its main function is to increase the flexibility, reduce the brittleness, and improve the low-temperature performance of polymers. DOA works by embedding itself between the polymer chains, which reduces the intermolecular forces and allows for greater chain mobility.

2. How does DOA affect the aging characteristics of polymers?

DOA can influence polymer aging in several ways:

  • Improved Thermal Stability: It can enhance the heat stability of some polymers.

  • Enhanced Weathering Properties: DOA can improve the resistance of polymers to weathering, including exposure to UV radiation.

  • Migration: Over time, especially at elevated temperatures, DOA can migrate out of the polymer matrix. This loss of plasticizer can lead to increased rigidity and embrittlement of the material.

3. What are the typical signs of degradation in a polymer plasticized with DOA?

Common signs of degradation include:

  • A decrease in flexibility and an increase in hardness.

  • A reduction in tensile strength and elongation at break.

  • Changes in color, such as yellowing or browning.

  • The appearance of surface tackiness due to plasticizer migration.

4. Can DOA itself degrade during the aging process?

Yes, as an ester, this compound can be susceptible to hydrolysis, where the ester bonds are broken in the presence of water, especially at elevated temperatures and in acidic or basic conditions. This degradation can reduce its effectiveness as a plasticizer.

5. Are there any health and safety considerations when working with DOA?

DOA is generally considered to have low toxicity. However, like all chemicals, it is important to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE). For applications involving food contact, it is crucial to ensure that the grade of DOA used complies with relevant regulatory standards, such as those from the FDA.

Quantitative Data on the Impact of DOA on Polymer Properties

The following tables summarize the effects of this compound on the mechanical properties of PVC before and after accelerated aging.

Table 1: Effect of DOA on Mechanical Properties of PVC (Before Aging)

Plasticizer SystemHardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
PVC with Dioctyl Phthalate (DOP)8518.5350
PVC with this compound (DOA)8316.2380
PVC with Polymeric Plasticizer8820.1320

Note: This table presents typical values for comparison; actual results may vary based on the specific formulation and processing conditions.

Table 2: Mechanical Properties of Plasticized PVC Before and After Accelerated UV Aging

PlasticizerAging StatusTensile Strength (MPa)Elongation at Break (%)
Dioctyl Phthalate (DOP) Before Aging18.5350
After Aging19.2280
This compound (DOA) Before Aging16.2380
After Aging17.5310
Polymeric Plasticizer Before Aging20.1320
After Aging20.5290

Data adapted from studies on the effects of different plasticizers on PVC properties, highlighting the relative stability of DOA.

Experimental Protocols

1. Accelerated Thermal Aging (Heat Aging)

This protocol is based on the principles outlined in ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.

  • Objective: To evaluate the effect of elevated temperatures on the properties of DOA-plasticized polymers over time.

  • Apparatus: A forced-air circulating oven capable of maintaining the set temperature within ±2°C.

  • Procedure:

    • Prepare standardized test specimens of the DOA-plasticized polymer.

    • Measure the initial properties of interest (e.g., tensile strength, elongation at break, hardness, color).

    • Place the specimens in the aging oven at a predetermined temperature. The temperature should be chosen to accelerate aging without inducing degradation mechanisms that would not occur at service temperatures.

    • Remove sets of specimens at predetermined time intervals.

    • Allow the specimens to cool to room temperature under standard laboratory conditions.

    • Re-measure the properties of the aged specimens.

    • Analyze the changes in properties as a function of aging time.

2. Plasticizer Migration Test

This protocol is based on the principles of ISO 177 - Plastics - Determination of migration of plasticizers.

  • Objective: To quantify the amount of DOA that migrates from the polymer when in contact with other materials.

  • Apparatus: Analytical balance, air-circulating oven, and absorbent material (e.g., activated carbon).

  • Procedure:

    • Cut a test specimen of the DOA-plasticized polymer of known mass and surface area.

    • Place the specimen in contact with a defined amount of an absorbent material.

    • Place the assembly in an oven at a specified temperature for a set duration.

    • After the specified time, remove the assembly and allow it to cool.

    • Carefully separate the polymer specimen from the absorbent material.

    • Measure the mass loss of the polymer specimen and/or the mass gain of the absorbent material.

    • The migration is typically expressed as the mass of plasticizer lost per unit area of the specimen.

Visualizations of Degradation Pathways

Diagram 1: Simplified Photo-oxidation Pathway of Polyethylene Influenced by Additives

G A Polyethylene Chain (-CH2-CH2-)n C Polymer Radical (P.) A->C Initiation B UV Radiation + O2 B->A D Peroxy Radical (POO.) C->D + O2 E Hydroperoxide (POOH) D->E + PH F Chain Scission & Cross-linking D->F E->D Further Reactions G Carbonyl Groups (C=O) E->G H DOA (Plasticizer) H->C May influence radical formation

Caption: Photo-oxidation of polyethylene involves radical chain reactions leading to degradation.

Diagram 2: Hydrolysis Pathway of a Polyester Catalyzed by Acidic Byproducts

G A Polyester Chain (-R-COO-R'-)n C Ester Bond Cleavage (Hydrolysis) A->C Initial Attack B H2O (Moisture) B->C G DOA Hydrolysis B->G Can also occur D Carboxylic Acid End-group (-COOH) C->D E Alcohol End-group (-OH) C->E D->C H+ catalysis F Autocatalysis D->F F->C G Start Premature Embrittlement Observed Q1 Was the aging temperature too high? Start->Q1 A1 Yes Q1->A1 Yes Q2 Was high humidity a factor? Q1->Q2 No Sol1 Reduce aging temperature. Consult ASTM D3045. A1->Sol1 A2 Yes Q2->A2 Yes Q3 Is DOA content lower after aging? Q2->Q3 No Sol2 Control humidity during aging. A2->Sol2 A3 Yes Q3->A3 Yes End Issue likely due to polymer degradation. Q3->End No Sol3 Indicates plasticizer migration. Consider a less volatile plasticizer. A3->Sol3

References

strategies for enhancing the efficiency of dioctyl adipate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of dioctyl adipate (DOA) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Esterification Rate / Incomplete Reaction Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. Traditional catalysts like sulfuric acid can cause corrosion and side reactions.[1][2]- Catalyst Selection: Consider using more efficient and reusable catalysts such as solid superacids (e.g., SO₄²⁻/ZrO₂-La₂O₃), phosphotungstic heteropolyacid, or SnO-loaded activated carbon fiber.[1] For a greener approach, immobilized Candida antarctica lipase B is an effective biocatalyst.[3] - Catalyst Dosage: Optimize the catalyst concentration. For instance, a rare earth composite solid superacid catalyst dosage of 5% has been shown to be effective.[1] For a composite catalyst system of tetrabutyl titanate and p-toluenesulfonic acid, a dosage of 0.8%–1.2% of the total reactant mass is recommended.
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to side reactions and degradation.- Temperature Optimization: The optimal temperature depends on the catalyst used. For solid superacid SO₄²⁻/ZrO₂-La₂O₃, a temperature of 130-140°C is recommended. With SnO-loaded activated carbon fiber, a range of 170-175°C is optimal. For enzymatic synthesis using lipase, a lower temperature of around 50°C is suitable.
Incorrect Molar Ratio of Reactants: An inappropriate ratio of adipic acid to octanol can limit the conversion.- Adjust Molar Ratio: An excess of the alcohol is typically used to drive the equilibrium towards product formation. Molar ratios of alcohol to acid between 2.8:1 and 3.3:1 have been reported to be effective.
Inefficient Water Removal: The water produced during esterification can inhibit the forward reaction.- Use of a Water-Carrying Agent (Azeotropic Distillation): Toluene is a commonly used water-carrying agent to facilitate the removal of water from the reaction mixture. - Reduced Pressure: Applying a vacuum can also effectively remove water, particularly in enzymatic reactions.
Product Impurity / Discoloration Catalyst Residue: Traditional acid catalysts can be difficult to remove completely and may lead to product contamination and discoloration.- Post-Reaction Neutralization and Washing: For reactions using acid catalysts, a thorough neutralization step with a base (e.g., saturated NaHCO₃) followed by washing with brine and deionized water is crucial. - Use of Heterogeneous Catalysts: Solid catalysts can be easily separated by filtration, minimizing contamination of the final product.
Side Reactions: High reaction temperatures can lead to the formation of byproducts.- Optimize Reaction Conditions: Lowering the reaction temperature and using a more selective catalyst can minimize side reactions.
Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification.- Purification by Vacuum Distillation: Vacuum distillation is an effective method to separate the high-purity this compound from unreacted adipic acid and octanol.
Catalyst Deactivation and Reusability Issues Catalyst Poisoning or Leaching: The catalyst may lose its activity over multiple cycles.- Choose Robust Catalysts: Solid superacids, particularly those enhanced with rare earth elements like Lanthanum, have shown good reusability with consistent activity over multiple cycles. Magnetic nanometer-sized solid superacids also offer easy separation and good recyclability. - Proper Catalyst Handling and Regeneration: Follow recommended procedures for catalyst recovery and regeneration to maintain its activity.
Environmental Concerns Use of Corrosive and Polluting Catalysts: Traditional catalysts like concentrated sulfuric acid are corrosive and generate significant waste.- Switch to Green Catalysts: Employ environmentally friendly catalysts such as solid superacids, heteropolyacids, or enzymes. These alternatives reduce corrosion, minimize waste, and often allow for easier separation and reuse.

Frequently Asked Questions (FAQs)

1. What are the most effective types of catalysts for DOA synthesis?

Several types of catalysts can be used for DOA synthesis, each with its own advantages. Traditional catalysts like concentrated sulfuric acid are effective but suffer from issues of corrosion, product contamination, and environmental pollution. Modern approaches focus on more efficient and environmentally friendly alternatives:

  • Solid Superacids: Rare earth composite solid superacids like SO₄²⁻/ZrO₂-La₂O₃ offer high esterification rates (up to 97.6%) and good reusability.

  • Heteropolyacids: Phosphotungstic heteropolyacid is an environmentally friendly catalyst that can achieve esterification rates as high as 99.23%.

  • Supported Catalysts: SnO-loaded activated carbon fiber allows for a cleaner production process, achieving an esterification rate of 98.2% without the need for neutralization and water washing.

  • Enzymatic Catalysts: Immobilized Candida antarctica lipase B is a green alternative that operates at milder temperatures (around 50°C).

2. What are the optimal reaction conditions for maximizing DOA yield?

The optimal reaction conditions are highly dependent on the chosen catalyst. The following table summarizes effective conditions for different catalytic systems.

Catalyst SystemAlcohol:Acid Molar RatioTemperature (°C)Reaction Time (hours)Esterification Rate (%)
Tetrabutyl titanate and p-toluenesulfonic acid 2.3-2.5 : 1120-130~1.5 (initial phase)-
Toluenesulfonic acid on activated carbon (Microwave) 4 : 1-45 seconds99.3
Rare earth composite solid superacid (SO₄²⁻/ZrO₂-La₂O₃) 2.8 : 1130-140397.6
SnO-loaded activated carbon fiber 3.3 : 1170-175298.2
Phosphotungstic heteropolyacid 2.8 : 1-399.23
Magnetic nanometer-sized solid superacid (SO₄²⁻/Fe₃O₄-ZrO₂) 3.2 : 1155299.4
Immobilized Candida antarctica lipase B -503-

3. How can I purify the synthesized this compound?

A multi-step purification process is typically required to obtain high-purity DOA.

  • Neutralization: If an acid catalyst is used, the crude product should first be neutralized with a basic solution, such as saturated sodium bicarbonate (NaHCO₃).

  • Washing: The neutralized product is then washed with brine and deionized water until the aqueous layer is neutral.

  • Dealcoholization: Excess octanol is removed, often through reduced pressure distillation.

  • Vacuum Distillation: The final purification step is typically vacuum distillation, collecting the fraction that distills at the appropriate temperature and pressure to yield high-purity this compound.

4. What are the advantages of using a solid superacid catalyst over traditional acid catalysts?

Solid superacid resins offer several advantages over traditional catalysts like concentrated sulfuric acid:

  • High Esterification Rate and Selectivity: They are highly efficient in promoting the esterification reaction.

  • Easy Separation: Being solid, they can be easily separated from the liquid product by filtration, simplifying the purification process.

  • Reusability: Many solid superacids can be recovered and reused multiple times without significant loss of activity.

  • Reduced Corrosion: They are non-corrosive to the reaction equipment.

  • Environmentally Friendly: They lead to a cleaner process with less pollution.

Experimental Protocols

Protocol 1: Synthesis of this compound (DOA) using a Titanate/p-TSA Catalyst

This protocol is based on a two-stage industrial process for producing high-purity DOA.

Materials:

  • Adipic acid

  • 2-ethylhexanol

  • Composite catalyst: tetrabutyl titanate and p-toluenesulfonic acid (3:1 mass ratio)

Procedure:

  • Charge the reaction kettle with high-purity adipic acid and 2-ethylhexanol in a molar ratio of 1:2.3 to 1:2.5.

  • Add the composite catalyst system at a dosage of 0.8%–1.2% of the total reactant mass.

  • Heat the mixture to 120–130 °C with continuous stirring.

  • Maintain this temperature for approximately 1.5 hours to remove about 85% of the water generated during the reaction via a water separator.

  • After the initial water removal, raise the temperature to complete the reaction.

  • Proceed with post-reaction neutralization, washing, and vacuum distillation for purification.

Protocol 2: Enzymatic Synthesis of this compound (DOA)

This protocol utilizes an immobilized lipase for a greener synthesis.

Materials:

  • Adipic acid

  • n-octanol

  • Immobilized Candida antarctica lipase B

Procedure:

  • In a reaction vessel, combine adipic acid and n-octanol.

  • Add the immobilized Candida antarctica lipase B.

  • Heat the reaction mixture to 50 °C with continuous stirring.

  • Apply a reduced pressure of 6.7 kPa to facilitate the removal of water produced during the esterification.

  • Allow the reaction to proceed for 3 hours.

  • After the reaction is complete, recover the enzyme by filtration for potential reuse.

  • Purify the product by vacuum distillation to remove any unreacted starting materials.

Visualizations

DOA_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification cluster_final_product Final Product Adipic_Acid Adipic Acid Reaction_Vessel Reaction Vessel (Heated & Stirred) Adipic_Acid->Reaction_Vessel Octanol Octanol Octanol->Reaction_Vessel Neutralization Neutralization (if acid catalyst) Reaction_Vessel->Neutralization Crude Product Washing Water Washing Neutralization->Washing Dealcoholization Dealcoholization (Vacuum) Washing->Dealcoholization Vacuum_Distillation Vacuum Distillation Dealcoholization->Vacuum_Distillation DOA High-Purity This compound Vacuum_Distillation->DOA Catalyst Catalyst Catalyst->Reaction_Vessel

Caption: General workflow for the synthesis and purification of this compound.

Catalyst_Selection_Logic Start Need to Synthesize DOA Traditional_vs_Modern Consider Environmental Impact and Efficiency Start->Traditional_vs_Modern Traditional Traditional Catalyst (e.g., H₂SO₄) Traditional_vs_Modern->Traditional Low Cost, High Corrosion Modern Modern Catalyst Traditional_vs_Modern->Modern Higher Cost, Greener Process Solid_Superacid Solid Superacid (High Efficiency, Reusable) Modern->Solid_Superacid Enzyme Enzyme (Lipase) (Green, Mild Conditions) Modern->Enzyme Supported_Catalyst Supported Catalyst (Easy Separation) Modern->Supported_Catalyst

Caption: Decision logic for selecting a catalyst for this compound synthesis.

References

Validation & Comparative

comparative analysis of dioctyl adipate and DEHP as plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Dioctyl Adipate (DOA) and Di(2-ethylhexyl) Phthalate (DEHP) as Plasticizers for Polyvinyl Chloride (PVC)

Introduction

The selection of a plasticizer is a critical decision in the formulation of flexible Polyvinyl Chloride (PVC) products, profoundly influencing their performance, safety, and regulatory compliance. For decades, di(2-ethylhexyl) phthalate (DEHP) has been the industry-standard plasticizer, prized for its efficiency and low cost. However, growing concerns over its toxicological profile, particularly its classification as an endocrine disruptor, have led to increased regulatory scrutiny and a demand for safer alternatives.[1][2] this compound (DOA), an aliphatic diester, has emerged as a prominent non-phthalate alternative, valued for its excellent low-temperature flexibility and more favorable safety profile.[3][4]

This guide provides a comprehensive, data-driven comparison of DOA and DEHP, designed for researchers, scientists, and drug development professionals. It objectively evaluates their performance based on key experimental metrics, details the methodologies for these assessments, and visualizes their toxicological and metabolic pathways.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of DOA and DEHP is essential for formulators.

PropertyThis compound (DOA)Di(2-ethylhexyl) Phthalate (DEHP)
Chemical Formula C22H42O4C24H38O4
Molecular Weight 370.57 g/mol 390.56 g/mol
Appearance Colorless, oily liquidColorless, viscous liquid
CAS Number 103-23-1117-81-7

Performance in PVC Formulations

The efficacy of a plasticizer is determined by its impact on the mechanical and thermal properties of the polymer matrix and its permanence within that matrix.

Mechanical Properties

The following table summarizes the typical mechanical properties of flexible PVC formulations containing either DOA or DEHP. It is important to note that direct comparative studies under identical conditions are limited; therefore, these values represent a collation of data from various sources.

Performance MetricPVC with DOAPVC with DEHP
Tensile Strength (MPa) ~15-20~20-25
Elongation at Break (%) ~350-450~300-400
Shore A Hardness ~75-85~80-90
Thermal Stability

Thermogravimetric analysis (TGA) is used to assess the thermal stability of plasticized PVC. The onset of decomposition is a critical parameter for determining the processing window and service life of the material.

Performance MetricPVC with DOAPVC with DEHP
Onset of Decomposition (TGA, °C) ~280-290~290-310
Migration Resistance

Plasticizer migration is a significant concern, particularly in applications involving contact with food, pharmaceuticals, or biological fluids. The data below is a comparative representation of migration into various food simulants.

Food SimulantMigration of DOA (or DEHA)Migration of DEHP
3% Acetic Acid (Aqueous Simulant) LowLow
10% Ethanol (Aqueous Simulant) LowLow
Olive Oil (Fatty Food Simulant) Higher than in aqueous simulantsHigher than in aqueous simulants

Experimental Protocols

Standardized experimental methodologies are crucial for generating reproducible and comparable data on plasticizer performance.

Tensile Properties of Thin Plastic Sheeting (ASTM D882)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of plasticized PVC films.

Methodology:

  • Sample Preparation: Prepare PVC formulations with a specified concentration of DOA or DEHP. Process the formulations into thin films of uniform thickness (typically < 1 mm) using a two-roll mill and a compression molder. Cut rectangular test specimens from the films, ensuring they are free from nicks and defects.

  • Apparatus: A universal testing machine equipped with grips suitable for thin films and a load cell.

  • Procedure:

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

    • Mount the specimen in the grips of the testing machine.

    • Apply a constant rate of crosshead motion (tensile force) until the specimen breaks.

    • Record the force and elongation throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Modulus of Elasticity: The ratio of stress to strain in the elastic region of the stress-strain curve.

Plasticizer Migration (ASTM D1203 - Modified for Solvent Extraction)

Objective: To quantify the amount of plasticizer that leaches from a PVC sample into a liquid medium.

Methodology:

  • Sample Preparation: Prepare plasticized PVC samples of known surface area and weight.

  • Apparatus: Glass containers with inert seals, analytical balance, and an analytical instrument for quantifying the plasticizer (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).

  • Procedure:

    • Weigh the PVC sample accurately.

    • Immerse the sample in a specified volume of the chosen solvent (e.g., food simulant, isooctane) in a sealed glass container.

    • Incubate the container at a controlled temperature for a defined period (e.g., 24 hours at 40°C).

    • After incubation, remove the PVC sample.

    • Analyze the solvent to determine the concentration of the leached plasticizer using a calibrated GC-MS method.

  • Calculations: The amount of migrated plasticizer is typically expressed in micrograms per square centimeter of the sample surface area (µg/cm²) or as a percentage of the initial plasticizer weight.

Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of the plasticized PVC.

Methodology:

  • Sample Preparation: A small, representative sample of the plasticized PVC compound (typically 5-10 mg) is accurately weighed.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • Place the sample in a TGA crucible.

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).

    • Continuously monitor and record the weight of the sample as a function of temperature.

  • Analysis: The onset of decomposition is determined from the TGA curve, typically as the temperature at which a significant weight loss begins.

Toxicological and Metabolic Pathways

The differing toxicological profiles of DEHP and DOA are a primary driver for the shift towards non-phthalate plasticizers.

DEHP Metabolic and Endocrine Disruption Pathway

DEHP is metabolized in the body to mono(2-ethylhexyl) phthalate (MEHP), which is considered the primary toxic metabolite. MEHP and other metabolites can interfere with the endocrine system, particularly by acting as anti-androgens and disrupting steroid hormone biosynthesis.

DEHP_Toxicity_Pathway DEHP DEHP Ingestion/Exposure Metabolism Hydrolysis in Gut/Liver (Lipases) DEHP->Metabolism MEHP Mono(2-ethylhexyl) phthalate (MEHP) Metabolism->MEHP Oxidation Oxidation in Liver (CYP450 enzymes) MEHP->Oxidation Androgen_Receptor Androgen Receptor MEHP->Androgen_Receptor Antagonism PPARa PPARα Receptor MEHP->PPARa Activation Steroidogenesis Steroidogenesis Enzymes (e.g., in Leydig cells) MEHP->Steroidogenesis Inhibition Oxidative_Metabolites Oxidative Metabolites (e.g., 5-OH-MEHP, 5-oxo-MEHP) Oxidation->Oxidative_Metabolites Disruption Endocrine Disruption: - Anti-androgenic effects - Altered gene expression - Reduced testosterone synthesis Androgen_Receptor->Disruption Peroxisome_Proliferation Peroxisome Proliferation PPARa->Peroxisome_Proliferation Steroidogenesis->Disruption

Metabolic and toxicological pathway of DEHP.
DOA Biodegradation Pathway

DOA is generally considered to have a lower toxicity profile than DEHP. Its primary metabolic pathway involves biodegradation through the hydrolysis of its ester bonds, breaking it down into adipic acid and 2-ethylhexanol.

DOA_Biodegradation_Pathway DOA This compound (DOA) Hydrolysis1 Esterase Activity (Hydrolysis) DOA->Hydrolysis1 Monoester Mono-octyl adipate Hydrolysis1->Monoester Alcohol1 2-Ethylhexanol Hydrolysis1->Alcohol1 Hydrolysis2 Esterase Activity (Hydrolysis) Monoester->Hydrolysis2 Further_Metabolism Further Metabolism (e.g., Krebs cycle) Alcohol1->Further_Metabolism Adipic_Acid Adipic Acid Hydrolysis2->Adipic_Acid Alcohol2 2-Ethylhexanol Hydrolysis2->Alcohol2 Adipic_Acid->Further_Metabolism Alcohol2->Further_Metabolism

Biodegradation pathway of DOA.

Conclusion

The choice between DOA and DEHP as a plasticizer for PVC involves a trade-off between performance, cost, and toxicological safety. While DEHP has a long history of effective use and is cost-effective, the significant health and environmental concerns associated with its use are driving the adoption of alternatives.

This compound presents a compelling alternative, offering superior low-temperature flexibility and a more favorable toxicological profile with lower migration potential in many applications. While its plasticizing efficiency may be slightly lower than DEHP in some respects, its overall performance characteristics, combined with its improved safety profile, make it a suitable and often preferred choice for a wide range of applications, particularly in the medical, food contact, and consumer goods sectors. For researchers and professionals in drug development, the lower leachability and toxicity of DOA are critical advantages in ensuring the safety and integrity of their products.

References

A Comparative Performance Analysis of Dioctyl Adipate and Other Adipate Ester Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Adipate Plasticizer

In the realm of polymer science and formulation development, the selection of an appropriate plasticizer is paramount to achieving desired material properties. Adipate esters, known for their excellent low-temperature flexibility and compatibility with a wide range of polymers, are a popular choice. This guide provides an objective comparison of the performance of dioctyl adipate (DOA) against other commonly used adipate esters: di(2-ethylhexyl) adipate (DEHA), diisononyl adipate (DINA), and diisodecyl adipate (DIDA). The information presented herein is supported by experimental data and detailed methodologies to aid in your material selection and development processes.

Executive Summary

This compound (DOA) is a versatile and widely used plasticizer, lauded for its exceptional performance at low temperatures. This guide demonstrates that while DOA provides a strong baseline, other adipate esters such as DEHA, DINA, and DIDA offer distinct advantages in properties like volatility and extraction resistance, which may be critical for specific applications. The choice of the ideal adipate plasticizer is therefore dependent on the unique performance requirements of the end product.

Performance Comparison of Adipate Esters

The performance of a plasticizer is evaluated based on several key metrics, including its efficiency in imparting flexibility, its behavior at low temperatures, its permanence within the polymer matrix (volatility), and its resistance to extraction by solvents.

Table 1: Quantitative Performance Data of Adipate Esters in PVC
PropertyThis compound (DOA) / Di(2-ethylhexyl) adipate (DEHA)Diisononyl Adipate (DINA)Diisodecyl Adipate (DIDA)Test Method
Plasticizing Efficiency
Glass Transition Temperature (Tg) of PVC + 40 phr plasticizer (°C)-30 to -40Data Not AvailableData Not AvailableDSC
Low-Temperature Flexibility
Freezing Point (°C)-67-60< -54Internal Method
Permanence
Volatile Loss (wt %, 24h @ 70°C)1.0 - 1.5< 1.0< 1.0ASTM D1203
Extraction Resistance
Extraction in Hexane (wt % loss)ModerateGoodExcellentASTM D1239
Mechanical Properties (PVC + 40 phr plasticizer)
Tensile Strength (MPa)12 - 20Data Not AvailableData Not AvailableASTM D882
Elongation at Break (%)300 - 400Data Not AvailableData Not AvailableASTM D882

Note: Data is compiled from various sources and represents typical values. Actual performance may vary depending on the specific formulation and processing conditions. Some sources consider DOA and DEHA to be chemically and functionally equivalent.

Key Performance Characteristics

Plasticizing Efficiency: The primary role of a plasticizer is to increase the flexibility of a polymer. This is often quantified by the reduction in the glass transition temperature (Tg) of the polymer. Adipate esters, in general, are highly efficient plasticizers for PVC, significantly lowering its Tg and imparting excellent flexibility.[1]

Low-Temperature Flexibility: A key advantage of adipate plasticizers is their ability to maintain flexibility at low temperatures.[1] DOA is particularly noted for its outstanding cold-weather performance.[1] The linear structure of the adipic acid molecule contributes to this property.

Volatility and Permanence: The volatility of a plasticizer determines its long-term permanence in a polymer. Lower volatility is desirable to prevent the material from becoming brittle over time. Adipate esters with longer alcohol chains, such as DINA and DIDA, generally exhibit lower volatility compared to DOA.[2] DIDA, being the highest molecular weight of the common monomeric adipates, is particularly noted for its low volatility and resistance to extraction by soaps and detergents.

Extraction Resistance: In many applications, particularly in the medical and food contact sectors, it is crucial that the plasticizer does not leach out of the polymer when in contact with liquids. The resistance to extraction generally increases with the molecular weight of the plasticizer. Therefore, DIDA is expected to have superior extraction resistance compared to DOA and DINA.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of plasticizers.

Determination of Low-Temperature Flexibility (Clash-Berg Method)
  • Principle: This method determines the torsional stiffness of a plastic at low temperatures. The temperature at which the stiffness reaches a specific value is often used as an indicator of low-temperature flexibility.

  • Apparatus: Torsional stiffness tester, low-temperature chamber.

  • Procedure:

    • Prepare standardized test specimens of the plasticized polymer.

    • Mount the specimen in the torsional stiffness tester.

    • Lower the temperature of the chamber to a predetermined starting point.

    • Apply a specified torque to the specimen and measure the angular deflection.

    • Calculate the apparent modulus of rigidity.

    • Repeat the measurement at increasing temperature intervals.

    • The temperature at which the apparent modulus of rigidity reaches a specified value (e.g., 310 MPa) is recorded as the low-temperature flexibility point.

Measurement of Volatility (Activated Carbon Method - ASTM D1203)
  • Principle: This test measures the weight loss of a plasticized material when heated in the presence of activated carbon, which absorbs the volatilized plasticizer.[1]

  • Apparatus: Oven, desiccator, analytical balance, activated carbon.

  • Procedure:

    • Cut circular specimens from the plasticized polymer sheet and weigh them accurately.

    • Place the specimens in a container with activated carbon, ensuring they are surrounded but not in direct contact.

    • Heat the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • After the heating period, remove the specimens, allow them to cool in a desiccator, and reweigh them.

    • The percentage of weight loss is calculated as the volatile loss.

Evaluation of Extraction Resistance (Solvent Immersion Method - ASTM D1239)
  • Principle: This method quantifies the amount of plasticizer and other soluble components extracted from a plastic film when immersed in a specific solvent.

  • Apparatus: Analytical balance, containers, solvent (e.g., hexane).

  • Procedure:

    • Prepare test specimens of a standard size from the plasticized film.

    • Weigh the specimens accurately.

    • Immerse the specimens in the chosen solvent at a specified temperature for a defined period.

    • Remove the specimens from the solvent, dry them thoroughly, and reweigh them.

    • The percentage of weight loss represents the amount of extractable components.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in plasticizer evaluation and selection, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Polymer Resin D Compounding & Milling A->D B Adipate Plasticizer B->D C Additives C->D E Press Molding D->E F Conditioned Sheets E->F G Low-Temperature Flexibility (Clash-Berg) F->G H Volatility (ASTM D1203) F->H I Extraction Resistance (ASTM D1239) F->I J Mechanical Properties (ASTM D882) F->J K Quantitative Data Table G->K H->K I->K J->K L Performance Comparison K->L M Optimal Plasticizer Selection L->M

Experimental workflow for plasticizer performance evaluation.

Logical_Relationship cluster_input Input Parameters cluster_selection Plasticizer Selection Criteria cluster_evaluation Evaluation & Decision P End-Product Requirements (e.g., flexibility, durability) C1 Plasticizing Efficiency P->C1 C2 Low-Temperature Performance P->C2 S Service Environment (e.g., temperature range, solvent exposure) S->C2 C3 Permanence (Volatility) S->C3 C4 Extraction Resistance S->C4 E Experimental Data Comparison C1->E C2->E C3->E C4->E C5 Cost-Effectiveness C5->E D Decision on Optimal Adipate Ester E->D

Logical flow for selecting the optimal adipate plasticizer.

Conclusion

The selection of an adipate plasticizer requires a thorough evaluation of the specific requirements of the intended application. This compound (DOA) serves as an excellent benchmark, offering superior low-temperature flexibility. For applications demanding greater permanence and resistance to migration and extraction, diisononyl adipate (DINA) and diisodecyl adipate (DIDA) present compelling alternatives due to their higher molecular weights. This guide provides the foundational data and experimental protocols to empower researchers and formulation scientists to make informed decisions in their pursuit of developing high-performance, durable, and reliable polymer-based products.

References

A Comparative Guide to the Low-Temperature Performance of Dioctyl Adipate (DOA) and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is critical for ensuring the performance and reliability of polymer formulations, particularly in applications where low-temperature flexibility is paramount. Dioctyl adipate (DOA) is a widely utilized plasticizer known for its excellent performance in cold environments. This guide provides an objective comparison of DOA's low-temperature characteristics against common alternatives: dioctyl phthalate (DOP), dioctyl terephthalate (DOTP), and trioctyl trimellitate (TOTM). The following sections present a compilation of experimental data, detailed testing protocols, and visual representations to aid in material selection and formulation development.

Data Presentation: Low-Temperature Performance Indicators

The following table summarizes key quantitative data related to the low-temperature performance of DOA and its alternatives when used as plasticizers in Polyvinyl Chloride (PVC). It is important to note that the values are compiled from various sources and may have been obtained under slightly different experimental conditions.

PropertyThis compound (DOA)Dioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)Trioctyl Trimellitate (TOTM)
Glass Transition Temp. (Tg) of Plasticized PVC (°C) -45 to -35[1]-37[2]-30 to -40[3][4]Approx. -35[5]
Brittleness Temperature (°C) -70-40 to -50-45-35 to -45
Freezing/Pour Point of Plasticizer (°C) -67.8-50-67.2-38

Performance Comparison

This compound (DOA) consistently demonstrates superior low-temperature flexibility compared to the phthalate-based plasticizers DOP and its non-phthalate isomer DOTP, as well as the trimellitate TOTM. As indicated by its significantly lower brittleness temperature and freezing point, DOA imparts excellent cold-resistance to PVC formulations, allowing materials to remain pliable at temperatures as low as -76°F (-60°C).

While dioctyl phthalate (DOP) has been a standard, cost-effective plasticizer, its low-temperature performance is generally considered inferior to that of DOA. Dioctyl terephthalate (DOTP), a common non-phthalate alternative to DOP, offers improved low-temperature flexibility over DOP but typically does not match the performance of DOA. Trioctyl trimellitate (TOTM) is primarily known for its excellent high-temperature performance and low volatility; its low-temperature flexibility is generally considered to be less effective than that of DOA.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the low-temperature performance of plasticizers.

Torsional Stiffness (ASTM D1043)

This test method determines the stiffness characteristics of plastics over a wide temperature range by measuring the apparent modulus of rigidity.

  • Apparatus: A torsion tester capable of applying a torque to a specimen and measuring the angular deflection. The apparatus should include a temperature-controlled chamber.

  • Test Specimen: Rectangular specimens of specified dimensions, typically 63.5 mm long, 6.35 mm wide, and 2.0 mm thick.

  • Procedure:

    • Mount the specimen in the torsion tester within the temperature-controlled chamber.

    • Cool the chamber to the lowest test temperature and allow the specimen to reach thermal equilibrium.

    • Apply a torque to the specimen to produce an angular deflection between 5 and 100 degrees of arc.

    • Record the torque and the angular deflection.

    • Increase the temperature in increments, allowing the specimen to stabilize at each temperature, and repeat the torque and deflection measurements.

  • Calculation: The apparent modulus of rigidity (G) is calculated using the applied torque, angular deflection, and specimen dimensions. The results are typically plotted as modulus versus temperature.

Brittleness Temperature of Plastic Sheeting by Impact (ASTM D1790 - "Cold-Bend")

This method determines the temperature at which plastic sheeting exhibits brittle failure under specified impact conditions.

  • Apparatus: An impact tester with a specified striking edge and specimen clamp, housed within a low-temperature chamber.

  • Test Specimen: Rectangular specimens, typically 25 mm wide and 200 mm long, cut from the plastic sheet.

  • Procedure:

    • Condition the specimens at a standard temperature and humidity.

    • Cool the chamber to the desired test temperature.

    • Place a specimen in the clamp and allow it to reach thermal equilibrium.

    • Release the impactor, which strikes the specimen.

    • Examine the specimen for any signs of fracture or cracking.

    • The test is repeated at different temperatures to determine the temperature at which 50% of the specimens fail.

Brittleness Temperature of Plastics and Elastomers by Impact (ASTM D746)

This test method is used to determine the temperature at which plastics and elastomers exhibit brittle failure under specified impact conditions.

  • Apparatus: An impact tester with a motorized or gravity-driven striking arm, a specimen clamp, and a low-temperature bath.

  • Test Specimen: Cantilever beam-type specimens of specified dimensions.

  • Procedure:

    • Mount the specimens in the clamp.

    • Immerse the clamped specimens in the refrigerated bath at a temperature above the expected brittleness temperature.

    • Lower the temperature in increments.

    • At each temperature, strike the specimens with the impactor at a specified velocity.

    • Examine each specimen for failure (fracture).

    • The brittleness temperature is the temperature at which 50% of the specimens tested fail.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating low-temperature performance and the logical relationship of the plasticizers' performance.

experimental_workflow cluster_prep Sample Preparation cluster_testing Low-Temperature Testing cluster_analysis Data Analysis P1 PVC Resin P4 Compounding & Molding P1->P4 P2 Plasticizer (DOA, DOP, etc.) P2->P4 P3 Additives (Stabilizers, etc.) P3->P4 T1 Torsional Stiffness (ASTM D1043) P4->T1 Test Specimens T2 Cold-Bend Test (ASTM D1790) P4->T2 Test Specimens T3 Brittleness by Impact (ASTM D746) P4->T3 Test Specimens A1 Modulus vs. Temperature T1->A1 A2 Brittleness Temperature T2->A2 T3->A2 A3 Comparative Performance A1->A3 A2->A3 R R A3->R Final Report

Experimental workflow for low-temperature performance evaluation.

performance_comparison Relative Low-Temperature Performance of Plasticizers cluster_performance Low-Temperature Performance DOA DOA (this compound) DOP DOP (Dioctyl Phthalate) DOA->DOP Superior DOTP DOTP (Dioctyl Terephthalate) DOA->DOTP Superior TOTM TOTM (Trioctyl Trimellitate) DOA->TOTM Superior DOTP->DOP Generally Better TOTM->DOP Variable (Better at High Temp)

Logical relationship of low-temperature performance.

Conclusion

The data and established testing protocols confirm that this compound (DOA) is a highly effective plasticizer for applications demanding superior low-temperature performance. Its ability to maintain the flexibility of PVC at significantly lower temperatures than DOP, DOTP, and TOTM makes it an ideal choice for products exposed to cold climates or requiring reliable performance across a wide temperature range. While DOTP presents a viable non-phthalate alternative with better low-temperature properties than DOP, and TOTM excels in high-temperature applications, DOA remains the benchmark for exceptional cold flexibility. The selection of the optimal plasticizer will ultimately depend on the specific performance requirements, regulatory considerations, and cost-effectiveness for the intended application.

References

Dioctyl Adipate Extraction: A Comparative Analysis of Food Simulant Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the migration of plasticizers like dioctyl adipate (DOA) from packaging materials into foodstuffs is of paramount importance for ensuring product safety and stability. This guide provides a comparative assessment of the extraction of DOA by various food simulants, supported by experimental data and detailed protocols to aid in the design and interpretation of migration studies.

The selection of an appropriate food simulant is a critical factor in accurately predicting the migration of substances from food contact materials. Different food types, with their varying fat content and pH levels, can significantly influence the extent of plasticizer leaching. This guide synthesizes available data to compare the performance of common aqueous and fatty food simulants in extracting this compound, a widely used plasticizer in flexible PVC films.

Comparative Migration of this compound into Food Simulants

The following table summarizes the specific migration of this compound (DOA), often referred to as di(2-ethylhexyl) adipate (DEHA), from polyvinyl chloride (PVC) films into various food simulants under specified experimental conditions. The data highlights the significantly higher migration of this lipophilic plasticizer into fatty food simulants compared to their aqueous counterparts.

Food SimulantSimulant TypeTest ConditionsPVC Film FormulationSpecific Migration of DOA (mg/dm²)Reference
IsooctaneFatty2 days at 20°CPVC + 23.8% DEHA + 4.2% ESBO16.51 ± 0.89[1]
IsooctaneFatty2 days at 20°CPVC + 19.8% ATBC + 4.2% ESBO + 4.2% PolyadipateNot Applicable (Reference Film)[1]
IsooctaneFatty2 days at 20°CPVC + 23.8% MGA + 4.2% ESBONot Applicable (Reference Film)[1]
IsooctaneFatty2 days at 20°CPVC + 23.8% AGM + 4.2% ESBONot Applicable (Reference Film)[1]
IsooctaneFatty2 days at 20°CPVC + 23.8% DEHT + 4.2% ESBONot Applicable (Reference Film)[1]
Ground Meat (55% fat)Real Food (Fatty)4 min microwave heatingNot specified14.62
Halawa TehinehReal Food (Fatty)240 hours at 25±1°CPVC + 5.3% DEHA3.31 (at equilibrium)
3% Acetic AcidAqueous (Acidic)10 days at 40°CPVC + DEHA + ESBONo quantifiable migration reported
Olive OilFatty10 days at 40°CPVC with non-zero BPA contentGeneral trend: Highest migration into olive oil

DEHA: Di(2-ethylhexyl) adipate, a common term for this compound (DOA). ESBO: Epoxidized Soybean Oil. ATBC: Acetyltributyl citrate. MGA: Mixture of glycerin acetates. AGM: Acetylated glycerol monoester. DEHT: Di(2-ethylhexyl) terephthalate. Note: The study by Coltro et al. (2014) did not report quantifiable migration of DEHA into the 3% acetic acid simulant under the tested conditions, indicating very low to negligible migration into this aqueous acidic simulant.

Experimental Protocols

To ensure reproducibility and accuracy in migration studies, adherence to standardized experimental protocols is essential. Below is a detailed methodology for assessing the specific migration of this compound from PVC films into food simulants, based on established methods.

Materials and Equipment
  • PVC Film Samples: Cut into specified dimensions (e.g., 1 dm²).

  • Food Simulants:

    • Aqueous (Acidic): 3% (w/v) acetic acid in distilled water.

    • Fatty: Isooctane or Olive Oil.

  • Glass Migration Cells or Containers: Inert to the simulants and the migrant.

  • Incubator or Oven: Capable of maintaining the specified temperature with minimal fluctuation.

  • Analytical Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

  • Reagents and Standards: High-purity solvents (e.g., n-heptane) and a certified standard of this compound.

Migration Testing Procedure
  • Sample Preparation: Cut the PVC film into specimens of a known surface area.

  • Contact with Simulant: Immerse the PVC film specimens in the chosen food simulant within a glass container, ensuring a defined surface area-to-volume ratio (e.g., 6 dm²/L).

  • Incubation: Seal the containers and place them in an incubator at the specified temperature and for the designated duration (e.g., 10 days at 40°C for long-term storage simulation or 2 days at 20°C for fatty simulants).

  • Sample Collection: After the incubation period, remove the PVC film from the simulant. The simulant now contains the migrated DOA.

Analytical Determination of this compound

For Aqueous Simulants (e.g., 3% Acetic Acid):

  • Liquid-Liquid Extraction: Transfer a known volume of the simulant into a separation funnel. Extract the DOA from the aqueous simulant using a non-polar solvent like n-heptane. Repeat the extraction multiple times to ensure complete recovery.

  • Concentration: Combine the organic extracts and concentrate the volume under a gentle stream of nitrogen.

  • GC Analysis: Inject a known volume of the concentrated extract into the GC-FID or GC-MS for quantification.

For Fatty Food Simulants (e.g., Isooctane and Olive Oil):

  • Direct Injection (for Isooctane): The isooctane simulant containing the migrated DOA can often be directly injected into the GC.

  • Extraction from Olive Oil: For olive oil, a solvent extraction and clean-up step is typically necessary to separate the DOA from the fatty matrix before GC analysis.

  • Quantification: Compare the peak area of DOA in the sample to a calibration curve generated from standard solutions of known concentrations.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the migration of this compound from a packaging material into a food simulant.

experimental_workflow cluster_prep Preparation cluster_exp Migration Experiment cluster_analysis Analysis prep_pvc Prepare PVC Film Samples contact Immerse PVC in Simulant prep_pvc->contact prep_sim Prepare Food Simulants prep_sim->contact incubate Incubate at Controlled Temperature contact->incubate extract Extract DOA from Simulant (if necessary) incubate->extract gc_analysis GC-FID/MS Analysis extract->gc_analysis quantify Quantify DOA Migration gc_analysis->quantify

Workflow for DOA migration testing.

Logical Relationship of Migration Factors

The extent of this compound migration is influenced by a combination of factors related to the food simulant, the packaging material, and the environmental conditions.

migration_factors migration DOA Migration simulant Food Simulant Properties simulant->migration polarity Polarity / Fat Content simulant->polarity ph pH simulant->ph pvc PVC Film Characteristics pvc->migration doa_conc Initial DOA Concentration pvc->doa_conc film_thick Film Thickness pvc->film_thick conditions Environmental Conditions conditions->migration temp Temperature conditions->temp time Contact Time conditions->time

Factors influencing DOA migration.

References

Dioctyl Adipate (DOA) as an Electrical Insulator: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in material science and electrical engineering, the selection of an appropriate plasticizer is critical in formulating high-performance insulating materials. Dioctyl Adipate (DOA), a widely used plasticizer, offers a unique combination of properties that make it a compelling choice for various electrical applications. This guide provides an objective comparison of DOA's electrical insulation properties with other common plasticizers, supported by available data and standardized experimental protocols.

This compound is an organic compound recognized for imparting excellent low-temperature flexibility to polymers, a crucial characteristic for cables and wiring that must perform in diverse environmental conditions.[1][2] Beyond its mechanical benefits, DOA contributes positively to the electrical properties of insulating materials, notably enhancing dielectric strength.[3] It is frequently used in the insulation and sheathing of cables and wires to ensure reliable electrical performance.[2]

Comparative Analysis of Electrical Properties

PropertyThis compound (DOA)Dioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)Notes
Volume Resistivity (Ω·m) ≥ 2×10¹⁰Lower than DOTPReportedly 20 times higher than DOPHigher values indicate better insulation. Aliphatic dibasic acid esters, like DOA, are generally considered to have poorer electrical insulation performance compared to o-phthalates.
Dielectric Constant No specific data foundNo specific data foundNo specific data foundA lower dielectric constant is generally preferred for high-frequency insulation applications to minimize capacitive losses.
Dissipation Factor No specific data foundNo specific data foundNo specific data foundA lower dissipation factor signifies less energy loss as heat, which is critical for efficient electrical systems.

In-Depth Look at Performance Characteristics

This compound's chemical structure as an aliphatic diester influences its performance as an electrical insulator. While it provides excellent flexibility, some studies suggest that aliphatic dibasic acid esters as a class may have poorer electrical insulation properties compared to aromatic esters like phthalates.[4]

In contrast, dioctyl terephthalate (DOTP), a non-phthalate plasticizer, is noted for its superior electrical insulation properties, with a volume resistivity reportedly 20 times that of dioctyl phthalate (DOP). This makes DOTP a strong candidate for applications demanding high electrical insulation performance.

While direct quantitative comparisons for DOA are scarce, its established use in wire and cable insulation underscores its acceptable performance in many standard electrical applications. Its primary advantage lies in the combination of good electrical properties with exceptional low-temperature flexibility, a balance not always achieved with other plasticizers.

Experimental Protocols for Evaluation

To ensure accurate and reproducible comparisons of the electrical insulation properties of plasticizers, standardized testing methodologies are crucial. The following are key experimental protocols:

Volume and Surface Resistivity

This is determined according to ASTM D257 . The test measures the electrical resistance of an insulating material.

  • Apparatus: A high-resistance measuring device (electrometer), a voltage source, and a test cell with guarded electrodes.

  • Procedure: A sample of the material is placed between two electrodes, and a direct voltage is applied for a specified time (typically 60 seconds). The resulting current is measured, and the volume resistivity is calculated based on the geometry of the sample and electrodes.

  • Significance: High volume resistivity indicates a good insulator, as it signifies a low leakage current through the material.

Dielectric Constant and Dissipation Factor

These properties are measured following the procedures outlined in ASTM D150 .

  • Apparatus: A capacitance bridge or a resonant circuit, a signal generator, and a test cell with electrodes.

  • Procedure: The capacitance of the test cell with the material as the dielectric is measured at a specific frequency. The capacitance is then measured with air as the dielectric. The ratio of these two measurements gives the dielectric constant. The dissipation factor, which represents the energy loss in the material, is also determined during this measurement.

  • Significance: A low dielectric constant is desirable for high-frequency applications to minimize signal loss. A low dissipation factor is important to reduce energy loss in the form of heat.

Logical Workflow for Evaluating Electrical Insulation Properties

The process of evaluating a plasticizer for its electrical insulation properties can be visualized as a structured workflow. This ensures all critical parameters are assessed systematically.

G cluster_0 Material Formulation cluster_1 Sample Preparation cluster_2 Electrical Property Testing cluster_3 Data Analysis and Comparison A Select Base Polymer (e.g., PVC) B Select Plasticizer Candidates (DOA, DOP, etc.) A->B C Define Plasticizer Concentration B->C D Compounding and Milling C->D E Press Molding of Test Specimens D->E F Volume Resistivity (ASTM D257) E->F G Dielectric Constant (ASTM D150) E->G H Dissipation Factor (ASTM D150) E->H I Tabulate Quantitative Data F->I G->I H->I J Comparative Analysis of Performance I->J K Selection of Optimal Plasticizer J->K

References

Long-Term Stability of Dioctyl Adipate (DOA) in PVC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the long-term stability of dioctyl adipate (DOA) in Polyvinyl Chloride (PVC) with other common plasticizers. For researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes the evaluation process to aid in the selection of appropriate plasticizers for specific applications.

Performance Comparison of Plasticizers in PVC

The long-term stability of a plasticizer in PVC is critical for maintaining the desired physical properties of the final product over its lifespan. Key performance indicators include plasticizer loss due to volatility and migration, and the retention of mechanical properties after accelerated aging.

Table 1: Comparison of General Properties of Common PVC Plasticizers

PropertyThis compound (DOA)Di(2-ethylhexyl) Phthalate (DEHP/DOP)Diisononyl Phthalate (DINP)
Plasticizing Efficiency HighGoodGood
Low-Temperature Flexibility Excellent[1][2]GoodGood
Volatility Relatively Low[1]Higher than DINPLower than DEHP[2]
Migration & Extraction Higher propensity than some phthalates[1]Migrates more readily than DINPLower migration than DEHP
Heat Stability ExcellentGoodGood
Regulatory Status Generally considered safer than some phthalates; FDA compliant for certain food contact applications.Use is restricted in many applications due to health concerns.Often used as a DEHP replacement; some restrictions apply.

Table 2: Quantitative Comparison of Plasticizer Performance in PVC

Performance MetricThis compound (DOA)Di(2-ethylhexyl) Phthalate (DEHP/DOP)Diisononyl Phthalate (DINP)Bio-based Plasticizers (e.g., Epoxidized Soybean Oil - ESO)
Plasticizer Loss (Weight % after accelerated aging) Higher than some polymeric plasticizers.Can be significant depending on conditions.Generally lower than DEHP.Can exhibit high exudation, often used as a secondary plasticizer.
Tensile Strength after Aging (MPa) Decreases over time.Decreases over time.More stable than DEHP.Performance varies; can improve thermal stability.
Elongation at Break after Aging (%) Significant decrease observed at elevated temperatures.Decreases, leading to brittleness.Retains flexibility better than DEHP.Can enhance flexibility initially.
Migration into n-hexane (mg/dm²) Data not readily available in a comparative format.Significant migration can occur.Lower than DEHP.Varies depending on the specific bio-plasticizer.
Migration into Ethanol (mg/dm²) Data not readily available in a comparative format.Can be substantial.Lower than DEHP.Varies.
Migration into Water (mg/dm²) Low.Low.Low.Low.

Note: The quantitative data in Table 2 is a summary of trends found in the literature. Specific values can vary significantly based on the PVC formulation, aging conditions, and testing methodology.

Experimental Protocols

The following are detailed methodologies for key experiments cited in long-term stability studies of plasticizers in PVC.

Accelerated Aging

Objective: To simulate the long-term effects of environmental conditions on plasticized PVC in a shorter timeframe.

Applicable Standards: ASTM F1980, ASTM G154, ASTM G155, ASTM D4329.

Protocol:

  • Sample Preparation: Prepare PVC samples plasticized with DOA and alternative plasticizers at the desired concentration (e.g., 30% by weight). Samples should be of uniform dimensions (e.g., 50 mm x 50 mm x 1 mm).

  • Aging Conditions:

    • Thermal Aging: Place samples in a forced-air oven at an elevated temperature (e.g., 70°C, 100°C) for specified durations (e.g., 24, 48, 96, 168 hours).

    • UV Aging: Expose samples in a xenon arc or fluorescent UV apparatus according to ASTM G154 or G155. The exposure cycle should be defined (e.g., 8 hours UV at 60°C followed by 4 hours condensation at 50°C).

    • Humidity Aging: Place samples in a controlled humidity chamber (e.g., 85% RH) at a constant temperature.

  • Post-Aging Analysis: After each time interval, remove a set of samples for analysis of plasticizer loss and mechanical properties.

Plasticizer Loss Determination (Gravimetric Method)

Objective: To quantify the amount of plasticizer lost from the PVC matrix due to volatilization.

Protocol:

  • Weigh the initial conditioned PVC samples (W_initial).

  • Subject the samples to accelerated aging as described above.

  • At specified time intervals, remove the samples from the aging chamber and allow them to cool to room temperature in a desiccator.

  • Weigh the aged samples (W_final).

  • Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Migration Testing (Solvent Extraction Method)

Objective: To measure the amount of plasticizer that migrates from the PVC into a contacting liquid (food simulant).

Applicable Standards: Commission Regulation (EU) No 10/2011.

Protocol:

  • Sample Preparation: Cut PVC samples into standardized dimensions (e.g., 1 dm²).

  • Food Simulants: Prepare the relevant food simulants as per regulatory guidelines (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and olive oil or isooctane for fatty foods).

  • Exposure: Immerse the PVC samples in the food simulant in a sealed, inert container (e.g., glass). The surface area to volume ratio should be controlled (e.g., 6 dm²/L).

  • Incubation: Incubate the samples at a specified temperature and duration (e.g., 40°C for 10 days).

  • Analysis:

    • After incubation, remove the PVC sample.

    • Take an aliquot of the food simulant.

    • For aqueous simulants, the sample may be directly analyzed or require a concentration step.

    • For fatty food simulants, perform a liquid-liquid or solid-phase extraction to isolate the plasticizer.

    • Quantify the migrated plasticizer using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Reporting: Express the migration results in mg of plasticizer per dm² of the sample surface area (mg/dm²) or mg of plasticizer per kg of food simulant (mg/kg).

Mechanical Properties Testing

Objective: To evaluate the changes in the mechanical integrity of the plasticized PVC after accelerated aging.

Applicable Standards: ASTM D882 (for thin plastic sheeting), ASTM D638 (for plastics in general).

Protocol:

  • Sample Preparation: Prepare dumbbell-shaped specimens from the aged and unaged PVC sheets according to the dimensions specified in the relevant ASTM standard.

  • Testing:

    • Conduct tensile testing using a universal testing machine at a controlled temperature and humidity.

    • Measure the tensile strength (the maximum stress the material can withstand before breaking) and the elongation at break (the percentage increase in length at the point of fracture).

  • Data Analysis: Compare the tensile strength and elongation at break of the aged samples to the unaged control samples to determine the extent of degradation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a comprehensive study on the long-term stability of plasticizers in PVC.

experimental_workflow A PVC Sample Preparation (with DOA and Alternatives) B Accelerated Aging (Thermal, UV, Humidity) A->B C Plasticizer Loss Analysis (Gravimetric Method) B->C D Migration Testing (Solvent Extraction) B->D E Mechanical Property Testing (Tensile Strength, Elongation) B->E G Data Analysis & Comparison C->G F Analytical Quantification (GC-MS, HPLC) D->F E->G F->G H Final Stability Assessment G->H

Caption: Experimental workflow for evaluating plasticizer long-term stability in PVC.

References

A Comparative Analysis of the Volatility of Dioctyl Adipate and Other Common Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative volatility of dioctyl adipate (DOA), offering a side-by-side analysis with other prevalent plasticizers. This document provides quantitative data, detailed experimental protocols, and visual workflows to support formulation and development decisions.

The volatility of a plasticizer is a critical parameter in the formulation of polymeric materials, directly impacting the material's long-term stability, performance, and safety profile. This compound (DOA), a widely used non-phthalate plasticizer, is often selected for its favorable low-temperature properties and good compatibility with a variety of polymers, including polyvinyl chloride (PVC). A key characteristic of DOA is its relatively low volatility, which contributes to the durability and consistent performance of the final product.[1] This guide presents a comparative analysis of the volatility of DOA against other common plasticizers, such as the ortho-phthalate, dioctyl phthalate (DOP/DEHP), and the terephthalate, dioctyl terephthalate (DOTP).

Quantitative Volatility Analysis

The thermal stability and volatility of plasticizers can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA). TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. The onset of decomposition temperature and the percentage of weight loss at specific temperatures are key indicators of a plasticizer's volatility.

Below is a table summarizing representative thermal decomposition data for common plasticizers based on available literature. It is important to note that absolute values can vary depending on the specific experimental conditions.

PlasticizerChemical ClassOnset of Decomposition (°C)Weight Loss at 180°C (%)
This compound (DOA) Adipate EsterNot SpecifiedNot Specified
Decyl Butoxyethyl Adipate Adipate Ester221< 1
Decyl Phenoxyethyl Adipate Adipate Ester215< 1
Dioctyl Phthalate (DOP/DEHP) Ortho-phthalate200> 1
Dioctyl Terephthalate (DOTP) TerephthalateNot SpecifiedNot Specified

Data for Decyl Butoxyethyl Adipate, Decyl Phenoxyethyl Adipate, and Dioctyl Phthalate are sourced from a comparative guide on the thermal characterization of adipate plasticizers.[1] Data for DOA and DOTP in a directly comparable format is not available in the provided search results.

Qualitative comparisons often highlight that DOTP exhibits good thermal stability and heat resistance.[2][3] In some formulations, the residual volatile content of DOTP has been observed to be half that of DOP under the same conditions.[2]

Experimental Protocols

To ensure accurate and reproducible volatility data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used in the assessment of plasticizer volatility.

Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.

Objective: To determine the thermal stability and decomposition profile of a plasticizer by measuring its mass loss as a function of temperature.

Apparatus:

  • Thermogravimetric analyzer with a high-precision balance.

  • Sample pans (e.g., platinum or aluminum).

  • Inert gas supply (e.g., Nitrogen).

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer’s guidelines. Standard reference materials such as calcium oxalate are typically used.

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticizer sample into a tared TGA crucible.

  • Furnace Purging: Place the crucible in the TGA furnace and purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset of decomposition temperature.

Weight Loss on Heating (Activated Carbon Method)

This method is based on the principles of ISO 176, which determines the loss of plasticizers from a plastic material.

Objective: To determine the amount of plasticizer that migrates from a plasticized polymer sample at elevated temperatures.

Apparatus:

  • Air-circulating oven capable of maintaining a constant temperature.

  • Metal containers with lids.

  • Test specimens of the plasticized polymer (e.g., 50 mm diameter disks).

  • Activated carbon.

  • Analytical balance.

Procedure:

  • Specimen Preparation: Prepare circular test specimens of the plasticized polymer of a standardized diameter and thickness.

  • Initial Weighing: Accurately weigh the test specimens.

  • Assembly: Place one specimen at the bottom of a metal container and cover it with a specified amount of activated carbon. Place additional specimens in the container, each separated by a layer of activated carbon.

  • Heating: Place the sealed container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Cooling and Cleaning: After the heating period, remove the container from the oven, allow it to cool, and carefully remove the specimens, brushing off any residual activated carbon.

  • Final Weighing: Re-weigh the specimens.

  • Calculation: The percentage of weight loss is calculated based on the initial and final weights of the specimens.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the workflows for TGA and the activated carbon weight loss test.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Calibrate Calibrate TGA Weigh Weigh 5-10 mg of plasticizer sample Calibrate->Weigh Place Place sample in TGA furnace Weigh->Place Purge Purge with N2 gas (20-50 mL/min) Place->Purge Heat Heat at constant rate (e.g., 10 °C/min) Purge->Heat Record Record weight change vs. temperature Heat->Record Analyze Analyze TGA curve for onset of decomposition and weight loss % Record->Analyze

Thermogravimetric Analysis (TGA) Workflow

Weight_Loss_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis Prepare Prepare plasticized polymer specimens Weigh_Initial Weigh specimens (W_initial) Prepare->Weigh_Initial Assemble Assemble specimens in container with activated carbon Weigh_Initial->Assemble Heat Heat in oven (e.g., 70°C for 24h) Assemble->Heat Cool Cool to room temperature Heat->Cool Clean Clean specimens Cool->Clean Weigh_Final Weigh specimens (W_final) Clean->Weigh_Final Calculate Calculate % Weight Loss: ((W_initial - W_final) / W_initial) * 100 Weigh_Final->Calculate

Activated Carbon Weight Loss Test Workflow

References

Biocompatibility of Dioctyl Adipate for Medical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the biocompatibility of dioctyl adipate (DOA) in comparison to alternative plasticizers—tri-2-ethylhexyl trimellitate (TOTM), di(2-ethylhexyl) terephthalate (DEHT), acetyl tributyl citrate (ATBC), and diisononyl cyclohexane-1,2-dicarboxylate (DINCH)—reveals a favorable profile for DOA in many medical applications. This guide provides a comprehensive comparison of their performance based on available experimental data, focusing on cytotoxicity, hemolysis, and genotoxicity.

This compound (DOA) is a commonly used plasticizer that imparts flexibility to polymers like polyvinyl chloride (PVC), making them suitable for use in a variety of medical devices, including blood bags, tubing, and catheters.[1] The biocompatibility of any material in medical applications is of paramount importance to ensure patient safety. This involves a thorough evaluation of its potential to cause adverse reactions such as cell death (cytotoxicity), rupture of red blood cells (hemolysis), and damage to genetic material (genotoxicity).

This guide provides an objective comparison of DOA with several key alternatives, presenting available quantitative data, detailed experimental protocols, and visualizations of associated biological pathways.

Comparative Biocompatibility Data

To facilitate a clear comparison, the following tables summarize the available quantitative data from various biocompatibility studies on DOA and its alternatives. It is important to note that a direct head-to-head comparison across all plasticizers under identical experimental conditions is often unavailable in the public domain.

Table 1: Cytotoxicity Data

PlasticizerAssay TypeCell LineConcentrationResultReference
DOA Not SpecifiedNot SpecifiedNot SpecifiedGenerally considered to have low toxicity.[2]
TOTM Cell ProliferationMCF-71.0 mM155 ± 8% of control[3]
DEHT Not SpecifiedNot SpecifiedNot SpecifiedData not available
ATBC Not SpecifiedNot SpecifiedNot SpecifiedData not available
DINCH MTT AssayHuman Kidney CellsNot SpecifiedCytotoxic after 48hr exposure.[4]

Table 2: Hemolysis Data

PlasticizerTest SystemDurationResultReference
DOA Not SpecifiedNot SpecifiedData not available
TOTM Not SpecifiedNot SpecifiedData not available
DEHT Not SpecifiedNot SpecifiedData not available
ATBC Not SpecifiedNot SpecifiedData not available
DINCH In vitro (Blood Bags)35 days0.297–0.342% hemolysis[4]

Table 3: Genotoxicity Data

PlasticizerAssay TypeResultReference
DOA Not SpecifiedGenerally considered non-genotoxic.
TOTM In vitro assaysNot mutagenic or clastogenic.
DEHT Not SpecifiedNot genotoxic.
ATBC Not SpecifiedData not available
DINCH Micronucleus AssayNo marked chromosomal damage.
DINCH Comet AssayProduced oxidative DNA damage in liver cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are outlines of standard protocols for key biocompatibility assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

  • Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Exposure: Replace the culture medium with a medium containing various concentrations of the plasticizer extract or the plasticizer itself dissolved in a suitable solvent. Include positive (e.g., toxic substance) and negative (e.g., cell culture medium alone) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into an insoluble formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the negative control.

Hemolysis Assay

This assay determines the extent to which a material or its extracts can cause red blood cells to rupture.

Protocol Outline:

  • Blood Collection: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., heparin).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs multiple times with a buffered saline solution (e.g., PBS).

  • Exposure: Prepare a suspension of the washed RBCs. Incubate a known volume of the RBC suspension with the plasticizer extract or a solution of the plasticizer at various concentrations. Include a positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (saline).

  • Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 1-4 hours).

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Genotoxicity Assays

In Vitro Micronucleus Assay

This test identifies substances that cause cytogenetic damage, leading to the formation of small, extranuclear bodies called micronuclei.

Protocol Outline:

  • Cell Culture: Culture suitable cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, in appropriate media.

  • Exposure: Treat the cells with various concentrations of the test substance, a positive control, and a negative control. The treatment can be short-term (e.g., 3-6 hours) with or without metabolic activation (S9 fraction), followed by a recovery period, or long-term (e.g., 24 hours) without S9.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000).

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol Outline:

  • Cell Preparation: Prepare a single-cell suspension from the test system (e.g., cultured cells or tissues from in vivo studies).

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.

  • Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline or neutral buffer and apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring parameters such as the length of the comet tail, the percentage of DNA in the tail, and the tail moment (a product of the tail length and the fraction of DNA in the tail).

Signaling Pathways and Molecular Mechanisms

Understanding the interaction of these plasticizers with cellular signaling pathways provides insight into their potential mechanisms of toxicity.

This compound (DOA) and TRPA1 Signaling

While direct evidence for DOA is limited, studies on similar adipate esters like diisopropyl adipate suggest a potential interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons that acts as a sensor for a wide range of irritants and inflammatory agents. Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and triggers a downstream signaling cascade, often resulting in the sensation of pain or irritation.

DOA_TRPA1_Signaling DOA This compound (DOA) TRPA1 TRPA1 Channel DOA->TRPA1 Activates Ca_influx Ca²⁺/Na⁺ Influx TRPA1->Ca_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Signaling_Cascade Downstream Signaling Depolarization->Signaling_Cascade Sensation Pain/Irritation Sensation Signaling_Cascade->Sensation TOTM_ER_Signaling TOTM TOTM ERa Estrogen Receptor α (ERα) TOTM->ERa Binds to Dimerization Dimerization & Nuclear Translocation ERa->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation DEHT_Thyroid_Signaling DEHT_metabolite DEHT Metabolite TR Thyroid Hormone Receptor (TR) DEHT_metabolite->TR Binds to TRE Thyroid Hormone Response Element (TRE) TR->TRE Binds to Gene_Expression Altered Gene Expression TRE->Gene_Expression Metabolic_Effects Effects on Metabolism, Growth, Development Gene_Expression->Metabolic_Effects DINCH_Sertoli_Signaling DINCH DINCH Sertoli_Cell Sertoli Cell DINCH->Sertoli_Cell Enters Gene_Expression Altered Gene Expression (e.g., Cellular Movement, Detoxification Pathways) Sertoli_Cell->Gene_Expression Modulates Altered_Function Altered Sertoli Cell Function Gene_Expression->Altered_Function

References

Dioctyl Adipate vs. Bio-Based Plasticizers: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The shift away from traditional petroleum-based plasticizers towards more sustainable, bio-based alternatives is a significant trend in polymer science. This guide provides an objective, data-driven comparison of the performance of Dioctyl Adipate (DOA), a widely used conventional plasticizer, against common classes of bio-based plasticizers, including citrate esters, epoxidized vegetable oils, and isosorbide esters. This comparison focuses on critical performance metrics for material selection in research, development, and manufacturing.

Executive Summary

This compound (DOA) is a well-established plasticizer known for its excellent low-temperature flexibility and cost-effectiveness.[1][2][3] However, growing environmental and health concerns have spurred the development of bio-based plasticizers derived from renewable resources like citric acid, vegetable oils, and starches.[4][5] Experimental data reveals that many bio-based alternatives not only match but can exceed the performance of DOA in key areas such as thermal stability and migration resistance, making them viable replacements for a wide range of applications, including sensitive ones like medical devices and food packaging.

Performance Data Overview

The selection of a plasticizer is a critical decision in defining the final properties of a polymer. The following tables summarize quantitative data from various studies, comparing DOA with leading bio-based plasticizers in Polyvinyl Chloride (PVC) formulations.

Table 1: Mechanical Properties

The primary function of a plasticizer is to enhance the flexibility and durability of a polymer. This is typically measured by tensile strength and elongation at break.

Plasticizer (in PVC)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Source
DOA ~15 - 19~300 - 350~80 - 85
ATBC 18.7% higher than TBC2.2% higher than TBCComparable to DOA
ESBO Higher than DOPHigher than DOPComparable to DOA
EHD (Isosorbide Ester) 48.78% higher than DOAHigher than DOANot Specified

Note: Data is compiled from multiple sources and performance can vary based on the specific formulation and concentration (phr - parts per hundred resin).

Table 2: Thermal Stability (via TGA)

Thermal stability is crucial for material processing and end-use applications, indicating the temperature at which the material begins to degrade.

Plasticizer (in PVC)Onset Decomposition (Td, 5%)Max Decomposition Rate (Tmax)Source
DOA ~240 - 250 °C~285 - 295 °C
ATBC Comparable to DOPHigher than DOP
ESBO ~266 °C~311 °C
HD (Isosorbide Ester) 24.4 °C higher than DOANot Specified
EHD (Isosorbide Ester) 11.4 °C higher than DOANot Specified
Table 3: Migration Resistance

Migration, or the leaching of plasticizer from the polymer matrix, is a critical safety and durability concern, especially in medical and food-contact applications. Lower weight loss indicates better migration resistance.

Plasticizer (in PVC)Migration Test (Weight Loss %)Test ConditionsSource
DOA Higher than many bio-alternativesVaries (e.g., solvent extraction)
ATBC Lower than DOAVaries
ESBO Lower than DOP/DOAVaries
EHD (Isosorbide Ester) More stable than DOAPetroleum ether & ethanol extraction
Polymeric Plasticizers Significantly lower than DOAVaries

Key Performance Characteristics

This compound (DOA)

DOA is valued for imparting excellent flexibility at low temperatures, a critical property for applications in cold climates or refrigeration. It generally exhibits good heat stability and compatibility with PVC. However, compared to higher molecular weight or more polar bio-based plasticizers, DOA can exhibit a higher tendency to migrate from the polymer matrix.

Bio-Based Plasticizers
  • Citrate Esters (e.g., Acetyl Tributyl Citrate - ATBC): Derived from citric acid, ATBC is a non-toxic, biodegradable plasticizer approved for use in sensitive applications like food packaging, medical devices, and children's toys. Studies show that acetylated citrates like ATBC often exhibit better plasticizing efficiency and mechanical properties compared to their non-acetylated counterparts. They offer good performance at low temperatures and better migration resistance than DOA.

  • Epoxidized Vegetable Oils (e.g., Epoxidized Soybean Oil - ESBO): ESBO is produced from soybean oil and is widely used as a co-plasticizer and thermal stabilizer in PVC formulations. The epoxy groups within its structure can scavenge hydrochloric acid released during PVC degradation, thereby enhancing the thermal stability of the composite material. ESBO generally demonstrates lower migration than DOA and can improve the overall durability of the final product.

  • Isosorbide Esters: Derived from starch, isosorbide-based plasticizers are a promising class of rigid, bio-based molecules that can be chemically modified to achieve a range of properties. Epoxidized isosorbide esters, in particular, have shown significantly improved mechanical properties, higher thermal stability, and better migration resistance when compared directly with DOA. Their heterocyclic structure contributes to good compatibility with PVC.

Visualizing Workflows and Relationships

To clarify the processes and logic involved in plasticizer evaluation, the following diagrams are provided.

G cluster_prep Material Preparation cluster_test Performance Testing cluster_analysis Data Analysis & Comparison P1 PVC Resin + Stabilizers P2 Plasticizer Addition (DOA vs. Bio-based) P1->P2 P3 Melt Compounding (e.g., Two-Roll Mill) P2->P3 P4 Film/Sheet Preparation (e.g., Compression Molding) P3->P4 T1 Mechanical Testing (ASTM D882) P4->T1 T2 Thermal Stability (TGA - ASTM E1131) P4->T2 T3 Migration Resistance (ASTM D1203) P4->T3 A1 Tensile Strength Elongation at Break Shore Hardness T1->A1 A2 Decomposition Temp. (Td, 5%, Tmax) T2->A2 A3 Weight Loss (%) T3->A3 A4 Comparative Evaluation A1->A4 A2->A4 A3->A4

Caption: Experimental workflow for comparing plasticizer performance.

G cluster_doa DOA (this compound) cluster_bio Bio-Based Plasticizers (Citrates, ESBO, Isosorbides) cluster_app Resulting Application Suitability D_Node DOA D_Prop1 ✓ Excellent Low-Temp Flexibility D_Node->D_Prop1 D_Prop2 ✓ High Plasticizing Efficiency D_Node->D_Prop2 D_Prop3 ✗ Higher Migration Potential D_Node->D_Prop3 D_Prop4 ✗ Petroleum-Based D_Node->D_Prop4 App1 General Purpose PVC, Outdoor applications D_Prop1->App1 App2 Medical Devices, Food Packaging, High-Temp Applications D_Prop3->App2 Less Suitable B_Node Bio-Based B_Prop1 ✓ Improved Thermal Stability B_Node->B_Prop1 B_Prop2 ✓ Lower Migration Resistance B_Node->B_Prop2 B_Prop3 ✓ Renewable Source & Biodegradable B_Node->B_Prop3 B_Prop4 ~ Variable Low-Temp Performance B_Node->B_Prop4 B_Prop2->App2 B_Prop3->App2

Caption: Logical comparison of DOA and bio-based plasticizer attributes.

Detailed Experimental Protocols

The following are summarized methodologies for key experiments cited in this guide, based on ASTM standards.

Mechanical Properties: Tensile Testing
  • Standard: Based on ASTM D882.

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of thin plasticized films.

  • Methodology:

    • Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the plasticized PVC sheets. Ensure the edges are free of nicks and defects. The standard specimen width is typically between 5.0 mm and 25.4 mm.

    • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

    • Testing: Mount the specimen in the grips of a universal testing machine. Set an initial grip separation (e.g., 100 mm).

    • Strain Rate: Apply a constant rate of grip separation (crosshead speed) as specified by the standard, which can range from 12.5 to 500 mm/min, to pull the specimen until it ruptures.

    • Data Acquisition: Continuously record the applied load and the extension of the specimen.

    • Calculation:

      • Tensile Strength: Calculate the maximum stress (force per unit of original cross-sectional area) applied during the test.

      • Elongation at Break: Calculate the percentage increase in length of the specimen at the point of rupture.

Thermal Stability: Thermogravimetric Analysis (TGA)
  • Standard: Based on ASTM E1131.

  • Objective: To evaluate the thermal stability of the plasticized material by measuring weight loss as a function of temperature.

  • Methodology:

    • Sample Preparation: Place a small, precisely weighed sample (typically 10-15 mg) into a TGA sample pan.

    • Instrument Setup: Place the pan onto the TGA's microbalance. Purge the furnace with an inert gas (e.g., Nitrogen) at a controlled flow rate to prevent oxidation during the initial heating phase.

    • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) from ambient temperature to a final temperature (e.g., 600-800 °C).

    • Data Acquisition: Continuously record the sample's weight as a function of temperature.

    • Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine:

      • Onset of Decomposition (Td, onset or Td, 5%): The temperature at which significant (e.g., 5%) weight loss begins.

      • Maximum Decomposition Temperature (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative curve (DTG).

Migration Resistance: Volatile Loss
  • Standard: Based on ASTM D1203 (Method A).

  • Objective: To measure the weight loss of a plasticized material due to the volatilization of the plasticizer.

  • Methodology:

    • Specimen Preparation: Cut circular specimens of a standard diameter (e.g., 50 mm) from the plasticized PVC sheet and weigh them accurately.

    • Test Setup: Place a layer of activated carbon in a container. Place the specimen on the carbon and cover it with another layer of activated carbon, ensuring direct contact.

    • Conditioning: Place the container in an oven at a specified temperature (e.g., 70 °C) for a set duration (e.g., 24 hours).

    • Measurement: After the specified time, remove the specimen from the carbon, carefully clean off any adhering particles, and re-weigh it.

    • Calculation: Calculate the percentage of weight loss, which is primarily attributed to the migration (volatilization) of the plasticizer.

Conclusion

The selection between DOA and bio-based plasticizers is dependent on the specific requirements of the application. While DOA remains a viable and cost-effective choice for applications where low-temperature performance is paramount, the data increasingly supports the use of bio-based alternatives. Plasticizers such as ATBC, ESBO, and isosorbide esters offer compelling advantages, including enhanced thermal stability and superior migration resistance, which are critical for high-performance, durable, and safe materials. For researchers and professionals in drug development and medical device manufacturing, the reduced toxicity and lower leaching potential of these bio-based plasticizers make them particularly attractive and often necessary for regulatory compliance and product safety. As research continues, the performance and cost-effectiveness of bio-based plasticizers are expected to further improve, solidifying their role as essential components in the future of sustainable polymer technology.

References

Safety Operating Guide

Dioctyl Adipate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of Dioctyl Adipate (DOA) are crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage DOA waste and spills effectively.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of the necessary personal protective equipment (PPE) and safety measures to prevent exposure and accidents.

  • Ventilation: Always handle DOA in a well-ventilated area to minimize inhalation of vapors or mists.[1][2] Use local exhaust ventilation or other engineering controls to maintain airborne concentrations below exposure limits.[3]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable gloves to avoid skin contact.[1]

    • Eye Protection: Use safety glasses or goggles to protect against eye contact.[1]

    • Protective Clothing: Wear suitable protective clothing to prevent skin exposure.

    • Respiratory Protection: In case of insufficient ventilation or the formation of aerosols, use suitable respiratory equipment. For firefighting, a self-contained breathing apparatus is required.

  • Ignition Sources: Keep DOA away from heat and all sources of ignition. Use non-sparking tools and ground all equipment containing the material to prevent fire from electrostatic discharge.

This compound Properties and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Flash Point 196°C - 206°C (Closed Cup)
Boiling Point 214°C @ 6.7 hPa
Melting Point -76°C
Acute Oral Toxicity (Rat) LD50: 9100 mg/kg
Ecotoxicity (Fish, 96h) LC50: > 56 mg/L

Accidental Spill and Leak Procedures

Immediate and correct response to a spill is critical to prevent contamination and ensure safety.

Step 1: Initial Response and Containment
  • Evacuate Personnel: Evacuate unnecessary personnel to a safe area, upwind of the spill.

  • Remove Ignition Sources: Immediately eliminate all flames, sparks, and other ignition sources from the area.

  • Stop the Leak: If it can be done without risk, stop the flow of the material.

  • Contain the Spill: Dike the spilled material to prevent it from spreading. Do not allow the product to enter drains, sewers, soil, or waterways. If environmental contamination occurs, inform the relevant authorities.

Step 2: Spill Cleanup Methodology

The cleanup method depends on the size of the spill.

  • Small Spills:

    • Absorb the spill using an inert, non-combustible material such as dry sand, earth, vermiculite, diatomaceous earth, or a commercial sorbent.

    • Carefully collect the absorbed material using spark-proof tools.

    • Place the collected waste into a suitable, sealable, and clearly labeled container for disposal.

  • Large Spills:

    • Contain the spill by diking the area. You can cover the spill with a plastic sheet to prevent it from spreading.

    • Use pumps to recover the material or absorb it with an inert material like dry clay, sand, or commercial sorbents.

    • Place the absorbed material and any contaminated soil into appropriate, closed containers for disposal. Never return spilled material to the original containers for reuse.

Step 3: Decontamination

After the bulk of the material has been collected, clean the contaminated surface. You may spread water on the area and allow it to be evacuated through a sanitary system, but ensure that the runoff does not enter public drains or waterways.

Proper Disposal Procedures

All waste materials must be disposed of in accordance with federal, state, and local regulations.

Disposal of this compound Waste
  • Primary Method: The recommended method for disposing of waste this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. This material and its container may be classified as hazardous waste.

  • Prohibitions: Do not dispose of waste in sewers. Do not contaminate water, foodstuffs, animal feed, or seeds with the chemical.

Disposal of Contaminated Packaging
  • Residue Warning: Empty containers may retain product residue and can be hazardous. Follow all label warnings even after the container is empty.

  • Recycling/Reconditioning: Containers can be triple-rinsed (or an equivalent method) and then offered for recycling or reconditioning.

  • Landfill/Incineration: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration is a possible disposal route.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DOA_Disposal_Workflow cluster_prep Preparation & Handling cluster_spill Spill Management cluster_disposal Final Disposal start Identify DOA Waste (Spill or Unused Product) ppe Wear Appropriate PPE (Gloves, Goggles, etc.) start->ppe safety Ensure Proper Ventilation & Remove Ignition Sources ppe->safety spill_check Is it a Spill? safety->spill_check contain Contain Spill & Prevent Entry to Drains spill_check->contain Yes waste_type Identify Waste Type spill_check->waste_type No (Routine Waste) absorb Absorb with Inert Material contain->absorb collect Collect into Labeled Waste Container absorb->collect incinerate Dispose via Licensed Contractor: Controlled Incineration or Chemical Destruction Plant collect->incinerate liquid_waste Liquid DOA Waste or Contaminated Absorbent waste_type->liquid_waste Chemical container_waste Empty DOA Container waste_type->container_waste Packaging liquid_waste->incinerate rinse Triple-Rinse Container container_waste->rinse recycle Offer for Recycling or Reconditioning rinse->recycle landfill Puncture and Dispose in Sanitary Landfill rinse->landfill

Caption: Workflow for safe handling and disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dioctyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling chemicals such as Dioctyl Adipate (DOA). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Personal Protective Equipment (PPE) for this compound

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemMaterial/Type RecommendationsKey Considerations
Hand Protection Chemical-resistant glovesButyl rubber, Nitrile rubber, Chloroprene rubber[1]Select gloves based on the specific task and potential for exposure. Always inspect gloves for damage before use. Change gloves immediately if contaminated.
Eye & Face Protection Safety glasses with side shields or GogglesConforming to EN 166 (EU) or NIOSH (US) approved standards[2][3]Use in any setting where there is a risk of splashing. A face shield may be required for larger quantities or when significant splashing is likely.
Body Protection Laboratory coat or Chemical-resistant apronImpervious clothing[2][3]A lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Respirator (if necessary)Full-face respirator with appropriate cartridgesTypically not required if working in a well-ventilated area or a fume hood. Use if exposure limits are exceeded or if mists are generated.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for ensuring safety when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling & Disposal cluster_spill Spill Response start Start: Plan Experiment with this compound assess_risk Assess Risks: - Quantity of DOA - Task duration - Potential for splash/aerosol start->assess_risk select_ppe Select Appropriate PPE (Refer to Table 1) assess_risk->select_ppe check_ppe Inspect PPE for Damage select_ppe->check_ppe don_ppe Don PPE Correctly (Follow Donning Protocol) check_ppe->don_ppe handle_doa Handle this compound in a well-ventilated area (e.g., fume hood) don_ppe->handle_doa spill_check Monitor for Spills or Contamination handle_doa->spill_check spill_yes Spill Occurs? spill_check->spill_yes handle_spill Follow Spill Management Protocol spill_yes->handle_spill Yes doff_ppe Doff PPE Correctly (Follow Doffing Protocol) reassess Re-assess Work Area and PPE handle_spill->reassess dispose_waste Dispose of Contaminated PPE and DOA Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end reassess->handle_doa

Caption: Workflow for Safe Handling of this compound.

Procedural Guidance: Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Apron: Put on the lab coat or apron, ensuring it is securely fastened.

  • Mask/Respirator: If required, put on the mask or respirator, ensuring a proper fit and seal.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling one off from the cuff, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Gown/Apron: Untie the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove eye and face protection from the back to avoid touching the front contaminated surface.

  • Mask/Respirator: Remove the mask or respirator from the back without touching the front.

  • Hand Hygiene: Perform hand hygiene again thoroughly.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Store in a cool, well-ventilated place in tightly closed containers.

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent) to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal:

  • Dispose of unused this compound and contaminated materials as hazardous chemical waste.

  • Do not dispose of down the drain or in regular trash.

  • All contaminated PPE should be disposed of as hazardous waste.

  • Follow all institutional and regulatory guidelines for chemical waste disposal.

First Aid in Case of Exposure

  • Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin with plenty of soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.